(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid
Description
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Properties
IUPAC Name |
2-(2,4-dimethyl-6-oxo-1H-pyrimidin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-4-6(3-7(11)12)8(13)10-5(2)9-4/h3H2,1-2H3,(H,11,12)(H,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOQEOLOKRTHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360147 | |
| Record name | (2,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5536-40-3 | |
| Record name | (2,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid
Abstract
(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid is a key heterocyclic building block whose scaffold is of significant interest in medicinal chemistry and materials science. The pyrimidine core is a fundamental component of nucleobases, rendering its derivatives prime candidates for investigation as therapeutic agents, including anticancer and antioxidant compounds.[1][2][3] This guide provides a comprehensive, technically-grounded overview of the principal synthesis pathway for this molecule. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yield synthesis. The methodology presented herein is robust, relying on a classic cyclocondensation reaction that is both efficient and scalable.
Strategic Approach: Retrosynthetic Analysis
To logically devise a synthesis, we first deconstruct the target molecule. The core structure is a polysubstituted pyrimidine ring. The most reliable and widely adopted method for constructing the pyrimidine ring involves the condensation of a three-carbon (C-C-C) dielectrophilic fragment with a nitrogen-carbon-nitrogen (N-C-N) nucleophilic fragment.[4] This is broadly classified as a Pinner-type synthesis.[5]
Applying this logic to this compound (CAS No: 5536-40-3)[6][7], the retrosynthetic disconnection is as follows:
-
N-C-N Fragment : The 2-methyl substituent on the pyrimidine ring points directly to the use of acetamidine as the N-C-N source.
-
C-C-C Fragment : The remaining substituents (4-hydroxy, 6-methyl, and 5-acetic acid) must originate from the 1,3-dicarbonyl component. A dialkyl ester of acetylsuccinic acid (e.g., dimethyl or diethyl acetylsuccinate) is the ideal precursor, providing the required carbon backbone and functional handles.
Core Synthesis Pathway: Base-Catalyzed Cyclocondensation
The primary pathway involves the reaction of a dialkyl acetylsuccinate with acetamidine in the presence of a strong base, typically a sodium alkoxide corresponding to the alkyl ester to prevent transesterification. This reaction elegantly constructs the heterocyclic core in a single, efficient step.
Mechanistic Insights
The reaction proceeds through a well-established mechanism:
-
Deprotonation & Nucleophilic Attack : The alkoxide base deprotonates the acetamidine (if supplied as a salt) and facilitates the initial nucleophilic attack of an amidine nitrogen onto one of the ester carbonyls of the dimethyl acetylsuccinate.
-
Intramolecular Cyclization : The second nitrogen atom of the amidine intermediate then performs an intramolecular attack on the remaining ketone carbonyl, forming the six-membered ring.
-
Dehydration : The resulting heterocyclic intermediate readily eliminates two molecules of water (or one water and one methanol) to form the aromatic pyrimidine ring. This aromatization is a powerful thermodynamic driving force for the reaction.
-
Saponification (Hydrolysis) : The reaction conditions, particularly the workup with aqueous acid, hydrolyze the remaining methyl ester at the 5-position to yield the final carboxylic acid product.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All work should be performed by qualified personnel in a suitable chemical fume hood with appropriate personal protective equipment.
A procedure analogous to the synthesis of a similar structure, 4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl acetic acid, provides a strong foundation for this protocol.[8]
Materials:
-
Sodium metal (or Sodium Methoxide)
-
Anhydrous Methanol
-
Dimethyl Acetylsuccinate
-
Acetamidine Hydrochloride
-
Concentrated Hydrochloric Acid
Procedure:
-
Preparation of Sodium Methoxide Solution : In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (2.0 molar equivalents) in portions to anhydrous methanol under a nitrogen atmosphere. Allow the sodium to react completely to form a solution of sodium methoxide.
-
Expertise Note: Using a pre-made solution of sodium methoxide in methanol is a safer and more convenient alternative. The use of methanol as the solvent is crucial when starting with dimethyl acetylsuccinate to prevent transesterification.
-
-
Addition of Reactants : To the cooled sodium methoxide solution, add acetamidine hydrochloride (1.0 molar equivalent). Stir for 15-20 minutes to allow for the formation of the free base. Subsequently, add dimethyl acetylsuccinate (1.0 molar equivalent) dropwise at room temperature.
-
Cyclocondensation Reaction : Heat the resulting mixture to reflux. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.
-
Trustworthiness Note: A crystalline precipitate of the sodium salt of the product may form during the reflux, indicating reaction progress.
-
-
Isolation and Purification : a. Cool the reaction mixture to room temperature and then in an ice bath. b. Filter the crystalline precipitate and wash it with a small amount of cold methanol. c. Slowly add the collected solid to a stirred, chilled solution of concentrated hydrochloric acid. A colorless precipitate of the final product will form as the pH drops.
-
Causality Explanation: Acidification serves two purposes: it protonates the phenoxide-like hydroxyl group on the pyrimidine ring and, critically, it converts the sodium carboxylate salt into the desired carboxylic acid, causing it to precipitate from the aqueous solution due to its lower solubility. d. Filter the final product, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold methanol. e. Dry the product under high vacuum to yield this compound.
-
Data Summary & Characterization
Table 1: Key Reaction Parameters
| Parameter | Value / Compound | Molar Eq. | Rationale |
| C-C-C Source | Dimethyl Acetylsuccinate | 1.0 | Provides the core carbon backbone and necessary functional groups. |
| N-C-N Source | Acetamidine HCl | 1.0 | Source of the N-C-N fragment and the 2-methyl group. |
| Base | Sodium Metal | 2.0 | Reacts with methanol to form sodium methoxide, which acts as the base catalyst and neutralizes the HCl from the amidine salt. |
| Solvent | Anhydrous Methanol | - | Solvent for reactants and source of the methoxide base. |
| Temperature | Reflux (~65 °C) | - | Provides the necessary activation energy to drive the cyclization and dehydration steps to completion. |
| Workup | Conc. Hydrochloric Acid | - | Hydrolyzes the intermediate ester and protonates the final product for precipitation. |
| Expected Yield | 85-95% | - | Based on analogous, high-yielding pyrimidine syntheses.[8] |
Product Characterization
The identity and purity of the synthesized this compound (MW: 182.18 g/mol , Formula: C₈H₁₀N₂O₃)[6] should be confirmed by standard analytical methods:
-
¹H NMR : Will show characteristic peaks for the two methyl groups on the pyrimidine ring, the methylene protons of the acetic acid side chain, and exchangeable protons for the hydroxyl and carboxylic acid groups.
-
¹³C NMR : Will confirm the presence of all 8 unique carbon atoms in the molecule.
-
Mass Spectrometry : The molecular ion peak ([M+H]⁺ or [M-H]⁻) should correspond to the expected molecular weight.
-
Infrared (IR) Spectroscopy : Will show characteristic absorptions for O-H (broad, for both hydroxyl and carboxylic acid), C=O (for the carboxylic acid), and C=N/C=C stretching of the pyrimidine ring.
Conclusion
The synthesis of this compound is most effectively achieved through a base-catalyzed Pinner-type cyclocondensation. This method is characterized by its operational simplicity, use of readily available starting materials, and typically high yields. The resulting compound is a valuable, functionalized heterocyclic molecule, poised for further derivatization in drug discovery programs and advanced materials research. The robust nature of this synthesis makes it suitable for both small-scale research and larger-scale production.
References
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023-01-12). MDPI.
- Pyrimidine synthesis. Organic Chemistry Portal.
- Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. (2016-01-28). Asian Journal of Chemistry.
- Synthesis of pyrimidines 146 via the multicomponent cyclocondensation... ResearchGate.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017-02-10). PMC - NIH.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023-05-05). PubMed.
- Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry.
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021-08-16). Growing Science.
- Synthesis of 4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl acetic acid. PrepChem.com.
- (4-Hydroxy-2, 6-dimethylpyrimidin-5-yl)acetic acid, min 95%, 1 gram.
- This compound | 5536-40-3. (2025-01-27). ChemicalBook.
- This compound. ChemicalBook.
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- 8. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Chemical Properties of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid (CAS No: 5536-40-3), a heterocyclic building block with potential applications in medicinal chemistry and drug development. The document delves into its chemical structure, nomenclature, physicochemical properties, and safety and handling protocols. A significant focus is placed on the crucial aspect of keto-enol tautomerism inherent to the 4-hydroxypyrimidine core, a phenomenon that dictates its reactivity and potential biological interactions. While specific experimental data on its synthesis and biological activity are limited in publicly accessible literature, this guide synthesizes available information on related pyrimidine derivatives to offer insights into its potential applications and areas for future research. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction
Pyrimidine derivatives are a cornerstone in the field of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The compound this compound belongs to this important class of heterocyclic compounds. Its structure, featuring a substituted pyrimidine ring with a carboxylic acid moiety, presents a compelling scaffold for the design of novel bioactive molecules. The presence of both hydrogen bond donors and acceptors, along with the potential for various chemical modifications, makes it a versatile building block in drug discovery programs.[4]
This guide aims to consolidate the currently available technical information on this compound, providing a foundational resource for researchers. A critical aspect of this molecule's chemistry, its tautomeric equilibrium, will be discussed in detail, as this has significant implications for its chemical behavior and biological targeting.
Chemical Identity and Nomenclature
The unique identification of a chemical entity is paramount for accurate scientific communication and research. This section outlines the key identifiers for this compound.
A crucial aspect of this molecule's structure is its existence in tautomeric forms. The "hydroxy" form, as named, is in equilibrium with its keto tautomer, 2-(2,4-dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid. Studies on 4-hydroxypyrimidine have shown that the keto form (pyrimidin-4-one) is generally more stable.[5][6][7][8][9] This equilibrium is a critical consideration for its reactivity and interactions.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 5536-40-3[4][5] |
| Molecular Formula | C₈H₁₀N₂O₃[4][5] |
| Molecular Weight | 182.18 g/mol [4][5] |
| IUPAC Name | 2-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)acetic acid |
| Keto Tautomer IUPAC Name | 2-(2,4-dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid |
| SMILES | CC1=NC(=C(C(=O)N1)CC(=O)O)C |
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its handling, formulation, and pharmacokinetic profile. The following table summarizes the available data for this compound. It is important to note that some of these values are predicted and may require experimental verification.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Powder | [5] |
| Melting Point | 151 - 153 °C | [10] |
| Boiling Point | 356.7 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.37 g/cm³ (Predicted) | [5] |
| Flash Point | 169.5 °C (Predicted) | [5] |
| logP | 0.7 (experimentally determined) | [10] |
| Storage Temperature | Room Temperature or 2-8°C | [5][6] |
Tautomerism: A Key Chemical Feature
As previously mentioned, a defining characteristic of this compound is its existence as a mixture of tautomers in equilibrium. This phenomenon, common in hydroxypyrimidines, involves the migration of a proton and a shift in double bonds.[5][6][7][8][9]
Caption: Keto-enol tautomerism of the subject compound.
The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. The predominance of the keto form is significant as it presents different hydrogen bonding patterns and reactivity compared to the hydroxy form. For researchers in drug development, understanding and potentially controlling this equilibrium can be crucial for optimizing ligand-receptor interactions.
Synthesis and Reactivity
The reactivity of this compound is dictated by its functional groups: the carboxylic acid, the pyrimidine ring, and the tautomeric system. The carboxylic acid moiety can undergo typical reactions such as esterification and amidation, allowing for the attachment of various pharmacophores. The pyrimidine ring itself can be subject to electrophilic or nucleophilic substitution, depending on the reaction conditions and the nature of the substituents.
Potential Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] Derivatives of pyrimidine have demonstrated a wide range of pharmacological activities, including:
-
Anticancer Agents: Many pyrimidine analogs act as antimetabolites, interfering with nucleic acid synthesis in rapidly dividing cancer cells.[1]
-
Antimicrobial Agents: The pyrimidine ring is a key component of several antibacterial and antifungal drugs.[2]
-
Kinase Inhibitors: The structural features of pyrimidines make them suitable scaffolds for the design of inhibitors of various protein kinases, which are important targets in cancer and inflammatory diseases.
Given its structural features, this compound could serve as a valuable starting point for the development of novel therapeutics in these areas. The carboxylic acid handle provides a convenient point for chemical modification to explore structure-activity relationships (SAR).
Caption: Potential drug discovery pathways.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions must be observed when handling this compound. The available safety data indicates that it should be handled with care.
Hazard Identification:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Handling and Storage:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a cool, dry place. Recommended storage temperatures are room temperature or 2-8°C.[5][6]
Conclusion and Future Directions
This compound is a pyrimidine derivative with potential as a versatile building block in drug discovery. Its key chemical feature is the keto-enol tautomerism, which significantly influences its properties and interactions. While basic physicochemical data are available, there is a clear need for further experimental investigation to fully characterize this compound.
Future research should focus on:
-
Development and publication of a robust and scalable synthetic protocol.
-
Comprehensive spectroscopic characterization (NMR, IR, MS) to confirm its structure and tautomeric forms in different environments.
-
Detailed investigation of its solubility profile in various pharmaceutically relevant solvents.
-
Screening for biological activity against a range of therapeutic targets to uncover its potential as a lead compound for drug development.
This technical guide serves as a starting point for researchers interested in exploring the potential of this compound. The insights provided herein are intended to facilitate further research and development in the exciting field of pyrimidine-based medicinal chemistry.
References
-
American Elements. (2022, January 15). 5536-40-3. Retrieved from [Link]
-
Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725–12730. Retrieved from [Link]
-
Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A, 114(48), 12725-12730. Retrieved from [Link]
- MilliporeSigma. (2025, April 28). Safety Data Sheet. Retrieved from a representative MilliporeSigma SDS for a similar compound.
- Matrix Scientific. (n.d.). Safety Data Sheet for this compound. Retrieved from a representative Matrix Scientific SDS. (A direct link to the specific SDS was not available in the search results).
- Vertex AI Search. (n.d.). (4-Hydroxy-2, 6-dimethylpyrimidin-5-yl)acetic acid, min 95%, 1 gram. Retrieved from a representative supplier listing. (A direct link to a specific product page was not available in the search results).
- Recent discoveries and development towards its medicinal impact. (2024). Pyramid, 1(1), 1-1.
- G. P. D., D. S. S., A. R. S., & P. S. S. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(13), 3943.
- Nerkar, A. U. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 633-636.
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(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid CAS number 5536-40-3.
CAS Number: 5536-40-3
For: Researchers, scientists, and drug development professionals.
Abstract
(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities. This technical profile provides a concise overview of the known chemical and physical properties of this compound, alongside a discussion of the potential biological significance of this class of compounds. While specific biological data for this particular molecule is limited in publicly available literature, this document aims to serve as a foundational resource for researchers interested in its further investigation.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in Table 1. This data has been aggregated from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 5536-40-3 | Multiple |
| Molecular Formula | C₈H₁₀N₂O₃ | [1][2] |
| Molecular Weight | 182.18 g/mol | [1][2] |
| IUPAC Name | (4-hydroxy-2,6-dimethylpyrimidin-5-yl)acetic acid | N/A |
| Appearance | White to off-white powder | Supplier Data |
| Purity | Typically ≥95% | [2] |
| Storage | Room temperature | [2] |
Structural Elucidation and Tautomerism
The chemical structure of this compound is characterized by a central pyrimidine ring substituted with two methyl groups, a hydroxyl group, and an acetic acid moiety.
It is important for researchers to consider the potential for tautomerism in the pyrimidine ring. The hydroxy-pyrimidine moiety can exist in equilibrium with its keto tautomer, 4-oxo-1,4-dihydropyrimidine. The predominant tautomeric form can be influenced by the solvent, pH, and solid-state packing. This has significant implications for its hydrogen bonding capabilities and interactions with biological targets.
Caption: Potential tautomeric equilibrium of the pyrimidine core.
Synthesis Strategies: A General Overview
A plausible synthetic approach could involve the condensation of a β-keto ester or a related active methylene compound with an amidine, such as acetamidine, and an appropriate aldehyde or ketone.
Hypothetical Retrosynthetic Analysis:
Caption: A potential retrosynthetic approach to the target molecule.
Potential Biological and Research Applications
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Substituted pyrimidines are known to exhibit a diverse range of pharmacological activities. While the specific biological profile of this compound has not been extensively documented, its structural motifs suggest potential for investigation in several areas:
-
Anticancer Research: Many pyrimidine derivatives function as kinase inhibitors, antimetabolites, or cell cycle modulators. The substitution pattern of this compound could be explored for its potential to interact with various oncogenic targets.
-
Antimicrobial Drug Discovery: The pyrimidine ring is a key component of various antibacterial and antifungal agents. This compound could be screened for activity against a panel of pathogenic microorganisms.
-
Anti-inflammatory Agents: Certain pyrimidine derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of enzymes such as cyclooxygenases (COX).
-
Chemical Biology and Fragment-Based Screening: As a relatively small and functionalized molecule, it could serve as a valuable building block or fragment in the design of more complex bioactive molecules.
Proposed Experimental Workflows
For researchers initiating studies on this compound, the following experimental workflows are proposed.
Analytical Characterization Workflow
A crucial first step is the rigorous analytical characterization of the compound to confirm its identity and purity.
Caption: A typical workflow for analytical characterization.
Preliminary Biological Screening Workflow
To assess the potential biological activity of the compound, a tiered screening approach is recommended.
Caption: A suggested workflow for initial biological screening.
Safety and Handling
Based on available safety data sheets, this compound should be handled with care in a laboratory setting.
-
Hazards: May cause skin and eye irritation. The toxicological properties have not been fully investigated.[1]
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.[2]
Conclusion
This compound represents an under-investigated molecule within the broader, pharmacologically significant class of pyrimidine derivatives. While specific data on its synthesis and biological activity are sparse, its chemical structure suggests potential for further exploration in various therapeutic areas. This technical profile provides a starting point for researchers by summarizing the available chemical and physical data and proposing logical workflows for its synthesis, characterization, and biological evaluation. Further research is warranted to fully elucidate the potential of this compound.
References
-
(4-Hydroxy-2,6-dimethylpyrimidin-5-yl)acetic acid, min 95%, 1 gram. The Science Company. (URL: [Link])
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Analysis of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid: A Case Study in De Novo Mechanistic Investigation
Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist
Foreword: In the landscape of contemporary drug discovery, we often encounter novel chemical entities with promising, yet uncharacterized, biological activities. The compound (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid represents such a case. While its chemical structure is defined and it is available from suppliers, a comprehensive, publicly documented mechanism of action remains elusive.[1][2][3][4] This guide, therefore, deviates from a traditional monograph on a well-studied agent. Instead, it serves as a whitepaper on the process of mechanism of action (MoA) elucidation, using this specific pyrimidine derivative as a conceptual framework. We will leverage the known pharmacology of the broader pyrimidine class to inform a logical, evidence-driven approach to discovering its core biological functions.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents with activities spanning from anticancer and antiviral to anti-inflammatory and antimicrobial.[5][6][7] This structural heritage suggests that this compound likely possesses noteworthy bioactivity. Our objective is to outline a robust, multi-stage research program designed to systematically uncover and validate its MoA.
Part 1: Foundational Characterization and Hypothesis Generation
The initial phase of investigation focuses on establishing a baseline understanding of the compound's properties and formulating initial hypotheses based on the activities of structurally related molecules.
Physicochemical Profiling
A comprehensive understanding of a compound's physicochemical properties is a prerequisite for any biological study. This data informs formulation, predicts bioavailability, and provides early clues about potential liabilities.
Table 1: Essential Physicochemical Parameters
| Parameter | Experimental Protocol | Rationale |
| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers (pH 5.0, 6.5, 7.4) and relevant organic solvents. | Determines feasibility for in vitro assays and informs formulation for in vivo studies. pH-dependent solubility can suggest ionizable groups. |
| LogP/LogD | HPLC-based or shake-flask method. | Predicts membrane permeability and potential for off-target hydrophobic interactions. LogD at physiological pH is particularly relevant. |
| pKa | Potentiometric titration or UV-spectrophotometry. | Identifies ionizable functional groups, which is critical for understanding receptor interactions and membrane transport. |
| Chemical Stability | Incubation in buffers at various pH values and temperatures, followed by HPLC analysis. | Assesses degradation kinetics to ensure compound integrity during experiments. |
In Silico Screening and Structural Analogue Analysis
Computational methods provide a rapid, cost-effective means of generating initial hypotheses. By comparing the structure of this compound to databases of compounds with known biological activities, we can identify potential targets.
-
Pharmacophore Modeling: Identifies common 3D structural features shared with known active compounds.
-
Target Prediction Algorithms: Utilizes machine learning models trained on large bioactivity datasets to predict likely protein targets.
-
Literature Review of Analogues: A survey of pyrimidine-acetic acid derivatives points towards several potential areas of activity, including anti-inflammatory and anticancer effects.[5][8][9] For instance, various pyrimidine derivatives have been shown to act as lipoxygenase (LOX) inhibitors, epidermal growth factor receptor (EGFR) inhibitors, or Polo-like kinase 4 (PLK4) inhibitors.[8][10][11]
Initial Hypothesis: Based on the prevalence of pyrimidine cores in oncology and immunology, it is hypothesized that this compound may exert its effects through the modulation of protein kinases or enzymes involved in inflammatory pathways.
Part 2: A Stepwise Experimental Workflow for MoA Deconvolution
This section outlines a logical progression of experiments, from broad phenotypic screening to specific target identification and validation.
Phase 1: Broad Phenotypic Screening
The goal of this phase is to identify the compound's general biological effects without a preconceived target bias.
Caption: Phase 1 workflow for identifying broad biological activity.
Protocol: Cell Viability Assay (MTT-based)
-
Cell Plating: Seed a panel of cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) and a non-cancerous control line (e.g., HaCaT keratinocytes) in 96-well plates at a density of 5,000-10,000 cells/well.[5][8] Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Treat cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line.
Rationale: This initial screen will reveal if the compound has cytotoxic or cytostatic effects and whether these effects are selective for certain cell types. Strong cytotoxicity in cancer cell lines would steer the investigation towards an oncology application.[5][8]
Phase 2: Target Class Identification
If phenotypic effects are observed, the next step is to narrow down the potential molecular targets.
Caption: Phase 2 workflow for narrowing down the molecular target class.
Protocol: Broad Kinase Panel Screen
-
Compound Submission: Submit this compound to a commercial service (e.g., DiscoverX's KINOMEscan™) for screening against a large panel of human kinases (typically >400).
-
Assay Principle: The assay is typically a competition binding assay where the test compound competes with a known, tagged ligand for binding to the kinase active site.
-
Data Analysis: The results are reported as percent inhibition at a given concentration (e.g., 10 µM). "Hits" are identified as kinases that show significant inhibition (e.g., >90%).
-
Follow-up: For promising hits, determine the dissociation constant (Kd) or IC50 to quantify binding affinity and inhibitory potency.
Rationale: Given that a large number of pyrimidine derivatives are kinase inhibitors, this is a high-priority experiment.[10][11] A broad screen is unbiased and can uncover unexpected targets. Similarly, screening against panels of other common drug targets like G-protein coupled receptors (GPCRs) and metabolic enzymes is prudent. For example, some pyrimidine derivatives show activity against cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in inflammation.[8][12]
Phase 3: Specific Target Validation and Pathway Analysis
Once a primary molecular target or a small set of targets is identified, the focus shifts to validating this interaction in a cellular context and understanding its downstream consequences.
Caption: Phase 3 workflow for validating the specific molecular target.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells (from a sensitive cell line identified in Phase 1) with the compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate soluble and aggregated proteins by centrifugation.
-
Target Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting.
-
Analysis: Ligand binding stabilizes the target protein, resulting in a shift of its melting curve to a higher temperature. This provides strong evidence of direct target engagement in a physiological environment.
Rationale: CETSA is a powerful method for confirming that a compound directly binds to its putative target within the complex milieu of the cell. This is a critical step to rule out artifacts from in vitro assays. Following confirmation of binding, techniques like Western blotting for key downstream phosphoproteins or broader phosphoproteomic analyses can elucidate the functional consequences of target engagement.
Conclusion and Forward Outlook
While the specific mechanism of action for this compound is not yet established in the public domain, its pyrimidine core places it in a class of compounds with rich and diverse pharmacology.[6][7] The systematic, multi-phased approach detailed in this guide—progressing from broad phenotypic observation to specific, validated target engagement—provides a robust framework for its elucidation. This process of de novo MoA discovery is fundamental to modern drug development, transforming a novel chemical entity from a mere structure into a potential therapeutic agent with a well-understood biological rationale.
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The Significance of Pyrimidine Derivatives in Pharmaceutical Research. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. Available at: [Link]
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(S)-(4,6-Dimethyl-pyrimidin-2-yloxy)-[(S)-1-(2-hydroxy-ethyl)-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][5][8]diazepin-5-yl]-acetic acid. (n.d.). PubChem. Available at: [Link]
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Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (n.d.). ACS Publications. Available at: [Link]
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A Technical Guide to the Anticipated Biological Activity of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] This technical guide provides an in-depth analysis of the predicted biological activities of a specific, yet under-researched derivative: (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid. Drawing upon extensive literature on structurally related pyrimidine analogues, this document outlines a scientifically-grounded hypothesis for its potential as an anticancer, anti-inflammatory, and antimicrobial agent. We present detailed, field-proven experimental protocols to systematically investigate these hypothesized activities, alongside a discussion of the underlying structure-activity relationships that inform these predictions. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel pyrimidine derivatives.
Introduction: The Prominence of the Pyrimidine Core in Drug Discovery
The pyrimidine ring, a diazine with nitrogen atoms at positions 1 and 3, is a privileged heterocyclic scaffold in drug design.[1][3] Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with its versatile chemical reactivity, has made the pyrimidine nucleus a fertile ground for the development of novel therapeutics.[4] Pyrimidine derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, antiviral, antimicrobial, and antioxidant activities.[5][6][7][8]
The subject of this guide, this compound, combines several key structural features that suggest a high potential for significant biological activity:
-
The 4-Hydroxypyrimidine Moiety: This feature is common in many biologically active pyrimidines and can participate in hydrogen bonding interactions with biological targets.
-
The 2,6-Dimethyl Substitution: These methyl groups can influence the compound's lipophilicity and steric interactions with target proteins, potentially enhancing potency and selectivity.
-
The 5-Acetic Acid Side Chain: The carboxylic acid group provides a key site for interaction with biological targets, particularly enzymes, and can significantly impact the compound's pharmacokinetic properties.
While direct experimental data on this compound is not yet prevalent in the public domain, a comprehensive analysis of its structural analogues allows for the formulation of a robust hypothesis regarding its potential therapeutic applications. This guide will explore these predicted activities and provide a clear roadmap for their experimental validation.
Hypothesized Biological Activities and Supporting Evidence
Based on the extensive body of research on substituted pyrimidine derivatives, we hypothesize that this compound possesses the following biological activities:
Anticancer Activity
The pyrimidine scaffold is a well-established pharmacophore in oncology. Numerous pyrimidine derivatives have been developed as anticancer agents, targeting various aspects of cancer cell biology.[1][9][10]
Hypothesized Mechanism: We predict that this compound may exert its anticancer effects through one or more of the following mechanisms, which are common among pyrimidine-based anticancer drugs:
-
Inhibition of Key Kinases: Many pyrimidine derivatives are potent kinase inhibitors, targeting enzymes crucial for cancer cell proliferation and survival.
-
Induction of Apoptosis: Structurally similar compounds have been shown to induce programmed cell death in cancer cells.[10]
-
Cell Cycle Arrest: The compound may interfere with the cell cycle progression of cancer cells, leading to growth inhibition.[10]
Supporting Evidence from Analagous Compounds:
-
Novel pyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including colon adenocarcinoma (LoVo), breast cancer (MCF-7), and lung cancer (A549).[1]
-
Certain pyrimidine derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[10]
Anti-inflammatory Activity
Chronic inflammation is a key component of numerous diseases. Pyrimidine derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.[7][11][12]
Hypothesized Mechanism: The anti-inflammatory activity of this compound is likely mediated through the inhibition of key inflammatory enzymes, such as cyclooxygenases (COX).[7] The acetic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is known to be crucial for their activity.
Supporting Evidence from Analagous Compounds:
-
Several pyrimidine analogues have been synthesized and shown to be potent inhibitors of COX-2, a key enzyme in the inflammatory cascade.
-
The presence of a carboxylic acid group in pyrimidine derivatives has been linked to significant anti-inflammatory activity.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. The pyrimidine nucleus has been a fruitful source of compounds with potent antibacterial and antifungal properties.[6][8][13][14]
Hypothesized Mechanism: The antimicrobial action of this compound could stem from the disruption of essential microbial processes, such as cell wall synthesis, protein synthesis, or nucleic acid replication.
Supporting Evidence from Analagous Compounds:
-
Various pyrimidine derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[8]
-
The substitution pattern on the pyrimidine ring has been shown to be a critical determinant of antimicrobial potency.
Proposed Experimental Workflows for Activity Validation
To empirically validate the hypothesized biological activities of this compound, a systematic and rigorous experimental approach is required. The following section outlines detailed protocols for key assays.
General Synthesis of this compound
Diagram of a Plausible Synthetic Pathway:
Caption: A plausible synthetic route to the target compound.
Anticancer Activity Screening
A tiered approach is recommended to efficiently assess the anticancer potential of the compound.
Workflow for Anticancer Activity Screening:
Caption: Workflow for assessing anticancer activity.
Step-by-Step Protocol for MTT Assay:
-
Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, LoVo) in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Anti-inflammatory Activity Screening
The primary screen for anti-inflammatory activity should focus on the inhibition of COX enzymes.
Workflow for Anti-inflammatory Activity Screening:
Caption: Workflow for assessing anti-inflammatory activity.
Step-by-Step Protocol for COX Inhibition Assay:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and arachidonic acid (substrate).
-
Incubation: In a 96-well plate, incubate the enzymes with various concentrations of this compound or a reference inhibitor (e.g., celecoxib) for a short period.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Prostaglandin Measurement: After a set incubation time, measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Antimicrobial Activity Screening
The antimicrobial potential can be evaluated using standard broth microdilution methods.
Workflow for Antimicrobial Activity Screening:
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The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The pyrimidine nucleus, a fundamental component of nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent ability to mimic endogenous molecules and engage in diverse biological interactions has led to the development of a vast array of clinically significant therapeutics. This guide provides a comprehensive review of pyrimidine derivatives in drug discovery, delving into their synthesis, multifaceted biological activities, and the intricate structure-activity relationships that govern their efficacy. We will explore key therapeutic areas where pyrimidines have made a profound impact, including oncology, infectious diseases, and inflammation. This document is intended to be a detailed resource, offering not only a thorough literature review but also practical, field-proven insights and experimental protocols to empower researchers in their quest for novel pyrimidine-based drugs.
The Enduring Significance of the Pyrimidine Core
Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a ubiquitous motif in nature.[1] Its presence in the nucleobases cytosine, thymine, and uracil underscores its central role in the chemistry of life.[2] This inherent biocompatibility, coupled with the pyrimidine ring's capacity for hydrogen bonding and π-π stacking interactions, makes it an ideal starting point for the design of small molecule drugs that can effectively interact with a wide range of biological targets.[2][3] The versatility of the pyrimidine scaffold has been demonstrated by the large number of FDA-approved drugs that incorporate this core, treating a wide spectrum of diseases from cancer and viral infections to inflammatory conditions.[4][5][6][7]
Synthesis of Pyrimidine Derivatives: Building the Foundation
The synthetic accessibility of the pyrimidine core has been a major driver of its widespread use in drug discovery.[3] A variety of synthetic strategies have been developed, ranging from classical condensation reactions to more modern, efficient methodologies.[2]
The Biginelli Reaction: A Classic Multicomponent Synthesis
First reported in 1891, the Biginelli reaction remains a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones.[5][8] This one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) is prized for its simplicity and efficiency.[9][10]
Experimental Protocol: Classical Biginelli Reaction [11]
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.2 mmol).
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol or methanol (10-15 mL), and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, NH₄Cl, or Yb(OTf)₃).[8][11]
-
Reaction Conditions: Reflux the reaction mixture with stirring for 3-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine.
Mechanism of the Biginelli Reaction
The reaction is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then undergoes a nucleophilic attack by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final dihydropyrimidine product.[5][8]
Caption: Simplified workflow of the Biginelli reaction mechanism.
Synthesis of 2-Aminopyrimidines
2-Aminopyrimidines are a particularly important class of pyrimidine derivatives, serving as a key pharmacophore in numerous kinase inhibitors.[12][13] A common synthetic route involves the reaction of 2-amino-4,6-dichloropyrimidine with various amines.[14]
Experimental Protocol: Synthesis of 2-Aminopyrimidine Derivatives [12][14]
-
Reactants: In a reaction vessel, thoroughly mix finely ground 2-amino-4,6-dichloropyrimidine (3 mmol) and the desired substituted amine (3 mmol).
-
Base and Conditions: Add triethylamine (6 mmol) to the mixture. The reaction is typically performed under solvent-free conditions by heating at 80-90 °C.
-
Monitoring: Monitor the reaction progress using TLC with a hexane/ethyl acetate solvent system.
-
Work-up: After completion, add distilled water to the reaction mixture to precipitate the product.
-
Isolation and Purification: Collect the solid by filtration. If a precipitate does not form, evaporate the water under vacuum. The crude product can then be purified by crystallization from ethanol.
Pyrimidine Derivatives in Oncology
The development of pyrimidine-based anticancer agents has been a major focus of research, with numerous compounds demonstrating significant efficacy by targeting key cellular processes involved in cancer progression.[2][13][15]
Kinase Inhibitors: Targeting Aberrant Signaling
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[16] The pyrimidine scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.[15][17]
3.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibitors
The EGFR is a receptor tyrosine kinase that plays a central role in cell proliferation and survival.[4] Mutations that lead to the constitutive activation of EGFR are common in non-small-cell lung cancer (NSCLC).[3] Several pyrimidine-based EGFR inhibitors have been developed, including the FDA-approved drugs Osimertinib and Gefitinib.[4] These drugs typically function as ATP-competitive inhibitors, binding to the ATP-binding site of the EGFR kinase domain and blocking its downstream signaling.[4]
Mechanism of Action: Pyrimidine-based EGFR Inhibition
Pyrimidine-based EGFR inhibitors mimic the adenine ring of ATP, allowing them to bind to the hinge region of the kinase domain through hydrogen bonding interactions.[1][4] Substituents on the pyrimidine core are designed to occupy adjacent hydrophobic pockets, enhancing binding affinity and selectivity for mutant forms of EGFR.[2][18]
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based drugs.
Structure-Activity Relationship (SAR) of Pyrimidine-based EGFR Inhibitors:
-
The Pyrimidine Core: Essential for hinge binding.[2]
-
Substitutions at C2 and C4: Crucial for modulating potency and selectivity. An anilino group at C4 is a common feature.[4]
-
Substitutions at C5: Can be used to introduce functionalities that form covalent bonds with specific cysteine residues in the ATP-binding site, leading to irreversible inhibition (e.g., Osimertinib).[4]
Table 1: Selected Pyrimidine-based EGFR Inhibitors and their Activities
| Compound | Target(s) | IC₅₀ (nM) | Cancer Cell Line(s) | Reference |
| Osimertinib | EGFRT790M, EGFRL858R | 1-15 | NSCLC | [4] |
| Gefitinib | EGFR | 2-37 | NSCLC | [4] |
| Compound 10b | EGFR | 8.29 | HepG2, A549, MCF-7 | [19] |
| Compound 13a | EGFRT790M/L858R | Not specified | A549, H1975 | [20] |
In Vitro Anticancer Activity Screening
The initial evaluation of novel pyrimidine derivatives for anticancer activity typically involves in vitro cytotoxicity assays against a panel of cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity [21][22]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Pyrimidine Derivatives as Antimicrobial Agents
The rise of antimicrobial resistance is a pressing global health threat, necessitating the discovery of new therapeutic agents.[13] Pyrimidine derivatives have shown significant promise as antibacterial, antifungal, and antiviral drugs.[13][23]
Antibacterial and Antifungal Activity
Several pyrimidine-containing drugs are used clinically to treat bacterial and fungal infections. For example, Trimethoprim is an antibacterial agent that selectively inhibits bacterial dihydrofolate reductase. Flucytosine is an antifungal drug that is converted to 5-fluorouracil within fungal cells, where it disrupts DNA and RNA synthesis.
Antimicrobial Susceptibility Testing
The antimicrobial activity of new pyrimidine derivatives is typically evaluated by determining the minimum inhibitory concentration (MIC) using methods such as broth microdilution or agar diffusion.[24][25][26]
Experimental Protocol: Broth Microdilution for MIC Determination [24]
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Nucleoside Analogs
Pyrimidine nucleoside analogs are a major class of antiviral drugs.[17][27] These compounds mimic natural nucleosides and, after intracellular phosphorylation to their triphosphate forms, are incorporated into the growing viral DNA or RNA chain by viral polymerases.[28] This incorporation leads to chain termination and inhibition of viral replication.[27][28] Examples include Lamivudine for the treatment of HIV and hepatitis B.[27]
Mechanism of Action of Pyrimidine Nucleoside Antivirals [28]
-
Cellular Uptake: The nucleoside analog enters the host cell.
-
Phosphorylation: Host cell kinases phosphorylate the analog to its active triphosphate form.
-
Incorporation: The viral polymerase incorporates the triphosphate analog into the viral nucleic acid.
-
Chain Termination: The incorporated analog lacks the 3'-hydroxyl group necessary for further chain elongation, leading to termination of replication.
Pyrimidine Derivatives as Anti-inflammatory Agents
Inflammation is a complex biological response implicated in numerous diseases. Pyrimidine derivatives have been investigated as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[12][16][22]
COX-2 Inhibitors
The COX enzymes catalyze the production of prostaglandins, which are key mediators of inflammation.[16][22] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation.[16] Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation with fewer gastrointestinal side effects.[10][16] Some pyrimidine derivatives have shown promising selective COX-2 inhibitory activity.[10][16]
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric) [29][30]
-
Reaction Setup: In a 96-well plate, add the test compound, a reaction buffer, and the COX-2 enzyme.
-
Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Detection: The assay measures the fluorescence of Prostaglandin G2, an intermediate product, using a specific probe.
-
Data Analysis: The rate of fluorescence increase is proportional to COX-2 activity. The inhibitory effect of the test compound is determined by comparing the activity in its presence to a control without the inhibitor. The IC₅₀ value can then be calculated.
Future Perspectives and Conclusion
The pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery.[14] Recent advances have focused on the development of pyrimidine-based dual-target inhibitors and hybrid molecules to enhance therapeutic efficacy and overcome drug resistance.[31] The application of computational methods, such as molecular docking, is also playing an increasingly important role in the rational design of new pyrimidine derivatives with improved potency and selectivity.[32]
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (URL: [Link])
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Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (URL: [Link])
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (URL: [Link])
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (URL: [Link])
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Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (URL: [Link])
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. (URL: [Link])
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (URL: [Link])
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A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (URL: [Link])
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Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors. (URL: [Link])
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Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine[33]. (URL: [Link])
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New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (URL: [Link])
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New protocol for Biginelli reaction-a practical synthesis of Monastrol. (URL: [Link])
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Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (URL: [Link])
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The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. (URL: [Link])
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SAR around Pyrimidine Derivatives with -CF 2 -Linker. (URL: [Link])
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A review: Mechanism of action of antiviral drugs. (URL: [Link])
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One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (URL: [Link])
-
Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. (URL: [Link])
-
In silico anticancer activity prediction of pyrimidine derivatives. (URL: [Link])
-
COX-2 Inhibitor Screening Kit. (URL: [Link])
-
Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (URL: [Link])
-
DOT Language. (URL: [Link])
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (URL: [Link])
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (URL: [Link])
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (URL: [Link])
-
(PDF) One pot three component synthesis of Pyrimidine-5-carbonitrile derivatives in water using P-dodecylbenzenesulfonic acid as catalyst and evaluation of in vitro anti-inflammatory and anthelmintic activities. (URL: [Link])
-
Pyrimidine biosynthesis inhibitors and antiviral nucleoside analogues synergistically inhibit SARS-CoV-2 replication in vitro and in vivo. (URL: [Link])
-
Synthesis, reactions, and applications of pyrimidine derivatives. (URL: [Link])
-
Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. (URL: [Link])
-
SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. (URL: [Link])
-
Graphviz Examples and Tutorial. (URL: [Link])
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking study of 2-(substituted benzthiazole-2-yl-amino)-5-(substituted benzylidene)-pyrimidine-4,6-diones. (URL: [Link])
-
Graphviz tutorial. (URL: [Link])
-
Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. (URL: [Link])
-
Drawing graphs with dot. (URL: [Link])
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (URL: [Link])
-
How can I assay for cyloxgenase synthase 2 activity without using the assay kit? (URL: [Link])
-
“ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives”. (URL: [Link])
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The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine ring, a simple six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry. Its fundamental role as a constituent of nucleobases—cytosine, thymine, and uracil—places it at the very heart of cellular machinery and signaling. This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, capable of interacting with a wide array of biological targets with high affinity and specificity.[1][2] The versatility of the pyrimidine core, allowing for diverse substitutions at multiple positions, provides a rich chemical space for the design of novel therapeutics.[3] Marketed drugs containing the pyrimidine scaffold have demonstrated efficacy across a broad spectrum of diseases, including cancers, viral infections, and inflammatory conditions, underscoring its enduring importance in pharmaceutical development.[4] This guide provides a comprehensive technical overview of the discovery, synthesis, and profound significance of novel pyrimidine compounds in modern medicine.
Part 1: The Discovery Engine - From High-Throughput Screening to Lead Optimization
The journey to a novel pyrimidine-based drug begins with the identification of a promising "hit" compound, often through the meticulous screening of large chemical libraries. The rationale behind this approach is to cast a wide net to identify initial molecules that exhibit a desired biological activity, which can then be systematically refined.
High-Throughput Screening (HTS) for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology, and the pyrimidine scaffold is a well-established ATP-mimetic, capable of binding to the ATP-binding pocket of these enzymes.[5] High-throughput screening (HTS) campaigns are instrumental in identifying novel pyrimidine-based kinase inhibitors.[6]
Experimental Protocol: High-Throughput Kinase Profiling
This protocol outlines a general approach for screening a library of pyrimidine compounds against a panel of kinases.
-
Compound Library Preparation: A diverse library of pyrimidine derivatives is prepared in a 384-well plate format, typically at a concentration of 10 µM in DMSO.
-
Kinase Panel Selection: A panel of therapeutically relevant kinases is chosen for the screening.
-
Biochemical Kinase Assay:
-
A reaction mixture containing a specific kinase, its substrate peptide, and ATP is prepared in an assay buffer.
-
The pyrimidine compounds from the library are added to the reaction mixture.
-
The reaction is initiated and incubated at room temperature for a defined period (e.g., 60 minutes).
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using luminescence-based methods like ADP-Glo™.[7]
-
-
Data Analysis: The percentage of kinase inhibition for each compound is calculated relative to a control (DMSO without inhibitor). "Hits" are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50%).
Causality in Hit Identification: The choice of the kinase panel is dictated by the therapeutic area of interest. For instance, in an oncology program, kinases known to be dysregulated in specific cancers, such as EGFR, SRC, or BTK, would be prioritized.[5][8] The initial hits from this screen provide the foundational chemical matter for further development.
Hit-to-Lead Optimization: A Case Study in Rational Drug Design
Once a hit is identified, the process of hit-to-lead optimization begins. This iterative process involves synthetic modification of the hit compound to improve its potency, selectivity, and drug-like properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).[3]
A key strategy in this phase is the exploration of the Structure-Activity Relationship (SAR), which seeks to understand how specific structural modifications impact the biological activity of the molecule.[1] For pyrimidine-based compounds, this often involves modifying the substituents at the 2, 4, 5, and 6 positions of the pyrimidine ring.
Case Study Example: Optimization of a Pyrimidine-Based Kinase Inhibitor
Imagine a hypothetical hit compound from an HTS campaign targeting an oncogenic kinase. The initial hit shows moderate potency but poor selectivity and metabolic stability.
-
Step 1: Initial SAR Exploration. A series of analogs are synthesized with different functional groups at the 4-position of the pyrimidine ring. This exploration might reveal that a specific aniline substitution at this position is crucial for hinge-binding interaction with the kinase.
-
Step 2: Improving Selectivity. Kinome-wide profiling of the initial analogs might show off-target activity against other kinases. To enhance selectivity, medicinal chemists might introduce bulky groups at the 5-position to create steric hindrance that prevents binding to unwanted kinases.[9]
-
Step 3: Enhancing Metabolic Stability. If the initial compounds are rapidly metabolized, modifications can be made to block metabolic hotspots. For example, replacing a metabolically labile methyl group with a cyclopropyl group.
-
Step 4: Improving Physicochemical Properties. To ensure good oral bioavailability, properties like solubility and permeability are optimized. This might involve the introduction of polar functional groups or the modulation of the overall lipophilicity of the molecule.
This iterative cycle of design, synthesis, and testing continues until a "lead" compound with a desirable balance of properties is identified.
Part 2: The Synthetic Toolkit - Constructing the Pyrimidine Core and its Analogs
The synthetic accessibility of the pyrimidine scaffold is a major reason for its prevalence in drug discovery. A variety of robust and versatile synthetic methods are available to construct and functionalize the pyrimidine ring.
Classical Synthesis: The Biginelli Reaction
The Biginelli reaction, a one-pot three-component condensation, is a classic and efficient method for the synthesis of dihydropyrimidines.
Experimental Protocol: Biginelli Reaction for Dihydropyrimidine Synthesis
-
Reaction Setup: In a round-bottom flask, combine an aldehyde (1 equivalent), a β-ketoester (e.g., ethyl acetoacetate, 1 equivalent), and urea or thiourea (1.5 equivalents) in a suitable solvent such as ethanol.
-
Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF3·OEt2).
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.
Workflow for Biginelli Reaction
Sources
- 1. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid: A Technical Guide for Drug Development Professionals
Introduction
(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid, a substituted pyrimidine derivative, represents a class of heterocyclic compounds of significant interest in pharmaceutical research and drug development. The structural elucidation and purity assessment of such molecules are paramount to understanding their chemical behavior, biological activity, and ensuring their suitability for therapeutic applications. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive characterization of this target molecule.
This document moves beyond a simple recitation of methods. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the principles behind these techniques, the rationale for specific experimental parameters, and the interpretation of the resulting data in the context of pharmaceutical quality control and discovery.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules.[1][2][3] It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.
The Rationale Behind NMR in Structural Verification
For a novel or synthesized compound like this compound, NMR serves as the gold standard for structural verification.[2] It allows us to confirm the presence of key functional groups and their connectivity. The number of signals, their chemical shifts (positions), splitting patterns, and integration (area under the peak) all contribute to a comprehensive structural picture.[4][5]
Experimental Protocol: ¹H and ¹³C NMR
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for the observation of exchangeable protons (e.g., -OH, -COOH).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[1]
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 0-12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0-200 ppm.
Caption: NMR Experimental Workflow
Expected Spectroscopic Data and Interpretation
While publicly available spectra for this specific compound are limited, we can predict the expected signals based on its structure and data from similar pyrimidine derivatives.[6][7]
Expected ¹H NMR Signals (in DMSO-d₆):
| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH ₃ (x2) | ~2.2 - 2.5 | Singlet | 6H |
| -CH ₂- | ~3.5 - 3.8 | Singlet | 2H |
| -OH | Variable, broad | Singlet | 1H |
| -COOH | Variable, broad | Singlet | 1H |
Expected ¹³C NMR Signals (in DMSO-d₆):
| Assignment | Expected Chemical Shift (ppm) |
|---|---|
| -C H₃ (x2) | ~20 - 25 |
| -C H₂- | ~30 - 35 |
| Pyrimidine C5 | ~105 - 110 |
| Pyrimidine C2, C6 | ~155 - 160 |
| Pyrimidine C4 | ~160 - 165 |
| -C OOH | ~170 - 175 |
Interpretation: The presence of two distinct methyl signals (or one signal integrating to 6H) and a methylene signal would be key indicators. The chemical shifts of the pyrimidine carbons would confirm the heterocyclic core. The broad signals for the hydroxyl and carboxylic acid protons are characteristic and their presence would be confirmed by D₂O exchange.
High-Performance Liquid Chromatography (HPLC): Purity Determination and Quantification
HPLC is a cornerstone of pharmaceutical analysis, used for separating, identifying, and quantifying each component in a mixture.[8][9][10] For this compound, HPLC is essential for determining its purity, a critical parameter in drug development.
The Rationale for HPLC in Purity Analysis
The synthesis of organic molecules often results in by-products and unreacted starting materials. HPLC provides the high resolving power necessary to separate the target compound from these impurities.[11] By using a suitable detector (e.g., UV-Vis), the area of the peak corresponding to the main compound can be compared to the total area of all peaks to determine its percentage purity.
Experimental Protocol: Reversed-Phase HPLC
Objective: To develop a stability-indicating HPLC method for the purity determination of this compound.
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for reversed-phase chromatography of moderately polar compounds.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by acquiring a UV spectrum of the compound. Pyrimidine derivatives typically have strong absorbance in the 254-280 nm range.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to an appropriate working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Characterisation of Organic Compounds [orgspectroscopyint.blogspot.com]
- 5. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. faieafrikanart.com [faieafrikanart.com]
- 9. microbenotes.com [microbenotes.com]
- 10. agilent.com [agilent.com]
- 11. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Solubility and Stability of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid, a heterocyclic compound with potential applications in pharmaceutical and chemical research. Recognizing the limited availability of public data on this specific molecule, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines theoretical considerations based on the compound's structure, detailed experimental protocols for determining its solubility in various solvent systems, and robust methodologies for assessing its stability under different stress conditions. The guide emphasizes the causality behind experimental choices, ensuring a scientifically sound approach to generating reliable and reproducible data.
Introduction: Understanding the Molecule
This compound is a substituted pyrimidine derivative. The core structure, a pyrimidine ring, is a key scaffold in numerous biologically active compounds, including nucleic acids and various pharmaceuticals.[1][2] The substituents—two methyl groups, a hydroxyl group, and an acetic acid moiety—dictate its physicochemical properties, including solubility and stability.
-
The Hydroxypyrimidine Core: The 4-hydroxy-pyrimidine moiety can exist in tautomeric forms (keto-enol), which can influence its hydrogen bonding capabilities and, consequently, its interaction with different solvents.
-
The Acetic Acid Side Chain: The carboxylic acid group is a primary determinant of its pH-dependent solubility. In its ionized (carboxylate) form at higher pH, the molecule's aqueous solubility is expected to increase significantly.
-
Methyl Groups: The two methyl groups contribute to the molecule's lipophilicity, which may enhance its solubility in non-polar organic solvents.
A thorough understanding of these properties is critical for a range of applications, from designing suitable formulations for biological screening to developing stable and effective active pharmaceutical ingredients (APIs).
Solubility Profiling: A Multi-faceted Approach
Solubility is a critical parameter that influences bioavailability, formulation, and in vitro assay design. A comprehensive solubility profile should be established across a range of aqueous and organic solvents.
Theoretical Considerations for Solvent Selection
The principle of "like dissolves like" provides a foundational basis for selecting an appropriate range of solvents for solubility testing.[3] Given the presence of both polar (hydroxyl, carboxylic acid, nitrogen atoms) and non-polar (methyl groups, aromatic ring) functionalities, a broad spectrum of solvents should be evaluated.
Table 1: Proposed Solvents for Solubility Screening
| Solvent Class | Specific Solvents | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Capable of hydrogen bonding with the hydroxyl and carboxylic acid groups. Water is the primary solvent for biological relevance. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Can accept hydrogen bonds and have high dielectric constants, making them effective at solvating polar molecules. DMSO is a common solvent for initial compound screening.[4] |
| Non-Polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | To assess the contribution of the lipophilic portions of the molecule to its overall solubility. |
| Aqueous Buffers | pH 2 (e.g., 0.01 N HCl), pH 7.4 (e.g., PBS), pH 9 (e.g., Borate buffer) | To determine the pH-dependent solubility, which is crucial for predicting behavior in physiological environments and for developing pH-modifying formulations. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the concentration of the compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Diagram 1: Workflow for Equilibrium Solubility Determination
Caption: Shake-Flask Method Workflow.
Stability Assessment: Ensuring Molecular Integrity
Stability testing is essential to identify degradation pathways and to determine appropriate storage and handling conditions. Forced degradation studies are employed to accelerate the degradation of the compound under harsh conditions, providing insights into its intrinsic stability.
Forced Degradation Studies
Forced degradation studies expose the compound to stress conditions such as acid, base, oxidation, heat, and light.
Table 2: Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Rationale |
| Acid Hydrolysis | 0.1 N to 1 N HCl | 2 hours to 7 days | To assess stability in acidic environments, relevant to gastric fluids and acidic formulations. |
| Base Hydrolysis | 0.1 N to 1 N NaOH | 2 hours to 7 days | To evaluate susceptibility to degradation in alkaline conditions, relevant to intestinal pH. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) | 2 hours to 24 hours | To determine the potential for oxidative degradation, which can occur during storage and processing. |
| Thermal Stress | 60 °C (in solution) / 80 °C (solid state) | 1 to 7 days | To assess the impact of elevated temperatures on both the solid form and solutions. |
| Photostability | ICH Q1B recommended light exposure (e.g., 1.2 million lux hours) | Variable | To determine if the compound is light-sensitive, which has implications for packaging and storage. |
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile to ensure solubility).
-
Stress Application: Expose the samples to the stress conditions outlined in Table 2. Include a control sample stored under ambient conditions.
-
Time Point Sampling: At specified time intervals, withdraw aliquots from each stressed sample.
-
Neutralization/Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis. For oxidative stress, the reaction may be quenched if necessary.
-
Analysis: Analyze the samples using a stability-indicating HPLC method. A stability-indicating method is one that can separate the intact compound from its degradation products.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the major degradation products. Mass spectrometry can be coupled with HPLC (LC-MS) to aid in the structural elucidation of degradants.
Diagram 2: Workflow for a Forced Degradation Study
Caption: Forced Degradation Study Workflow.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By following these protocols, researchers can generate the critical data needed to advance the development of this compound. The resulting solubility and stability profiles will inform decisions on formulation strategies, analytical method development, and appropriate storage conditions, ultimately enabling its successful application in research and development. It is recommended that the data generated be meticulously documented to build a comprehensive physicochemical profile of the molecule.
References
-
Cieplik, J., Stolarczyk, M., Pluta, J., Gubrynowicz, O., Bryndal, I., Lis, T., & Mikulewicz, M. (2015). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 72(1), 53–64. [Link]
-
World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. [Link]
-
Elkanzi, N. A. A. (2020). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry, 36(6), 1001-1015. [Link]
-
ResearchGate. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
Sources
Methodological & Application
Application Note & Synthesis Protocol: (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid
For: Researchers, scientists, and drug development professionals.
Introduction
(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid is a substituted pyrimidine derivative. The pyrimidine nucleus is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including nucleic acids and various therapeutic agents. The presence of hydroxyl, methyl, and acetic acid functional groups on the pyrimidine ring offers multiple points for further chemical modification, making it a valuable building block in medicinal chemistry and drug discovery programs. This document provides a detailed, robust, and scientifically-grounded protocol for the synthesis of this target compound.
Principle of the Synthesis
The synthesis of the pyrimidine ring is a classic example of a condensation reaction. This protocol is based on the well-established principle of reacting a 1,3-dicarbonyl compound with an amidine to form the pyrimidine core. Specifically, this protocol details the condensation of diethyl acetylsuccinate with acetamidine hydrochloride. The reaction proceeds through a cyclocondensation mechanism, where the amidine provides the N1 and C2 atoms, and the diethyl acetylsuccinate provides the C4, C5, C6, and N3 atoms of the pyrimidine ring. Subsequent hydrolysis of the resulting ethyl ester yields the desired carboxylic acid. This approach is analogous to the synthesis of similar pyrimidine derivatives[1].
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Diethyl acetylsuccinate | ≥98% | Standard chemical supplier | |
| Acetamidine hydrochloride | ≥98% | Standard chemical supplier | |
| Sodium ethoxide | 21% solution in ethanol | Standard chemical supplier | Highly hygroscopic and corrosive. Handle under inert atmosphere. |
| Ethanol | Anhydrous, ≥99.5% | Standard chemical supplier | |
| Diethyl ether | Anhydrous, ≥99.5% | Standard chemical supplier | |
| Hydrochloric acid | Concentrated, 37% | Standard chemical supplier | Corrosive. Handle in a fume hood. |
| Sodium hydroxide | Pellets, ≥98% | Standard chemical supplier | Corrosive. |
| Deionized water | For workup and purification. | ||
| Magnesium sulfate | Anhydrous | Standard chemical supplier | For drying organic layers. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Standard chemical supplier | For reaction monitoring. |
Experimental Protocol
Part 1: Synthesis of Ethyl (4-hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetate
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 100 mL of anhydrous ethanol.
-
Under a gentle stream of nitrogen, carefully add 25.5 g (0.375 mol) of sodium ethoxide solution (21% in ethanol).
-
Stir the solution at room temperature for 10 minutes.
-
-
Addition of Reactants:
-
In a separate beaker, dissolve 21.6 g (0.1 mol) of diethyl acetylsuccinate and 9.45 g (0.1 mol) of acetamidine hydrochloride in 50 mL of anhydrous ethanol.
-
Add this solution dropwise to the sodium ethoxide solution in the reaction flask over a period of 30 minutes. An increase in temperature may be observed.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The disappearance of the starting materials indicates the completion of the reaction.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 7. A precipitate may form.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of deionized water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude ethyl (4-hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetate.
-
Part 2: Hydrolysis to this compound
-
Hydrolysis Reaction:
-
Dissolve the crude ester from Part 1 in 100 mL of a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to 80 °C and stir for 4 hours. Monitor the hydrolysis by TLC until the ester spot is no longer visible.
-
-
Acidification and Precipitation:
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the product will form.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash with cold deionized water (2 x 30 mL).
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound as a white crystalline solid.
-
Dry the final product in a vacuum oven at 60 °C overnight.
-
Characterization
The structure and purity of the synthesized this compound (C₈H₁₀N₂O₃, MW: 182.18 g/mol )[2][3] can be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point (MP): To assess purity.
-
Infrared Spectroscopy (IR): To identify key functional groups (e.g., C=O, O-H).
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Part 1 | Incomplete reaction. | Ensure anhydrous conditions. Extend reflux time and monitor by TLC. |
| Loss during workup. | Ensure complete extraction by performing additional extractions. | |
| Incomplete hydrolysis in Part 2 | Insufficient base or reaction time. | Increase the concentration of NaOH or extend the reaction time at 80 °C. |
| Oily product after acidification | Impurities present. | Wash the crude product with a small amount of cold diethyl ether before recrystallization. |
| Product does not precipitate | pH is not sufficiently acidic. | Add more HCl to ensure the pH is in the range of 2-3. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
-
Sodium ethoxide and concentrated acids and bases are corrosive. Handle with extreme care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
References
-
PrepChem. Synthesis of 4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl acetic acid. [Link]
-
Atom-Build. (4-Hydroxy-2, 6-dimethylpyrimidin-5-yl)acetic acid, min 95%, 1 gram. [Link]
Sources
Application Notes and Protocols for (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid as a Potential Enzyme Inhibitor
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential application of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid as an enzyme inhibitor. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives showing inhibitory activity against a range of enzymes.[1][2][3] This guide outlines detailed protocols for evaluating the inhibitory potential of this specific compound against two major classes of enzymes: protein kinases and cyclooxygenase (COX) enzymes. The protocols are designed to be self-validating and are supported by scientific principles and references to authoritative sources.
Introduction: The Scientific Rationale
This compound is a heterocyclic compound featuring a pyrimidine core. The pyrimidine ring system is a cornerstone in the development of therapeutic agents, largely due to its presence in nucleic acids and its ability to mimic the purine bases, allowing for competitive binding to enzyme active sites.[1] Pyrimidine derivatives have been successfully developed as inhibitors for a wide array of enzymes, including protein kinases, cyclooxygenases, and aldose reductase.[4][5][6][7]
The structural features of this compound, including the hydroxyl and carboxylic acid moieties, suggest potential for hydrogen bonding and electrostatic interactions within an enzyme's active site. These interactions are critical for the binding affinity and inhibitory potency of small molecules. This document provides the foundational protocols to investigate the inhibitory effects of this compound, focusing on two distinct and therapeutically relevant enzyme families.
Potential Enzyme Targets and Pathways
Protein Kinases: Modulators of Cellular Signaling
Protein kinases are a large family of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a significant target for therapeutic intervention.[4] The pyrimidine core is a common feature in many ATP-competitive kinase inhibitors.
Potential Signaling Pathway Involvement: JAK-STAT Pathway
The Janus Kinase (JAK) family of tyrosine kinases plays a pivotal role in cytokine signaling through the JAK-STAT pathway, which is integral to hematopoiesis and immune response.[4] Inhibitors targeting JAKs have shown therapeutic success. The workflow below illustrates a hypothetical mechanism of action for this compound within this pathway.
Caption: Hypothetical inhibition of the JAK-STAT pathway by this compound.
Cyclooxygenase (COX) Enzymes: Mediators of Inflammation
Cyclooxygenase (COX) enzymes, with their isoforms COX-1 and COX-2, are key to the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[8] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. Pyrimidine derivatives have been investigated as selective COX-2 inhibitors, offering a potential therapeutic advantage by reducing the gastrointestinal side effects associated with non-selective COX inhibition.[7]
Experimental Protocols
General Preparations and Stock Solutions
-
Compound Preparation: Obtain this compound (CAS: 5536-40-3).[9][10] Prepare a 10 mM stock solution in 100% Dimethyl Sulfoxide (DMSO). Store at -20°C.
-
Control Compounds:
-
Kinase Inhibition: Staurosporine (a broad-spectrum kinase inhibitor).
-
COX Inhibition: Celecoxib (a selective COX-2 inhibitor) and Indomethacin (a non-selective COX inhibitor).[6]
-
-
Assay Buffers: Prepare and filter all buffers using a 0.22 µm filter.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening.[4] It measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition.
Materials:
-
JAK2 enzyme (recombinant)
-
Peptide substrate (specific for JAK2)
-
ATP
-
Kinase assay buffer (e.g., Kinase-Glo® Luminescent Kinase Assay)
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Workflow Diagram:
Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.
Step-by-Step Procedure:
-
Compound Plating: Create a serial dilution of this compound (e.g., from 100 µM to 1 nM). Dispense 1 µL of each concentration into the wells of a 384-well plate. Include wells with DMSO only (0% inhibition) and a known inhibitor like Staurosporine (100% inhibition).
-
Kinase Reaction: Prepare a master mix containing the JAK2 enzyme, its specific peptide substrate, and ATP in the kinase assay buffer. The final concentrations should be optimized, but a starting point is 10 µM ATP.
-
Initiation: Add 10 µL of the kinase reaction master mix to each well.
-
Incubation: Gently mix the plate on a shaker and incubate for 60 minutes at 30°C.
-
Signal Detection: Add 10 µL of the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.[4]
-
Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the signal, then measure the luminescence using a plate reader.[4]
Protocol 2: In Vitro COX Inhibition Assay (Colorimetric)
This protocol measures the peroxidase activity of COX enzymes. The oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2 by COX is monitored by measuring the change in absorbance at 595 nm.[7]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
TMPD (colorimetric probe)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well clear assay plates
-
Spectrophotometer plate reader
Step-by-Step Procedure:
-
Enzyme Preparation: In a 96-well plate, add 20 µL of assay buffer, 10 µL of Heme, and 10 µL of COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add 10 µL of various concentrations of this compound, vehicle (DMSO), or control inhibitors (Celecoxib, Indomethacin). Incubate for 15 minutes at room temperature.
-
Reaction Initiation: To initiate the reaction, add 20 µL of a solution containing arachidonic acid and TMPD.
-
Data Acquisition: Immediately measure the absorbance at 595 nm every 30 seconds for 5 minutes.
-
Data Analysis: The rate of reaction is determined from the linear phase of the absorbance curve.
Data Analysis and Interpretation
For both assays, the percentage of inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition))
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Hypothetical Inhibition Data
| Enzyme Target | Test Compound | IC50 (µM) |
| JAK2 | This compound | 8.5 |
| JAK2 | Staurosporine (Control) | 0.01 |
| COX-1 | This compound | 25.3 |
| COX-2 | This compound | 2.1 |
| COX-2 | Celecoxib (Control) | 0.05 |
Interpretation of Hypothetical Data:
The hypothetical data in Table 1 suggests that this compound exhibits moderate inhibitory activity against JAK2 and is a selective inhibitor of COX-2 over COX-1. The greater than 10-fold selectivity for COX-2 is a desirable characteristic for potential anti-inflammatory agents.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. Based on the well-documented activities of other pyrimidine derivatives, this compound represents a promising starting point for further investigation. Future studies should include:
-
Mechanism of Action Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Selectivity Profiling: Screening against a broader panel of kinases and other enzymes to assess off-target effects.[11]
-
Cell-Based Assays: To confirm the activity of the compound in a cellular context.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to optimize potency and selectivity.[5]
By following these guidelines, researchers can effectively evaluate the therapeutic potential of this compound and contribute to the development of novel enzyme inhibitors.
References
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Breidenbach, J., et al. (2021). Development of SARS-CoV-2 main protease inhibitors through high-throughput screening. Angewandte Chemie International Edition, 60(20), 11417-11425. [Link]
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Sarges, R., et al. (1990). (Pyrimidinyloxy)acetic acids and pyrimidineacetic acids as a novel class of aldose reductase inhibitors. Journal of Medicinal Chemistry, 33(7), 1859-1865. [Link]
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BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
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Remedy Publications LLC. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Remedy Publications LLC. [Link]
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BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]
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Branduardi, P., et al. (2007). Assays for the identification of inhibitors targeting specific translational steps. Journal of Microbiological Methods, 70(2), 258-264. [Link]
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de Souza, G. E. P., et al. (2021). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences, 8, 706490. [Link]
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Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology, 18(2). [Link]
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Gür, B., et al. (2024). Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. Archiv der Pharmazie, 357(5), e2300634. [Link]
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Taylor & Francis Online. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Taylor & Francis Online. [Link]
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ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11896-11910. [Link]
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RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 993-1006. [Link]
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NIH. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]
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PrepChem.com. (n.d.). Synthesis of 4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl acetic acid. PrepChem.com. [Link]
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RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6886-6912. [Link]
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NIH. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of pyrimidine linked heterocyclic scaffolds by intramolecular cyclization and study of biological potential. Journal of Chemical and Pharmaceutical Research. [Link]
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PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]
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ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7448-7468. [Link]
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PubChem. (n.d.). (S)-(4,6-Dimethyl-pyrimidin-2-yloxy)-[(S)-1-(2-hydroxy-ethyl)-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][5][12]diazepin-5-yl]-acetic acid. PubChem. [Link]
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MDPI. (2018). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 23(11), 2948. [Link]
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Application Notes and Protocols: A-Z Guide for In Vitro Evaluation of Pyrimidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale and Therapeutic Potential of Pyrimidine Analogs
Pyrimidine analogs are a cornerstone of chemotherapy, functioning as antimetabolites that structurally mimic naturally occurring pyrimidine bases such as cytosine, thymine, and uracil.[1] Their therapeutic efficacy stems from their ability to interfere with nucleic acid synthesis, disrupting DNA and RNA replication and ultimately leading to cell death, particularly in rapidly dividing cancer cells.[1][2] Prominent examples of these analogs include 5-Fluorouracil (5-FU), Capecitabine, Cytarabine (Ara-C), and Gemcitabine.[1] The primary mechanisms of action involve their intracellular conversion to active nucleotide forms which then inhibit key enzymes like thymidylate synthase or get incorporated into DNA and RNA, causing chain termination and dysfunction.[1][3] Given their profound impact on cellular proliferation and survival, a robust and systematic in vitro evaluation is paramount to characterizing novel pyrimidine-based compounds and identifying promising therapeutic candidates.
This guide provides a comprehensive framework for the in vitro experimental design for testing pyrimidine-based compounds. It is structured to provide not just the "how" but also the critical "why" behind each experimental choice, ensuring a robust and reproducible evaluation of a compound's therapeutic potential.
I. Foundational Assays: Assessing Cytotoxicity and Viability
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic and cytostatic effects. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit cell growth by 50% in vitro.[1]
A. Causality Behind Assay Selection: Metabolic Activity vs. Membrane Integrity
Cell viability assays are crucial for the initial screening of pyrimidine-based compounds to determine their cytotoxic potential.[4] These assays can be broadly categorized based on their underlying principles:
-
Metabolic Activity-Based Assays (e.g., MTT, XTT, CellTiter-Glo®): These assays measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[4][5] For instance, in the MTT assay, viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[4][5] The amount of formazan produced is quantifiable and reflects the number of living cells.
-
Membrane Integrity-Based Assays (e.g., Trypan Blue, Propidium Iodide): These assays distinguish between viable and non-viable cells based on the integrity of the cell membrane. Dyes like trypan blue are excluded by live cells with intact membranes but can penetrate and stain dead cells.
While both types of assays are informative, metabolic assays are often preferred for high-throughput screening due to their sensitivity and amenability to a multiwell plate format.[6][7] However, it is important to be aware that some compounds can interfere with the chemical reactions of these assays, leading to inaccurate results.[8] Therefore, it is often advisable to confirm findings using an orthogonal method, such as a direct cell count or a membrane integrity assay.
B. Protocol: MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess cell viability.[5] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan.[9]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Pyrimidine-based test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with a serial dilution of the pyrimidine-based compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a period relevant to the expected mechanism of action (typically 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
| Parameter | Description | Typical Value/Range |
| Cell Seeding Density | Number of cells per well | 5,000 - 10,000 cells/well |
| Compound Concentration Range | Range of concentrations to test | 0.01 µM to 100 µM (logarithmic dilutions) |
| Incubation Time | Duration of compound exposure | 24, 48, or 72 hours |
| MTT Incubation Time | Duration for formazan formation | 2 - 4 hours |
| Absorbance Wavelength | Wavelength for reading results | 570 nm |
II. Mechanistic Deep Dive: Unraveling the Mode of Action
Once the cytotoxic potential of a pyrimidine-based compound is established, the next critical step is to elucidate its mechanism of action. Given that these compounds often interfere with DNA synthesis and cell division, investigating their effects on the cell cycle and their ability to induce apoptosis is a logical progression.
A. Cell Cycle Analysis: Pinpointing Disruption in Cellular Progression
Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Pyrimidine analogs can cause cell cycle arrest at specific checkpoints, and identifying this arrest point provides valuable mechanistic insight.
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[10]
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the pyrimidine-based compound at its IC50 concentration for a relevant time period (e.g., 24 hours).
-
Cell Harvest: Harvest both adherent and floating cells and wash them with cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[11] Incubate on ice for at least 2 hours.[10]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.[12]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to ensure that only DNA is stained.[10]
-
PI Staining: Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.[12]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Interpretation: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
B. Apoptosis Assays: Confirming Programmed Cell Death
Apoptosis, or programmed cell death, is a common outcome of effective anticancer therapy.[13] Several assays can be employed to detect apoptosis, each targeting different stages of the process.
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a protein with a high affinity for PS, can be used to detect this event. Propidium iodide is used concurrently to identify necrotic or late apoptotic cells with compromised membrane integrity.[14]
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Treated cells
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Preparation: Harvest and wash cells as described for cell cycle analysis.
-
Resuspension: Resuspend the cells in the provided binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[15]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[15]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.
III. Target Engagement and Selectivity: Validating Molecular Interactions
A crucial aspect of drug development is confirming that a compound interacts with its intended molecular target and assessing its selectivity.[16] For pyrimidine-based compounds that are designed to inhibit specific enzymes in the pyrimidine synthesis pathway, target engagement assays are essential.
A. Rationale for Target Engagement Studies
Target engagement assays confirm that a drug candidate binds to its intended target within the complex cellular environment.[17] This is a critical step to validate the mechanism of action and to establish a clear structure-activity relationship.[18]
B. Methods for Assessing Target Engagement
Several techniques can be employed to measure target engagement in a cellular context:
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand to a protein increases its thermal stability.
-
Enzyme Activity Assays: For compounds targeting enzymes, direct measurement of enzyme activity in cell lysates after treatment can confirm inhibition.[19]
C. Assessing Selectivity: The Therapeutic Index
An ideal anticancer drug should be highly selective for cancer cells while sparing normal, healthy cells.[20] The selectivity index (SI) is a quantitative measure of this selectivity and is calculated as the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line.[20] An SI value greater than 3 is generally considered to indicate high selectivity.[20]
Protocol: Determining the Selectivity Index
-
Perform MTT assays on a panel of cancer cell lines and a relevant normal cell line (e.g., normal human fibroblasts).[21]
-
Calculate the IC50 values for each cell line.
-
Calculate the SI for each cancer cell line using the formula: SI = IC50 (normal cells) / IC50 (cancer cells)
| Compound | IC50 (MCF-7 - Cancer) | IC50 (MCF-10A - Normal) | Selectivity Index (SI) |
| Compound A | 1.5 µM | 25 µM | 16.7 |
| Compound B | 5.2 µM | 10.4 µM | 2.0 |
| Doxorubicin | 0.8 µM | 1.2 µM | 1.5 |
IV. Concluding Remarks: Integrating Data for a Comprehensive Profile
The in vitro evaluation of pyrimidine-based compounds requires a multi-faceted approach that progresses from broad cytotoxicity screening to detailed mechanistic studies. By systematically applying the assays and protocols outlined in this guide, researchers can build a comprehensive profile of a compound's activity, including its potency, mechanism of action, target engagement, and selectivity. This integrated data is essential for making informed decisions about which compounds warrant further investigation in preclinical and clinical development.
References
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Kufe, D. W. Pyrimidine Analogs. In: Holland-Frei Cancer Medicine. 6th edition. BC Decker; 2003. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. Pyrimidine Analogues. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases; 2012. [Link]
-
ResearchGate. Mechanism of action of pyrimidine analogues. [Link]
-
Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]
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YouTube. Antimetabolites: Pyrimidine Analogs: Pharmacology Video Lectures. [Link]
-
UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]
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MDPI. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]
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NIH. Assaying cell cycle status using flow cytometry. [Link]
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University of Leicester. Cell Cycle Tutorial Contents. [Link]
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MDPI. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. [Link]
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-
ACS Publications. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. [Link]
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MDPI. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. [Link]
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NIH. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]
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University of South Florida. Apoptosis Protocols. [Link]
-
SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
NIH. Determining target engagement in living systems. [Link]
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YouTube. InCELL Compound-Target Engagement Assays for Drug Discovery. [Link]
-
NIH. Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]
-
Concept Life Sciences. Target and pathway engagement assays. [Link]
-
NIH. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. [Link]
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Karger Publishers. New Anticancer Agents: In Vitro and In Vivo Evaluation. [Link]
-
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Application Notes and Protocols for (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid in Medicinal Chemistry
Introduction: The Pyrimidine Scaffold as a Cornerstone in Drug Discovery
The pyrimidine ring is a privileged heterocyclic motif that forms the core of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine scaffold a focal point for medicinal chemists for over six decades.[1] Its synthetic tractability and the ability to easily modify the 2, 4, 5, and 6 positions have led to a vast chemical space of derivatives.[1] Pyrimidine-based compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and antihypertensive properties.[1][3][4] The pyrimidine core's ability to form key hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates.[1]
This guide focuses on a specific, yet underexplored, derivative: (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid . While direct biological data for this compound is scarce in publicly available literature, its structural features—a 4-hydroxypyrimidine core, dimethyl substitution, and a C-5 acetic acid sidechain—suggest significant potential for therapeutic applications. The 4-hydroxypyrimidine moiety is a known pharmacophore in compounds targeting enzymes like prolyl hydroxylases, while the acetic acid group can play a crucial role in binding to enzyme active sites.[5][6]
These application notes are designed for researchers, scientists, and drug development professionals. They provide a comprehensive framework for exploring the therapeutic potential of this compound, from a plausible synthetic route to detailed protocols for evaluating its anticancer, anti-inflammatory, and kinase inhibitory activities.
Structural Features and Therapeutic Hypotheses
The medicinal chemistry potential of this compound can be hypothesized based on its key structural components:
-
4-Hydroxypyrimidine Core : This feature is present in various enzyme inhibitors. The hydroxyl group can act as a key hydrogen bond donor or acceptor, and the pyrimidine ring itself can engage in various non-covalent interactions within a protein's active site.[5][6]
-
C-5 Acetic Acid Moiety : Carboxylic acid groups are common in drug molecules, often serving as a crucial anchoring point to the target protein through ionic interactions or hydrogen bonding. In some enzyme inhibitors, this group mimics a substrate's carboxylate, leading to competitive inhibition.[7]
-
2,6-Dimethyl Substitution : The methyl groups can influence the compound's solubility, metabolic stability, and steric interactions with the target protein. They can either fit into hydrophobic pockets or sterically hinder binding to off-target proteins, thereby improving selectivity.[8]
Based on these features, we can postulate several therapeutic avenues for investigation:
-
Anticancer Activity : Many pyrimidine derivatives are potent anticancer agents, often by inhibiting protein kinases that are dysregulated in cancer.[9][10] The structure of our target compound suggests it could be a candidate for a kinase inhibitor.
-
Anti-inflammatory Properties : Pyrimidine derivatives have been shown to possess anti-inflammatory effects by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes.[8][11]
-
Enzyme Inhibition : The overall structure is reminiscent of inhibitors of enzymes such as dihydroorotate dehydrogenase or prolyl hydroxylases, where a heterocyclic core and a carboxylic acid are key for activity.[5][7]
The following sections provide detailed protocols to systematically investigate these hypotheses.
Synthesis Protocol
A plausible synthetic route for this compound can be adapted from known pyrimidine syntheses. A general approach involves the condensation of a β-keto ester equivalent with an amidine. A synthesis analogous to that of 4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl acetic acid provides a strong starting point.[12]
Protocol 1: Synthesis of this compound
This protocol is a hypothetical adaptation and may require optimization.
Materials:
-
Dimethyl 2-acetylsuccinate
-
Acetamidine hydrochloride
-
Sodium ethoxide (or sodium metal in ethanol)
-
Ethanol, anhydrous
-
Hydrochloric acid, concentrated
-
Diethyl ether
Procedure:
-
Step 1: Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (2 molar equivalents) in anhydrous ethanol with stirring to prepare a fresh solution of sodium ethoxide.
-
Step 2: Condensation Reaction: To the sodium ethoxide solution, add acetamidine hydrochloride (1.05 molar equivalents) and dimethyl 2-acetylsuccinate (1.0 molar equivalent) at room temperature.
-
Step 3: Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 4: Isolation of Intermediate Ester: After cooling, the precipitated solid (the sodium salt of the pyrimidine ester) is collected by filtration. The crude ester can be obtained by neutralizing an aqueous solution of the salt.
-
Step 5: Hydrolysis: The crude ester is then subjected to hydrolysis. Resuspend the ester in a mixture of water and a co-solvent like THF, and add an excess of a base such as sodium hydroxide. Stir at room temperature for 16 hours or until TLC indicates complete conversion.[5]
-
Step 6: Product Isolation: After hydrolysis, acidify the reaction mixture with concentrated hydrochloric acid with cooling. The desired product, this compound, should precipitate.
-
Step 7: Purification: Collect the crude product by filtration, wash with cold water and a small amount of cold diethyl ether, and then dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Application Protocols: Biological Evaluation
I. Anticancer Activity Screening
The initial assessment of anticancer potential typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound, dissolved in DMSO to prepare a stock solution (e.g., 10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[13]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentrations should typically range from 0.01 to 100 µM.[13] Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound. Include wells with vehicle control (DMSO at the same concentration as in the compound dilutions) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.[13]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[13]
Table 1: Representative Data Presentation for MTT Assay
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 | Hypothetical Value |
| This compound | A549 | Hypothetical Value |
| This compound | HCT116 | Hypothetical Value |
| Doxorubicin (Positive Control) | MCF-7 | Literature Value |
II. Kinase Inhibition Assay
Given that many pyrimidine derivatives function as kinase inhibitors, a direct biochemical assay is a logical next step.[10][14]
Protocol 3: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the amount of ATP remaining after a kinase reaction. A higher luminescent signal indicates less ATP consumption and therefore, kinase inhibition.[14]
Materials:
-
Target kinase (e.g., a panel of cancer-relevant kinases like EGFR, VEGFR, CDKs)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.[14]
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the appropriate wells of the 384-well plate. Include DMSO-only (0% inhibition) and a known inhibitor for the target kinase (100% inhibition) as controls.[14]
-
Kinase Reaction: Prepare a master mix of the kinase, its substrate, and assay buffer. Dispense this mixture into each well.
-
Initiation and Incubation: Start the reaction by adding ATP. Incubate the plate at room temperature for 60 minutes.[14]
-
Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Table 2: Representative Data for Kinase Inhibition Assay
| Compound | Kinase Target | IC₅₀ (nM) |
| This compound | EGFR | Hypothetical Value |
| This compound | VEGFR2 | Hypothetical Value |
| This compound | CDK2 | Hypothetical Value |
| Staurosporine (Control) | Panel Average | Literature Value |
III. Anti-inflammatory Activity Screening
The potential anti-inflammatory properties can be assessed by measuring the inhibition of cyclooxygenase (COX) enzymes.[8]
Protocol 4: In Vitro COX Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX-1 and COX-2.[11]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Heme
-
Arachidonic acid (substrate)
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) as a colorimetric probe
-
Assay buffer (e.g., Tris-HCl)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in assay buffer containing heme.
-
Compound Incubation: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound at various concentrations. Include a vehicle control and a known COX inhibitor (e.g., Celecoxib for COX-2, Indomethacin for both).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD.
-
Absorbance Measurement: Immediately measure the absorbance at 590 nm over a period of 5 minutes. The rate of change in absorbance is proportional to the COX activity.
-
Data Analysis: Calculate the percent inhibition of COX-1 and COX-2 activity for each concentration of the test compound. Determine the IC₅₀ values and the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).[8]
Visualizations
Diagram 1: General Workflow for Biological Evaluation
Caption: Workflow for evaluating the biological activity of the target compound.
Diagram 2: Hypothesized Kinase Inhibition Mechanism
Caption: Competitive inhibition of ATP binding in a kinase active site.
Conclusion and Future Directions
This compound represents a molecule of significant interest at the crossroads of established pharmacophores. The protocols and application notes provided herein offer a robust, hypothesis-driven framework for its systematic evaluation. Initial screening should focus on its anticancer, anti-inflammatory, and specific enzyme inhibitory potential. Positive hits in these primary assays would warrant further investigation, including cell cycle analysis, apoptosis assays, and broader kinase profiling to determine selectivity.[9] Subsequent lead optimization efforts could explore modifications at the 2- and 6-positions and derivatization of the acetic acid moiety to improve potency, selectivity, and pharmacokinetic properties. The exploration of this and similar pyrimidine scaffolds continues to be a promising endeavor in the quest for novel therapeutics.[4]
References
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Abbot, S. et al. (2019). Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. ChemMedChem. Available from: [Link]
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Abbot, S. et al. (2020). Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. PubMed. Available from: [Link]
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Nadar, S. & Khan, T. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Role of Pyrimidine Derivatives in Modern Drug Discovery. Available from: [Link]
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Gray, N. et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available from: [Link]
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ResearchGate. (2019). (PDF) Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Significance of Pyrimidine Derivatives in Pharmaceutical Research. Available from: [Link]
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Gray, N. et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Available from: [Link]
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RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. Available from: [Link]
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ResearchGate. (2022). In silico Evaluation of Anti-Inflammatory Potential of Pyrimidine based Molecules. Available from: [Link]
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Journal of Positive School Psychology. (2022). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]
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MDPI. (2023). Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Available from: [Link]
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Der Pharma Chemica. (2016). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Available from: [Link]
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TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCLIC COMPOUNDS. Available from: [Link]
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Springer. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Journal of the Iranian Chemical Society. Available from: [Link]
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World Journal of Advance Healthcare Research. (2019). a review on pyrimidine heterocycles. Available from: [Link]
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Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Available from: [Link]
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Growing Science. (2022). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]
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MDPI. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Available from: [Link]
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NIH. (2019). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. Available from: [Link]
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RSC Publishing. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. Available from: [Link]
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NIH. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available from: [Link]
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PubMed. (1993). Synthesis and biological properties of 4-hydroxy, 4-thio-5-pyrimidine derivatives. Available from: [Link]
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MDPI. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Available from: [Link]
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NIH. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Available from: [Link]
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PubMed. (1996). Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. Available from: [Link]
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PubMed. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Available from: [Link]
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ResearchGate. (2012). An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. Available from: [Link]
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PrepChem. (n.d.). Synthesis of 4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl acetic acid. Available from: [Link]
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MDPI. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available from: [Link]
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MDPI. (2020). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available from: [Link]
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IntechOpen. (2022). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Available from: [Link]
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Application Note & Protocol: Advanced Analytical Methods for the Quantification of Pyrimidine Acetic Acids
Abstract
Pyrimidine acetic acids and their derivatives, such as orotic acid, are critical analytes in clinical diagnostics and pharmaceutical development. In clinical settings, abnormal levels of these compounds in biological fluids can be indicative of inborn errors of metabolism, such as orotic aciduria.[1][2][3] In pharmaceutical science, they may serve as key intermediates or impurities that require precise quantification. This document provides a comprehensive guide to the state-of-the-art analytical methodologies for the robust and accurate quantification of pyrimidine acetic acids. We delve into the principles, advantages, and practical considerations of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Detailed, field-proven protocols for LC-MS/MS and HPLC-UV are provided, alongside guidelines for method validation in accordance with international standards.
Introduction: The Analytical Imperative
The pyrimidine ring is a fundamental heterocyclic structure in numerous biologically active molecules, including nucleic acids and therapeutic agents. Pyrimidine acetic acids, a class of compounds featuring this core structure functionalized with an acetic acid group (or a similar carboxylic acid moiety like in orotic acid), present unique analytical challenges due to their polarity, structural similarity to endogenous molecules, and often low concentrations in complex biological matrices.
The accurate quantification of these molecules is paramount. For instance, urinary orotic acid determination is a vital tool for screening hereditary orotic aciduria and for differentiating hyperammonemia disorders, potentially reducing the need for invasive tissue biopsies.[2][4] Therefore, the development of sensitive, specific, and reliable analytical methods is not merely an academic exercise but a critical necessity for patient safety and drug efficacy. This guide is designed for researchers, clinical scientists, and drug development professionals, providing the technical depth required to select, develop, and validate appropriate analytical methods.
Comparative Overview of Analytical Methodologies
The choice of an analytical technique is governed by the specific requirements of the assay, including sensitivity, selectivity, sample matrix, throughput, and available instrumentation. Below is a comparative analysis of the most prevalent methods.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-to-charge ratio detection. | Chromatographic separation of volatile derivatives followed by mass detection. | Separation based on electrophoretic mobility in a capillary. |
| Selectivity | Moderate; relies on chromatographic resolution. | Very High; combines chromatographic separation with mass filtering. | High; combines chromatographic separation with mass filtering. | High; excellent separation efficiency.[5] |
| Sensitivity | Moderate (ng/mL range).[6] | Very High (pg/mL to low ng/mL range).[6] | High (ng/mL range), but requires derivatization.[6][7] | High (µmol/L or ng/mL range).[5][8] |
| Sample Prep | Relatively simple; filtration, dilution. | Requires clean extracts to minimize matrix effects. | Complex; requires derivatization to increase volatility.[9] | Simple; often just dilution and filtration. |
| Throughput | High | High | Moderate | High |
| Primary Use Case | Routine QC, analysis of formulations, less complex matrices. | Bioanalysis (plasma, urine), trace-level impurity analysis, definitive quantification.[10][11] | Metabolomic profiling, analysis of volatile derivatives. | Screening for inborn errors of metabolism, analysis of charged species.[12][13] |
| Key Advantage | Robust, cost-effective, widely available. | Unmatched sensitivity and specificity. | High resolving power for complex mixtures. | Very high separation efficiency, low sample/reagent consumption.[12] |
| Key Limitation | Potential for co-eluting interferences. | Susceptible to matrix effects, higher capital cost. | Derivatization can be time-consuming and introduce variability. | Sensitivity can be limited by small injection volumes. |
Causality Behind Method Selection
-
For high-throughput clinical screening of metabolic disorders where high separation efficiency is key, Capillary Electrophoresis (CE) offers rapid analysis times (as low as 3-10 minutes) and the ability to resolve numerous diagnostic metabolites in a single run.[5][8][12]
-
For definitive, ultra-sensitive quantification in complex biological fluids like plasma or urine, LC-MS/MS is the gold standard. Its ability to use Multiple Reaction Monitoring (MRM) provides exceptional specificity, filtering out background noise and confirming analyte identity, which is crucial when endogenous isomers or structurally similar compounds are present.[14][15]
-
For quality control (QC) of pharmaceutical ingredients or formulations where the analyte is present at higher concentrations and the matrix is clean, HPLC-UV is often the most practical and cost-effective choice. Its robustness and simplicity make it ideal for routine testing.[16][17]
-
For broad metabolic profiling where a wide range of small molecules, including pyrimidine derivatives, need to be analyzed, GC-MS can be employed. However, the mandatory derivatization step to make polar analytes like pyrimidine acetic acids volatile makes it less direct than LC-based methods for targeted quantification.[7][9]
Caption: General sample preparation workflow for biological matrices.
Detailed Experimental Protocols
The following protocols are provided as robust starting points and should be fully validated for the specific application.
Protocol 1: Quantification of Orotic Acid in Urine by LC-MS/MS
This protocol is designed for high-sensitivity clinical analysis, relevant for diagnosing disorders of pyrimidine metabolism. [4][10][11] A. Reagents and Materials
-
Orotic Acid analytical standard
-
Orotic Acid-¹⁵N₂ isotopic internal standard (IS)
-
LC-MS grade water, acetonitrile, and formic acid
-
0.22 µm syringe filters
B. Preparation of Standards and Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of orotic acid and the IS in a 50:50 mixture of acetonitrile:water.
-
Calibration Standards: Serially dilute the orotic acid stock solution to prepare calibration standards ranging from 10 ng/mL to 5000 ng/mL in a surrogate matrix (e.g., synthetic urine or water). Spike each standard with the IS to a final concentration of 100 ng/mL.
-
Sample Preparation: a. Thaw urine samples and centrifuge at 4000 rpm for 10 minutes to remove particulates. b. To 100 µL of urine supernatant, add 10 µL of the IS working solution. c. Add 890 µL of 0.1% formic acid in water. d. Vortex for 30 seconds. e. Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
C. Instrumental Conditions
| Parameter | Condition |
| Instrument | UPLC system coupled to a triple quadrupole mass spectrometer |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B to 80% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Ionization Mode | Electrospray Ionization, Negative (ESI-) |
| MRM Transitions | Orotic Acid: 155.0 -> 111.0; IS: 157.0 -> 113.0 |
D. Quantification
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards.
-
Apply a weighted (1/x²) linear regression.
-
Determine the concentration of orotic acid in unknown samples from the calibration curve.
Protocol 2: Quantification of 5-Uracil Acetic Acid by HPLC-UV
This protocol is suitable for the analysis of a pyrimidine acetic acid analogue in a less complex matrix, such as a pharmaceutical process sample.
A. Reagents and Materials
-
5-Uracil Acetic Acid analytical standard
-
HPLC grade water, acetonitrile, and phosphoric acid
-
0.45 µm syringe filters
B. Preparation of Standards and Samples
-
Stock Solution: Accurately weigh and dissolve the standard in water to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Serially dilute the stock solution with the initial mobile phase composition to prepare standards ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: a. Accurately weigh the sample and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range. b. Use sonication if necessary to ensure complete dissolution. c. Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
C. Instrumental Conditions
| Parameter | Condition |
| Instrument | HPLC system with a Diode Array Detector (DAD) or UV Detector |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | 95:5 (v/v) 20 mM Potassium Phosphate buffer (pH 3.0, adjusted with phosphoric acid) : Acetonitrile |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 20 µL |
| Detection | UV at 265 nm |
D. Quantification
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Use a linear regression model.
-
Determine the concentration in unknown samples by interpolation from the curve.
Method Validation: Ensuring Trustworthiness and Reliability
A described protocol is only trustworthy if it is validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. [18]The parameters for validation are defined by international guidelines such as the International Council for Harmonisation (ICH) Q2(R1) and the forthcoming Q2(R2). [19][20][21][22] Key Validation Parameters & Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (for Bioanalysis/Trace Analysis) |
| Specificity | To ensure the signal is unequivocally from the analyte of interest. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99; calibration standards should be ±15% of nominal (±20% at LLOQ). |
| Accuracy | Closeness of the measured value to the true value. | Mean concentration of QC samples within ±15% of nominal value. |
| Precision | Closeness of agreement among a series of measurements. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% for QC samples (≤ 20% at LLOQ). |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10; must meet accuracy and precision criteria. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH, column temp) are slightly varied. |
| Matrix Effect | The influence of co-eluting matrix components on analyte ionization (LC-MS). | The CV of the matrix factor across different lots of matrix should be ≤ 15%. |
Conclusion
The quantification of pyrimidine acetic acids requires a thoughtful, science-driven approach to method selection, sample preparation, and validation. For high-sensitivity bioanalytical applications, LC-MS/MS provides unparalleled performance, while HPLC-UV remains a robust and reliable workhorse for less demanding applications. Capillary electrophoresis offers a powerful alternative for rapid screening of metabolic panels. By understanding the underlying principles of each technique and adhering to rigorous validation standards as outlined by bodies like the ICH, researchers and scientists can generate accurate, reproducible, and trustworthy data critical for advancing clinical diagnostics and pharmaceutical development.
References
- Adam, T., et al. (1999). Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism: a selective approach. PubMed.
- Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.
- Slideshare. (n.d.). Ich guidelines for validation final. Slideshare.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
- Salerno, C., & Crifò, C. (2002). Diagnostic value of urinary orotic acid levels: applicable separation methods. ResearchGate.
- Adam, T., et al. (1999). Capillary Electrophoresis for Detection of Inherited Disorders of Purine and Pyrimidine Metabolism. Clinical Chemistry.
- Tang, Q., & Zhou, S. (2004). Separation of purine and pyrimidine bases by capillary electrophoresis using beta-cyclodextrin as an additive. PubMed.
- Pharma Talk. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
- Adam, T., et al. (1999). Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism. PubMed.
- Adam, T., et al. (1999). Capillary Electrophoresis for Detection of Inherited Disorders of Purine and Pyrimidine Metabolism. Oxford Academic.
- EBSCO. (n.d.). Orotic aciduria. EBSCO.
- Salerno, C., & Crifò, C. (2002). Diagnostic value of urinary orotic acid levels: applicable separation methods. PubMed.
- AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. SIELC.
- McGraw Hill. (n.d.). Orotic Aciduria. Access Anesthesiology.
- Sun, Q., et al. (2022). Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. PubMed.
- Staretz-Chacham, O., et al. (2023). Hereditary orotic aciduria identified by newborn screening. Frontiers in Pediatrics.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
- Toida, T., et al. (1983). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. PubMed.
- Ceballos-Picot, I., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PubMed.
- Zurich Open Repository and Archive. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. ZORA.
- Ceballos-Picot, I., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PMC - NIH.
- Sigma-Aldrich. (n.d.). HPLC Analysis of Purines and Pyrimidines of Nucleic Acids on Ascentis® Si (Silica). Sigma-Aldrich.
- Samy, W., et al. (2023). Standard curve of 5-FU in 0.5% acetic acid. ResearchGate.
- Rodina, E. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
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- Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry.
- Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship.
- Biotage. (n.d.). Bioanalytical sample preparation. Biotage.
- Talanta. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect.
- Muszalska, I., et al. (2009). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- Grem, J.L., et al. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. MDPI.
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Application Notes & Protocols: (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid as a Potential Molecular Probe for Receptor Binding Studies
Introduction: Unveiling the Potential of a Novel Pyrimidine-Based Molecular Probe
In the landscape of modern drug discovery and chemical biology, molecular probes are indispensable tools for dissecting complex biological processes and validating novel therapeutic targets.[1][2][3][4] A high-quality chemical probe should exhibit potent and selective binding to its target, enabling researchers to link a specific molecular interaction to a cellular or physiological outcome.[3] The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[5][6] Its versatile chemistry allows for facile modification to optimize binding affinity and selectivity for a diverse range of protein targets.[6]
This document provides a comprehensive guide to the evaluation and application of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid, a novel pyrimidine derivative, as a potential molecular probe for receptor binding studies. While the specific binding characteristics of this compound are yet to be fully elucidated, its structure suggests potential for interaction with various receptor classes. These application notes will therefore serve as a roadmap for researchers to:
-
Validate this compound as a molecular probe.
-
Develop robust receptor binding assays using this compound.
-
Interpret the resulting data to characterize its binding affinity and kinetics.
We will explore state-of-the-art techniques, including Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR), providing detailed protocols and explaining the rationale behind key experimental steps.
PART 1: Foundational Principles of Molecular Probe Validation
Before employing any small molecule as a molecular probe, a rigorous validation process is paramount to ensure that the experimental observations can be confidently attributed to its interaction with the intended target.[1][2] The key validation criteria for a molecular probe are:
-
Potency: The probe should bind to its target with high affinity, typically in the nanomolar range (K_d < 100 nM) for biochemical assays and with an IC_50 or EC_50 of less than 1 µM in cellular assays.[3]
-
Selectivity: The probe should exhibit significantly higher affinity for its intended target over other related and unrelated proteins. A selectivity of at least 30-fold against other members of the same protein family is a widely accepted benchmark.[3]
-
Target Engagement: There must be evidence that the probe directly interacts with its target in a relevant biological context, such as in living cells.
The following sections will detail experimental approaches to ascertain these critical parameters for this compound.
PART 2: Experimental Protocols for Characterizing Receptor Binding
The choice of a suitable binding assay depends on several factors, including the nature of the target receptor (e.g., membrane-bound vs. soluble), the availability of purified components, and the desired throughput. Here, we present protocols for two widely used, non-radioactive techniques: Fluorescence Polarization and Surface Plasmon Resonance.
Protocol 1: Fluorescence Polarization (FP) Competition Binding Assay
Fluorescence Polarization is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[7][8][9] In a competition binding assay, a fluorescently labeled ligand (tracer) and an unlabeled competitor (this compound) vie for binding to the target receptor. The displacement of the tracer by the competitor results in a decrease in the FP signal.[8]
Objective: To determine the binding affinity (K_i) of this compound for a target receptor.
Prerequisites:
-
A fluorescently labeled version of this compound or a known fluorescent ligand for the target receptor.
-
Purified target receptor.
-
A microplate reader equipped with FP capabilities.[10]
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Assay Buffer: Prepare an appropriate buffer that maintains the stability and activity of the target receptor (e.g., PBS with 0.01% Tween-20).
-
Receptor Stock Solution: Prepare a concentrated stock solution of the purified receptor in the assay buffer. The final concentration in the assay should be optimized, but a starting point is typically in the low nanomolar range.
-
Fluorescent Tracer Stock Solution: Prepare a concentrated stock solution of the fluorescent tracer in the assay buffer. The final concentration should be at or below its K_d for the receptor to ensure assay sensitivity.
-
This compound Stock Solution: Prepare a serial dilution of the unlabeled compound in the assay buffer.
-
-
Assay Setup (384-well plate format):
-
Add 10 µL of the serially diluted this compound to the wells of a 384-well plate. Include wells for "no competitor" (maximum polarization) and "no receptor" (minimum polarization) controls.
-
Add 10 µL of the fluorescent tracer solution to all wells.
-
Initiate the binding reaction by adding 10 µL of the receptor solution to all wells except the "no receptor" controls.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium. This should be determined experimentally.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a microplate reader.[10]
-
-
Data Analysis:
-
The data is typically plotted as FP signal versus the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC_50 value, which is the concentration of the unlabeled compound that displaces 50% of the fluorescent tracer.
-
Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC_50 / (1 + ([Tracer] / K_d)), where [Tracer] is the concentration of the fluorescent tracer and K_d is its dissociation constant.
-
Causality Behind Experimental Choices:
-
Competition Format: This format is ideal when a fluorescently labeled version of the compound of interest is not available, but a suitable fluorescent ligand for the target is.
-
Tracer Concentration: Keeping the tracer concentration at or below its K_d ensures that the IC_50 value is a close approximation of the K_i.
-
Equilibrium: Allowing the binding reaction to reach equilibrium is crucial for accurate determination of binding affinities.
Visualization of FP Competition Assay Workflow:
Caption: Workflow for a Fluorescence Polarization competition binding assay.
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
Surface Plasmon Resonance is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[11][12][13] It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners (the ligand) is immobilized, as the other partner (the analyte) flows over the surface.[13][14]
Objective: To determine the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_d) of the interaction between this compound and a target receptor.
Prerequisites:
-
An SPR instrument (e.g., Biacore).
-
A sensor chip suitable for immobilizing the receptor.
-
Purified target receptor.
-
This compound.
Step-by-Step Protocol:
-
Receptor Immobilization:
-
Select a suitable sensor chip and immobilization chemistry (e.g., amine coupling for proteins).
-
Activate the sensor surface according to the manufacturer's instructions.
-
Inject the purified receptor over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups on the surface.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound (the analyte) in a suitable running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate for a defined period (association phase).
-
Switch to flowing only the running buffer over the surface and monitor the decrease in signal as the analyte dissociates (dissociation phase).
-
Between each analyte injection, regenerate the sensor surface to remove all bound analyte, if necessary.
-
-
Data Acquisition:
-
The SPR instrument records the binding response in real-time, generating a sensorgram for each analyte concentration.
-
-
Data Analysis:
-
The sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting process yields the association rate constant (k_on) and the dissociation rate constant (k_off).
-
The equilibrium dissociation constant (K_d) is calculated as the ratio of the rate constants: K_d = k_off / k_on.
-
Causality Behind Experimental Choices:
-
Label-Free Detection: SPR does not require labeling of the interacting molecules, which can sometimes interfere with binding.[15]
-
Real-Time Monitoring: This allows for the determination of both kinetic and affinity constants, providing a more complete picture of the binding interaction.[11][15]
-
Immobilization Strategy: The choice of immobilization method is critical to ensure that the receptor remains active and its binding site is accessible.
Visualization of SPR Experimental Workflow:
Caption: General workflow for an SPR-based binding analysis.
PART 3: Data Presentation and Interpretation
The quantitative data obtained from the binding assays should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Hypothetical Binding Affinity and Kinetics of this compound for Target Receptor X
| Assay Method | Parameter | Value | Units |
| Fluorescence Polarization | K_i | 75 | nM |
| Surface Plasmon Resonance | k_on | 1.2 x 10^5 | M⁻¹s⁻¹ |
| k_off | 9.0 x 10⁻³ | s⁻¹ | |
| K_d | 75 | nM |
Interpretation of Results:
The hypothetical data in Table 1 suggests that this compound binds to Target Receptor X with a nanomolar affinity. The consistency between the K_i value from the FP assay and the K_d from the SPR analysis provides a good level of confidence in the determined affinity. The kinetic parameters from SPR indicate a moderately fast association rate and a relatively slow dissociation rate, suggesting that the compound forms a stable complex with the receptor.
Conclusion and Future Directions
This guide has outlined a systematic approach to validate and characterize this compound as a potential molecular probe for receptor binding studies. By employing robust techniques such as Fluorescence Polarization and Surface Plasmon Resonance, researchers can obtain high-quality data on its binding affinity and kinetics.
The next logical steps in the validation process would involve:
-
Selectivity Profiling: Testing the compound against a panel of related and unrelated receptors to determine its selectivity profile.
-
Cellular Target Engagement: Using techniques such as cellular thermal shift assays (CETSA) or NanoBRET to confirm that the compound engages its target in a cellular context.
-
Functional Assays: Investigating the functional consequences of target binding, such as receptor activation or inhibition.
By following these guidelines, researchers can rigorously validate this compound and, if it meets the necessary criteria, confidently use it as a molecular probe to explore the biology of its target receptor.
References
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- Validating Small Molecule Chemical Probes for Biological Discovery - ResearchGate.
- Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - Frontiers.
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- Chemical Probes | Thermo Fisher Scientific - US.
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- Surface Plasmon Resonance: Applications in Understanding Receptor–Ligand Interaction | Request PDF - ResearchGate.
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres.
- Fluorescence Polarization Detection | BMG LABTECH.
- An In-Depth Technical Guide to Receptor Binding Affinity Assays: The Case of Clozapine - Benchchem.
- Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH.
- A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press.
- Receptor Ligand Binding Assay - Creative Biolabs.
- Receptor Binding Assays - Multiwell Plates.
- Revisiting Pyrimidine-Embedded Molecular Frameworks to Probe the Unexplored Chemical Space for Protein–Protein Interactions - PubMed Central.
- Development of Carbon‐11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents Enabling Brain Sigma‐1 Receptor Imaging - PMC - PubMed Central.
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Application Notes and Protocols: Proper Handling and storage of Pyrimidine-Based Chemical Reagents
<_ _>
For: Researchers, scientists, and drug development professionals
Introduction: The Central Role and Inherent Sensitivities of Pyrimidine-Based Reagents
Pyrimidine and its derivatives are fundamental building blocks in numerous biological processes and serve as indispensable reagents in drug discovery and organic synthesis.[1] As core components of nucleic acids (cytosine, thymine, and uracil), they are central to genetic coding and cellular regulation. Their synthetic analogs are widely employed as anticancer agents, antivirals, and other therapeutic compounds.[2] However, the very reactivity that makes these heterocyclic compounds so valuable also renders them susceptible to degradation if not handled and stored with meticulous care. Factors such as hygroscopicity, sensitivity to light, and temperature fluctuations can compromise their stability, leading to inaccurate experimental results and potential safety hazards.[3][4]
This guide provides a comprehensive framework for the proper handling and storage of pyrimidine-based chemical reagents. Moving beyond a simple recitation of steps, it elucidates the chemical principles that underpin these protocols, empowering researchers to make informed decisions that ensure the integrity of their materials and the validity of their scientific work.
Pillar I: Understanding the Chemical Vulnerabilities of Pyrimidine Derivatives
The stability of pyrimidine-based reagents is intrinsically linked to their chemical structure. The electron-deficient nature of the pyrimidine ring makes it susceptible to certain reactions, while various functional groups can introduce specific sensitivities.[5][6]
-
Hygroscopicity: Many pyrimidine derivatives are hygroscopic, readily absorbing moisture from the atmosphere.[4] This can lead to hydrolysis, altering the chemical structure and rendering the reagent impure or inactive. For instance, water can participate in the degradation of the pyrimidine ring or functional groups attached to it.
-
Photosensitivity: Exposure to ultraviolet (UV) light can induce photochemical reactions in pyrimidines, leading to the formation of photoproducts such as pyrimidine (6-4) pyrimidone photoproducts.[5][7][8] This is a well-documented phenomenon in DNA and can be a significant degradation pathway for pyrimidine-based reagents stored in transparent containers.
-
Thermal Lability: While many pyrimidine compounds are stable at room temperature, elevated temperatures can accelerate degradation pathways.[9] Conversely, some derivatives may be sensitive to freeze-thaw cycles, which can cause precipitation or degradation.[10]
-
Oxidative and Reductive Instability: The pyrimidine ring can be susceptible to both oxidation and reduction, depending on the specific substituents and reaction conditions.[11] Improper storage can expose these reagents to atmospheric oxygen or other reactive species.
-
pH Sensitivity: The solubility and stability of pyrimidine-based compounds can be highly dependent on pH.[1][4] Storing solutions in unbuffered or inappropriately buffered conditions can lead to degradation. Acidic conditions, for example, can cause hydrolysis of DNA.[10]
Pillar II: Hazard Identification and Personal Protective Equipment (PPE)
Prior to handling any pyrimidine-based reagent, a thorough review of its Safety Data Sheet (SDS) is mandatory. The SDS provides critical information regarding potential hazards, necessary precautions, and emergency procedures.[9][12][13][14][15]
Common Hazards Associated with Pyrimidine-Based Reagents:
-
Flammability: Some pyrimidine compounds are flammable liquids and should be kept away from heat, sparks, and open flames.[9][13][14][15]
-
Toxicity: Certain pyrimidine analogs, particularly those used in chemotherapy, are cytotoxic and require specialized handling to avoid exposure.[2]
-
Irritation: Some pyrimidine derivatives can cause skin and eye irritation upon contact.[9][16]
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are essential to protect against splashes.[9][16]
-
Hand Protection: Appropriate chemical-resistant gloves must be worn.[9][16] The type of glove material should be selected based on the specific solvent or reagent being used, as indicated in the SDS.
-
Protective Clothing: A lab coat should be worn to protect the skin and clothing.[9][17]
-
Respiratory Protection: For volatile or dusty compounds, a respirator may be necessary.[9][14] Work should be conducted in a well-ventilated area or a fume hood.[13][17]
Pillar III: Protocols for Proper Storage
The appropriate storage of pyrimidine-based reagents is paramount to maintaining their stability and purity.[3] Storage conditions should be tailored to the specific properties of each compound.
General Storage Guidelines
-
Labeling: All containers must be clearly and accurately labeled with the chemical name, concentration, date received, and any hazard warnings.[12][18]
-
Containers: Store reagents in their original containers whenever possible. If transferring to a new container, ensure it is compatible with the chemical and properly labeled. Containers should be tightly sealed to prevent exposure to air and moisture.[9][13][14][15][19]
-
Segregation: Incompatible chemicals should be stored separately to prevent accidental reactions.[19][20] For example, flammable reagents should be stored in a designated flammable storage cabinet.[3][18]
-
Inventory Management: Maintain a detailed inventory of all chemicals, including their storage location and expiration dates.[12][20]
Specific Storage Conditions
The following table summarizes recommended storage conditions for different classes of pyrimidine-based reagents. Always consult the manufacturer's instructions and the SDS for specific storage requirements.
| Reagent Class | Recommended Temperature | Atmosphere | Light Conditions | Additional Notes |
| Unsubstituted Pyrimidine | Room Temperature | Ambient | Ambient | Store in a well-ventilated area.[9][14] |
| Nucleobases (Cytosine, Thymine, Uracil) | Room Temperature or Refrigerated (2-8°C) | Ambient | Protect from light[3] | Can be hygroscopic; store in a desiccator if necessary. |
| Nucleosides and Nucleotides | Refrigerated (2-8°C) or Frozen (-20°C) | Ambient or Inert Gas | Protect from light | Prone to hydrolysis; store in a dry environment.[10] |
| Halogenated Pyrimidines | Refrigerated (2-8°C) | Inert Gas (e.g., Argon, Nitrogen) | Protect from light | Can be reactive and moisture-sensitive. |
| Air/Moisture-Sensitive Pyrimidine Derivatives | As specified by manufacturer (often Frozen, <-20°C) | Inert Gas (e.g., Argon, Nitrogen) | Protect from light | Handle using air-sensitive techniques (e.g., Schlenk line, glovebox).[21][22][23][24][25] |
Pillar IV: Protocols for Safe Handling
Adherence to proper handling techniques is crucial to prevent contamination, degradation, and accidental exposure.
Protocol 1: Weighing and Dispensing Solid Pyrimidine-Based Reagents
-
Preparation: Ensure the balance is clean and located in a draft-free area. Wear appropriate PPE.
-
Container Selection: Use a clean, dry weighing boat or paper.
-
Dispensing: Carefully transfer the desired amount of reagent from the stock bottle to the weighing container using a clean spatula. Avoid creating dust. For hygroscopic solids, perform this step as quickly as possible in a low-humidity environment or a glovebox.
-
Transfer: Promptly transfer the weighed solid to the reaction vessel.
-
Cleanup: Immediately clean any spills on the balance and surrounding area. Dispose of the weighing container and any contaminated materials according to institutional guidelines.
Protocol 2: Handling Liquid Pyrimidine-Based Reagents
-
Preparation: Work in a well-ventilated fume hood. Ensure all glassware is clean and dry.[21][22][24]
-
Transfer: Use a clean, dry syringe or pipette to transfer the liquid. For air-sensitive liquids, use a syringe that has been purged with an inert gas.[21][22][24]
-
Sealing: After dispensing, securely recap the reagent bottle.
-
Cleanup: Immediately clean any spills. Decontaminate syringes and needles before cleaning or disposal.[21]
Protocol 3: Handling Air-Sensitive Pyrimidine-Based Reagents
For reagents designated as air- or moisture-sensitive, specialized techniques are required to prevent degradation.
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere of argon or nitrogen using a Schlenk line or a glovebox.[23][24]
-
Dry Glassware: All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere before use.[21][22][24]
-
Cannula Transfer: For transferring solutions, use a double-tipped needle (cannula) to transfer the liquid from one septum-sealed flask to another under positive inert gas pressure.[23]
-
Syringe Transfer: For smaller volumes, use a gas-tight syringe that has been flushed multiple times with inert gas.[21][22][24]
Visualization of Key Processes
Decision-Making Workflow for Storage Conditions
This diagram outlines the logical steps for determining the appropriate storage conditions for a pyrimidine-based reagent.
Caption: Decision workflow for pyrimidine reagent storage.
Potential Degradation Pathways of Pyrimidine Bases
This diagram illustrates common degradation pathways for pyrimidine bases, highlighting the importance of proper storage to prevent these reactions.
Caption: Common degradation pathways for pyrimidine bases.
Conclusion: Upholding Scientific Integrity Through Best Practices
The proper handling and storage of pyrimidine-based chemical reagents are not merely procedural formalities; they are fundamental to ensuring the reproducibility and accuracy of experimental data. By understanding the inherent chemical properties of these compounds and implementing the robust protocols outlined in this guide, researchers can safeguard the integrity of their materials, promote a safe laboratory environment, and ultimately, uphold the highest standards of scientific inquiry.
References
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Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved from [Link]
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Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]
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CMMC. (n.d.). Best Practices for Storing Lab Reagents and Chemicals in Medical Diagnostic Labs. Retrieved from [Link]
-
eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. Retrieved from [Link]
-
Laboratory Disposable Products. (2025, August 21). Safe Lab Reagent Storage Guide | Best Practices 2025. Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
ResearchGate. (n.d.). The reductive pathway for the degradation of pyrimidine nucleotides in Arabidopsis. Retrieved from [Link]
-
Slideshare. (n.d.). Pyrimidine Synthesis and Degradation. Retrieved from [Link]
-
Hampshire College. (n.d.). Lab Safety Manual: Chemical Management. Retrieved from [Link]
-
ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Lab Manager. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019, June 11). Safety Data Sheet: Pyrimidine 98%. Retrieved from [Link]
-
Loba Chemie. (2019, January 28). PYRIMIDINE 99% MSDS. Retrieved from [Link]
-
PubMed. (1975, June). Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS PYRIMIDINE N-PROPYL IMPURITY. Retrieved from [Link]
-
ScienceDirect. (n.d.). Pyrimidines. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). The stability of the RNA bases: Implications for the origin of life. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]
-
IMV. (n.d.). Long-term storage of nucleic acids. Retrieved from [Link]
-
QIAGEN. (n.d.). DNA sample storage: best practices after extraction. Retrieved from [Link]
-
WKM. (2025, April 7). Storage instructions for chemical reagents. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. Retrieved from [Link]
-
PubMed. (n.d.). Measurement of pyrimidine (6-4) photoproducts in DNA by a mild acidic hydrolysis-HPLC fluorescence detection assay. Retrieved from [Link]
-
CORE. (n.d.). The effect of hygroscopicity on the sensitivity of explosives and igniters. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. Retrieved from [Link]
-
PubMed. (1991, November 1). The thymine-thymine pyrimidine-pyrimidone(6-4) ultraviolet light photoproduct is highly mutagenic and specifically induces 3' thymine-to-cytosine transitions in Escherichia coli. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid
Welcome to the technical support guide for the synthesis of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid (CAS 5536-40-3)[1][2]. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this important heterocyclic building block. We will explore the underlying chemistry, provide a structured troubleshooting guide in a question-and-answer format, and offer detailed protocols based on established synthetic principles.
Overview of the Synthetic Challenge
This compound is a substituted pyrimidine derivative. The pyrimidine core is a crucial scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[3] The synthesis of such polysubstituted pyrimidines can be challenging, with common issues including low yields, formation of side products, and difficulties in purification.[4][5]
The most common and efficient route involves a condensation reaction between a β-keto ester equivalent and an amidine, a classic method for constructing the pyrimidine ring.[6][7] This guide focuses on a two-step approach: the initial ring formation to yield an ester precursor, followed by hydrolysis to the final carboxylic acid. Understanding the critical parameters of this pathway is key to improving the overall yield.
Proposed Synthetic Pathway
The synthesis begins with the condensation of diethyl acetylsuccinate with acetamidine, typically in the presence of a strong base like sodium ethoxide, to form the pyrimidine ring. The resulting ethyl ester is then hydrolyzed under basic or acidic conditions to yield the target carboxylic acid.
Caption: Proposed two-step synthesis of the target molecule.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is extremely low, or I've isolated no product. What are the most common causes?
A1: A low or zero yield is a frequent issue in organic synthesis and can typically be traced to one of four areas: reagent quality, reaction conditions, workup procedure, or reaction monitoring.[8]
-
Cause 1: Inactive Base or Moisture Contamination. The condensation reaction requires a strong, anhydrous base (e.g., sodium ethoxide or methoxide) to deprotonate the dicarbonyl starting material. If the base has degraded due to moisture or if the solvents are not rigorously anhydrous, the reaction will not proceed efficiently.
-
Solution: Use freshly prepared or properly stored sodium ethoxide. Ensure all solvents (especially ethanol) are dried using standard methods (e.g., distillation from magnesium ethoxide). Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Cause 2: Suboptimal Temperature. Condensation reactions often require heating to overcome the activation energy.[5] Conversely, excessively high temperatures can lead to decomposition of starting materials or products.
-
Solution: The reaction is typically refluxed in ethanol.[9] Ensure the reaction mixture reaches and maintains a gentle reflux. Monitor the temperature internally if possible.
-
-
Cause 3: Product Loss During Workup. The target molecule is a carboxylic acid with a polar heterocyclic ring, giving it some solubility in both acidic and basic aqueous solutions. It may not precipitate completely or may be lost if the pH is not carefully controlled.
-
Solution: After hydrolysis, ensure the solution is acidified to a pH well below the pKa of the carboxylic acid (typically pH 2-3) to ensure complete protonation and precipitation.[10] Cool the mixture in an ice bath for an extended period to maximize crystallization before filtering. Check the aqueous filtrate by TLC to see if any product remains.
-
-
Cause 4: Incomplete Reaction. The reaction may simply not have run to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, quench them appropriately, and spot them on a TLC plate against the starting materials. If starting material is still present after the recommended time, extend the reaction duration.
-
Caption: A decision tree for troubleshooting low yield issues.
Q2: I'm observing multiple spots on my TLC plate that are not starting materials. How do I identify and minimize side products?
A2: The formation of multiple products indicates competing reaction pathways or product degradation.
-
Potential Side Product 1: Incompletely Cyclized Intermediate. The reaction may stall after the initial nucleophilic attack but before the final dehydration and ring-closing step. These intermediates are often highly polar.
-
Solution: Ensure sufficient heating and reaction time. The presence of a strong base is critical for promoting the dehydration step.
-
-
Potential Side Product 2: Products from Self-Condensation. The diethyl acetylsuccinate can potentially self-condense under strong base conditions, though this is usually less favorable than the reaction with the amidine.
-
Solution: Control the rate of addition. Try adding the diethyl acetylsuccinate slowly to a solution of the base and acetamidine to ensure it reacts with the intended partner immediately.
-
-
Potential Side Product 3: Hydrolyzed Starting Material. If there is moisture in the reaction, the diethyl acetylsuccinate can be hydrolyzed back to the diacid, which will not participate in the cyclization.
-
Solution: Re-emphasizing the need for strictly anhydrous conditions is paramount.
-
Q3: The final product is difficult to purify, and I'm experiencing significant loss during crystallization. What is the best purification strategy?
A3: The amphoteric nature of the product (acidic carboxyl group and basic pyrimidine nitrogens) can complicate purification. A multi-step approach is often best.
-
Step 1: Acid-Base Extraction. This is a highly effective method for purifying carboxylic acids.[10]
-
Dissolve the crude solid product in a dilute aqueous base (e.g., 1M NaOH or Na₂CO₃). The solution's pH should be well above the acid's pKa.
-
Wash this basic aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-acidic, organic-soluble impurities.
-
Carefully re-acidify the aqueous layer with cold dilute acid (e.g., 1M HCl) to a pH of 2-3, which will cause your purified product to precipitate.
-
Filter the solid, wash with cold water, and dry thoroughly.
-
-
Step 2: Recrystallization. If the product still shows impurities after acid-base purification, recrystallization is necessary.
-
Solvent Selection: Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble when hot. Good starting points for this molecule include water, ethanol, or a mixture of ethanol and water. Experiment with small amounts to find the best solvent system.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for maximizing yield in this synthesis?
A1: Based on analogous pyrimidine syntheses, the critical parameters are summarized below.[5][9]
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Stoichiometry | Acetamidine: ~1.05 eq.Base: ~2.0 eq. | A slight excess of the amidine ensures the complete consumption of the more expensive dicarbonyl component. Two equivalents of base are required: one to deprotonate the dicarbonyl and one to neutralize the HCl if using acetamidine hydrochloride. |
| Base | Sodium Ethoxide in Ethanol | The base should match the alcohol solvent to prevent transesterification of the starting material. |
| Solvent | Anhydrous Ethanol | Must be rigorously dry to prevent hydrolysis of the base and starting materials. |
| Temperature | Reflux (~78 °C) | Provides the necessary activation energy for condensation and cyclization without causing significant degradation. |
| Reaction Time | 12-16 hours | The reaction is often slow. Progress should be monitored by TLC to determine the optimal endpoint. |
| Hydrolysis | 1-2M NaOH, 60-80 °C | Heating accelerates the saponification. Monitor by TLC until the starting ester spot has disappeared. |
| Final pH | 2-3 | Crucial for ensuring complete precipitation of the final carboxylic acid product.[10] |
Q2: How can I reliably confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure, showing the characteristic peaks for the methyl groups, the methylene of the acetic acid side chain, and the aromatic/heterocyclic protons and carbons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (182.18 g/mol ).[1]
-
High-Performance Liquid Chromatography (HPLC): This is the best method to determine the purity of the final product, ideally showing a single major peak.
-
Melting Point: A sharp melting point range indicates high purity.
Q3: Are there significant safety considerations for this reaction?
A3: Yes. Sodium ethoxide and sodium methoxide are corrosive, hygroscopic, and can be flammable. They react vigorously with water. Always handle them in a fume hood under an inert atmosphere and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The reaction should be equipped with a drying tube or inert gas inlet to prevent moisture from entering.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetate
-
Set up a round-bottom flask with a reflux condenser and a drying tube under a nitrogen atmosphere.
-
To the flask, add anhydrous ethanol (e.g., 100 mL for a 10g scale reaction).
-
Carefully add sodium metal (2.0 eq.) in small pieces to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.
-
Add acetamidine hydrochloride (1.05 eq.) to the sodium ethoxide solution and stir for 15 minutes.
-
Add diethyl acetylsuccinate (1.0 eq.) dropwise to the mixture.
-
Heat the reaction mixture to a gentle reflux and maintain for 14 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent).
-
After completion, cool the reaction to room temperature and neutralize carefully with glacial acetic acid.
-
Remove the solvent under reduced pressure. The resulting crude solid can be used directly in the next step or purified.
Protocol 2: Hydrolysis to this compound
-
Dissolve the crude ethyl ester from Protocol 1 in an aqueous solution of sodium hydroxide (1.5 eq., 2M).
-
Heat the mixture to 70 °C and stir for 3-4 hours, monitoring the disappearance of the starting ester by TLC.
-
Cool the reaction mixture in an ice bath.
-
Slowly add cold 4M HCl with vigorous stirring until the pH of the solution is between 2 and 3. A precipitate should form.
-
Keep the mixture in the ice bath for at least 1 hour to maximize crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold water, followed by a cold non-polar solvent like hexane to aid in drying.
-
Dry the product under vacuum to a constant weight. The yield can be further improved by applying the purification protocol below.
References
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
Organic Chemistry Synthesis Reactions Practice. (2025, October 28). Chegg. Retrieved from [Link]
-
Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Assiut University. Retrieved from [Link]
-
El-Megharbel, S. M., et al. (2015). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Pharmacy and Biological Sciences, 10(4), 57-81. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl acetic acid. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. Retrieved from [Link]
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
-
Reddit. (2023, October 27). Common sources of mistake in organic synthesis. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Optimization of synthetic conditions of 4,6-dihydroxypyrimidin. Retrieved from [Link]
-
Alfa Aesar. (n.d.). (4-Hydroxy-2, 6-dimethylpyrimidin-5-yl)acetic acid, min 95%, 1 gram. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Kim, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors... PubMed Central. Retrieved from [Link]
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- 2. This compound | 5536-40-3 [chemicalbook.com]
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- 8. How To [chem.rochester.edu]
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- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Purification of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid
Hyderabad, India - Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address challenges in the purification of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid (HDMPA). Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you navigate common issues encountered during the purification of this pyrimidine derivative.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter when synthesizing this compound?
A1: The synthesis of pyrimidine derivatives often involves multi-step reactions that can lead to various byproducts.[1][2][3][4] Common impurities can include unreacted starting materials, incompletely cyclized intermediates, and side-products from competing reactions.[1] Depending on the synthetic route, you might also find oxidized byproducts or dimeric species.[1] For instance, if the synthesis involves ester functionalities, hydrolysis can lead to unwanted carboxylic acids.[1]
Q2: My crude product is an oil and won't crystallize. What should I do?
A2: "Oiling out" is a common issue in crystallization, often caused by high solubility of the compound in the chosen solvent or rapid cooling.[5] To address this, try using a solvent in which your compound has lower solubility.[5] You can also try cooling the solution more slowly to allow for proper crystal lattice formation.[5] If impurities are preventing crystallization, it may be necessary to first purify the crude product using another method, such as column chromatography, before attempting recrystallization.[5]
Q3: I'm having trouble separating my product from a very polar impurity. What purification method is best?
A3: For separating highly polar compounds, traditional normal-phase chromatography may be challenging.[6] In such cases, you might consider Hydrophilic Interaction Liquid Chromatography (HILIC), which is a variant of normal-phase chromatography that uses aqueous-organic mobile phases.[6] Alternatively, reversed-phase chromatography can be effective for purifying ionizable and ionic compounds.[6] Acid-base extraction is another powerful technique for separating acidic or basic compounds from neutral impurities.[7]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
Possible Causes:
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures, leading to significant loss in the mother liquor.[5]
-
Excessive Solvent Volume: Using too much solvent will prevent the solution from becoming saturated upon cooling, thus hindering crystallization.[8]
-
Premature Crystallization: The compound may crystallize too early, for instance, in the funnel during hot filtration.[8]
Solutions:
-
Solvent Screening: The ideal recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[5] Experiment with different solvents or solvent mixtures to find the optimal system.
-
Minimize Solvent Usage: Add the hot solvent in small portions to the crude material until it just dissolves.[5] This will ensure the solution is saturated.
-
Maintain Temperature During Filtration: If a hot filtration step is necessary to remove insoluble impurities, pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.[8]
Issue 2: Ineffective Separation by Column Chromatography
Possible Causes:
-
Inappropriate Stationary Phase: Silica gel is slightly acidic and may not be suitable for all compounds.[9]
-
Incorrect Mobile Phase Polarity: If the solvent is too polar, all compounds may elute quickly with little separation. If it's not polar enough, the compounds may not move off the baseline.[9]
-
Co-elution of Impurities: The product and impurities may have very similar polarities, making separation difficult.[10]
Solutions:
-
Stationary Phase Selection: While silica gel is common, alumina (which can be acidic, neutral, or basic) is another option.[9] For acid-sensitive compounds, deactivating the silica gel with a small amount of triethylamine in the eluent can be effective.[11]
-
Solvent System Optimization: Use thin-layer chromatography (TLC) to test various solvent systems to find one that gives good separation between your product and the impurities. Aim for an Rf value of around 0.35 for your desired compound.[9]
-
Gradient Elution: For difficult separations, using a solvent gradient (gradually increasing the polarity of the mobile phase) can improve resolution.[11]
Issue 3: Emulsion Formation During Acid-Base Extraction
Possible Causes:
-
Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion.
-
Presence of Surfactant-like Impurities: Some impurities can act as surfactants and stabilize emulsions.
-
Similar Densities of Organic and Aqueous Layers: If the densities of the two phases are too close, they may not separate cleanly.
Solutions:
-
Gentle Inversion: Gently invert the separatory funnel multiple times to mix the layers instead of vigorous shaking.
-
Brine Wash: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.
-
Filtration: Filtering the emulsified layer through a pad of Celite or glass wool can sometimes help to break the emulsion.
-
Allow to Stand: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can allow the layers to separate.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol, water, or a mixture) while stirring and heating until the solid is completely dissolved.[5][12]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal, perform a hot filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote the growth of large crystals, do not disturb the flask during this time.[8]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[5]
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
Adsorbent and Solvent Selection: Based on TLC analysis, choose an appropriate adsorbent (e.g., silica gel) and a solvent system that provides good separation.[9]
-
Column Packing: Prepare the chromatography column by making a slurry of the adsorbent in the initial, least polar solvent and pouring it into the column. Allow the adsorbent to settle into a uniform bed.[13]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel and load the resulting powder onto the column.[11]
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the mobile phase.[11][13]
-
Fraction Collection: Collect the eluent in a series of fractions.[13][14]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[14]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.[7]
-
Base Extraction: Add an aqueous solution of a weak base, such as sodium bicarbonate, to the separatory funnel. This compound, being acidic, will be deprotonated and move into the aqueous layer.[7][15]
-
Separation: Gently mix the layers and then allow them to separate. Drain the aqueous layer. Repeat the extraction with fresh aqueous base to ensure complete removal of the acidic product from the organic layer.[15]
-
Acidification: Combine the aqueous extracts and acidify them with a strong acid (e.g., HCl) to re-protonate the this compound, causing it to precipitate out of the aqueous solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Data Presentation
| Purification Method | Typical Purity Achieved | Common Solvents/Reagents | Advantages | Disadvantages |
| Recrystallization | >98% | Ethanol, Water, Acetone | Simple, cost-effective, can yield high-purity crystals. | Can have low recovery, may not remove all impurities. |
| Column Chromatography | >99% | Silica gel, Alumina, Hexane/Ethyl Acetate gradients | Highly effective for separating complex mixtures. | Can be time-consuming and requires large volumes of solvent.[13] |
| Acid-Base Extraction | Variable, often used as a preliminary step | Diethyl ether, Dichloromethane, NaHCO₃, HCl | Excellent for separating acidic/basic compounds from neutrals. | Can lead to emulsions, may not separate compounds with similar pKa values. |
Visualizations
Purification Workflow
Caption: A flowchart illustrating the potential purification pathways for crude this compound.
Troubleshooting Logic for Recrystallization
Caption: A decision tree for troubleshooting common issues encountered during recrystallization.
References
- Common side products in the synthesis of pyridopyrimidines and their avoidance. - Benchchem.
- Synthesis of 4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl acetic acid - PrepChem.com.
- Column chromatography.
- Acid–base extraction - Wikipedia.
- Technical Support Center: Crystallization of Pyrimidine Compounds - Benchchem.
- Pyrimidine - Wikipedia.
- Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage.
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- (4-Hydroxy-2, 6-dimethylpyrimidin-5-yl)acetic acid, min 95%, 1 gram.
- Salts, binary and ternary cocrystals of pyrimethamine - University of Galway Research Repository.
- Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.
- From Liquid to Solid: Cocrystallization as an Engineering Tool for the Solidification of Pyruvic Acid - MDPI.
- B. Column Chromatography - Chemistry LibreTexts.
- Synthesis of pyrimidine linked heterocyclic scaffolds by intramolecular cyclization and study of biological potential.
- column chromatography & purification of organic compounds - YouTube.
- 2.1: RECRYSTALLIZATION - Chemistry LibreTexts.
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Technical Support Center: Troubleshooting the Crystallization of Novel Pyrimidine Derivatives
Welcome to the technical support center for the crystallization of novel pyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of obtaining high-quality crystals of these vital heterocyclic compounds. Pyrimidine derivatives are foundational scaffolds in numerous pharmaceuticals, and their precise three-dimensional structure, achievable only through high-quality crystals, is paramount for understanding structure-activity relationships (SAR) and ensuring drug efficacy.
The unique electronic properties of the pyrimidine ring, including its capacity for hydrogen bonding and π-stacking, present specific challenges and opportunities in crystallization.[1][2][3] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the common hurdles you may encounter in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've followed my synthesis work-up, but no crystals are forming upon cooling my solution. What should I do?
This is a common and often frustrating issue. The lack of crystal formation typically points to one of three primary causes: the solution is not supersaturated, nucleation is inhibited, or an inappropriate solvent has been chosen.[4]
Causality & Recommended Actions:
-
Insufficient Supersaturation: Your compound may be too soluble in the chosen solvent, even at low temperatures.[4]
-
Solution: Re-heat the solution to boiling and carefully evaporate a portion of the solvent to increase the concentration of your pyrimidine derivative. Allow the concentrated solution to cool slowly.[5][6] If this fails, you can remove the solvent entirely via rotary evaporation and attempt the crystallization again with a different solvent system.[5]
-
-
Inhibited Nucleation: Crystal formation requires an initial "seed" or nucleation site. Spontaneous nucleation may not always occur.
-
Solution 1: Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus of the solution.[6][7][8] This creates microscopic imperfections on the glass surface that can serve as nucleation sites.
-
Solution 2: Seeding. If you have a small amount of the pure crystalline compound, introduce a single, tiny crystal (a "seed crystal") into the cooled, supersaturated solution.[6][7][8] This provides a template for further crystal growth.
-
Solution 3: Create Your Own Seed. Dip a clean glass rod into the solution, withdraw it, and allow the solvent to evaporate, leaving a thin film of your compound on the rod. Reintroducing this rod into the solution can provide the necessary seed crystals.[5][6]
-
-
Inappropriate Solvent Choice: The ideal solvent will dissolve your compound when hot but not when cold.[9]
-
Solution: You may need to perform a solvent screen to find the optimal conditions. A rule of thumb is that solvents with similar functional groups to your compound may be too effective at dissolving it.[10] For pyrimidine derivatives, which often possess hydrogen bond donors and acceptors, polar protic solvents like ethanol or methanol, or mixtures with water, can be a good starting point.[11]
-
Q2: My compound is "oiling out" instead of forming crystals. How can I resolve this?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[12] This is often due to the compound's melting point being lower than the temperature of the solution at the point of supersaturation.[5] High impurity levels can also contribute by depressing the melting point.[5]
Causality & Recommended Actions:
-
Rapid Cooling or High Concentration: If the solution cools too quickly, the molecules may not have sufficient time to orient themselves into an ordered crystal lattice.[11]
-
Solvent Choice: The boiling point of your solvent may be too high, or your compound is simply too soluble.[11]
-
Presence of Impurities: Impurities can disrupt the crystallization process and favor the formation of an oil.[5][14][15]
-
Solution: Consider an additional purification step, such as column chromatography, before attempting crystallization.[11]
-
Q3: I managed to get crystals, but they are very small, needle-like, or appear amorphous. How can I improve their quality?
The formation of small or poor-quality crystals suggests that the rate of nucleation is much higher than the rate of crystal growth.[16] The goal is to create conditions that favor the slow and orderly growth of a smaller number of initial nuclei.
Causality & Recommended Actions:
-
High Supersaturation: A very high concentration of the solute can lead to rapid and uncontrolled precipitation.[16]
-
Solution: Decrease the level of supersaturation by using slightly more solvent or by cooling the solution more slowly.[13]
-
-
Rapid Cooling/Evaporation: As with oiling out, fast changes in temperature or solvent volume can lead to poor crystal quality.[13]
-
Solution: Slow down the cooling or evaporation rate. For evaporation, you can cover the vial with parafilm and poke only a few small holes in it.
-
-
Agitation: Disturbing the solution during the initial phases of crystal growth can induce the formation of many small crystals.[11]
-
Solution: Allow the solution to cool in an undisturbed location, free from vibrations.[17]
-
Q4: My crystallization yield is very low. What are the likely causes and how can I improve it?
A low yield can be disheartening after a successful synthesis. Several factors can contribute to this issue.
Causality & Recommended Actions:
-
Excessive Solvent: Using too much solvent is a common reason for low yield, as a significant amount of your compound may remain dissolved in the mother liquor.[5][13]
-
Premature Filtration: Filtering the crystals before crystallization is complete will naturally lead to a lower yield.
-
Solution: Ensure the solution has been cooled sufficiently for an adequate amount of time. Cooling in an ice bath after the solution has reached room temperature can help maximize crystal formation.[4]
-
-
Loss During Filtration: Some product may be lost if it crystallizes prematurely during a hot filtration step (if performed to remove insoluble impurities).
-
Solution: Pre-heat your filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
-
Key Experimental Protocols
Protocol 1: Systematic Solvent Selection
The choice of solvent is a critical factor for successful crystallization.[13] An ideal solvent should exhibit high solubility for the pyrimidine derivative at elevated temperatures and low solubility at cooler temperatures.[9]
Step-by-Step Methodology:
-
Initial Screening: Place approximately 10-20 mg of your crude pyrimidine derivative into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexane, water) dropwise at room temperature, vortexing after each addition. A good candidate solvent will not dissolve the compound at this stage.
-
Heating: Gently heat the test tubes that still contain undissolved solid in a water or sand bath. A suitable solvent will dissolve the compound completely at or near its boiling point.
-
Cooling: Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath. The best solvent will be the one that produces a high yield of crystalline solid upon cooling.
-
Mixed Solvent Systems: If no single solvent is ideal, a mixed solvent system can be employed.[9] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Protocol 2: Vapor Diffusion for High-Quality Single Crystals
Vapor diffusion is an excellent technique for growing high-quality single crystals suitable for X-ray crystallography, especially when working with small amounts of material.[17][18][19]
Step-by-Step Methodology:
-
Preparation: Dissolve your pyrimidine derivative in a small volume of a "good," less volatile solvent in a small, open vial.
-
Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Anti-Solvent Addition: Add a larger volume of a "poor," more volatile anti-solvent to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Diffusion: Over time, the anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.
-
Crystallization: This gradual increase in the concentration of the anti-solvent in the solution reduces the solubility of your compound, leading to slow and controlled crystal growth.
Visualizing Crystallization Troubleshooting
The following workflow provides a systematic approach to troubleshooting common crystallization problems.
Caption: A decision-making workflow for troubleshooting crystallization.
Understanding Crystalline vs. Amorphous Solids
It is crucial to distinguish between obtaining a true crystalline solid and an amorphous one, as only the former is suitable for techniques like X-ray crystallography.
| Feature | Crystalline Solid | Amorphous Solid |
| Particle Arrangement | Ordered, repeating 3D lattice structure.[20][21] | Random, disordered arrangement of particles.[20][22] |
| Melting Point | Sharp, well-defined melting point.[20][21] | Melts over a range of temperatures.[20][21] |
| Physical Properties | Anisotropic (properties vary with direction).[20][22] | Isotropic (properties are the same in all directions).[22] |
| Fracture | Cleaves along distinct planes.[20] | Exhibits an irregular or curved fracture.[21] |
| Table 1: Key Differences Between Crystalline and Amorphous Solids. |
The Critical Role of Purity
The presence of impurities is a frequent cause of crystallization failure. Even small amounts of foreign substances can disrupt the formation of a crystal lattice, leading to oiling out, the formation of amorphous solids, or complete failure to crystallize.[14][15][23] Structurally related impurities can sometimes become incorporated into the crystal lattice, affecting purity and even directing the formation of a specific polymorph.[14] Therefore, ensuring the highest possible purity of your novel pyrimidine derivative before attempting crystallization is a critical, non-negotiable step for success.
References
- Vertex AI Search. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- Study.com. (n.d.). Crystalline vs. Amorphous Solids | Differences & Examples.
- Quora. (2021, May 6). What are the ways by which crystallization can be induced? Does supersaturated produce crystals?
- Chemistry LibreTexts. (2019, June 5). 9.7: Crystalline and Amorphous Solids.
- Royal Society of Chemistry. (2019, June 14). The Influence of Impurities and Additives on Crystallization (Chapter 4).
- CK-12 Foundation. (n.d.). How do crystalline and amorphous solids differ? - Characteristics.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- BenchChem. (2025). Technical Support Center: Crystallization of Small Organic Molecules.
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- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- ResearchGate. (n.d.). The influence of impurities and solvents on crystallization.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- CrystEngComm. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
- Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent.
- Unacademy. (n.d.). Amorphous and Crystalline Solids Notes.
- YouTube. (2025, August 29). How Do Impurities Affect Crystal Structures?
- UniversityWafer, Inc. (n.d.). Differences Between Amorphous & Crystalline Solids.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- Chemical Education Xchange. (n.d.). Inducing Crystallization by Nucleation.
- Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound.
- Crystallisation Techniques. (2006, January 8).
- Solubility of Things. (n.d.). Crystallization Techniques.
- BenchChem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds.
- Boc Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- Royal Society of Chemistry. (2020, February 13). CHAPTER 1: Nucleation and Crystal Growth in Continuous Crystallization 1.
- Reddit. (2013, February 3). Recrystallization (help meeeeee).
- BenchChem. (2025). Technical Support Center: 4-Pyrimidine Methanamine Crystallization.
- NIH. (n.d.). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal.
- ACS Publications. (2024, September 5). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal.
- Semantic Scholar. (n.d.). Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications.
- ResearchGate. (2025, August 6). Recent research progress on crystallization strategies for difficult-to-crystallize organic molecules.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Pyrimidine Derivatives.
- BenchChem. (2025). Troubleshooting Crystallization: A Technical Guide for Hispidanin B.
- Guide for crystallization. (n.d.).
- Chemical Society Reviews. (2023, March 1). Advanced crystallisation methods for small organic molecules.
- ACS Organic & Inorganic Au. (2024, September 5). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal.
- Sci-Hub. (n.d.). The Crystal Structure of a Purine-Pyrimidine Hydrogen-bonded Complex: 9-Ethyl-2-aminopurine and I-Methyl-5-fluorouracil.
- Zhanghua. (2025, July 18). Advances in Crystallization Techniques and Equipment.
- NIH. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
- ACS Publications. (n.d.). Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim.
- ResearchGate. (n.d.). The hydrogen bond interactions in the crystal packing of 4a, viewed almost along the a axis.
- MDPI. (2023, January 11). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19.
- PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- PubMed. (n.d.). Modification of pyrimidine derivatives from antiviral agents to antitumor agents.
- MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- PubMed. (n.d.). Control of pyrimidine synthesis in Pseudomonas fragi.
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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Pyrimidines
Welcome to the Technical Support Center for the synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine synthesis, a cornerstone in medicinal chemistry and materials science.[1][2] Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. Our focus is on explaining the "why" behind experimental choices, empowering you to optimize your reactions for higher yields, purity, and reproducibility.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses prevalent challenges in pyrimidine synthesis, offering systematic approaches to diagnose and resolve them.
Problem 1: Low Yield of the Desired Pyrimidine Product
Question: My pyrimidine synthesis is consistently resulting in a low yield. What are the potential causes, and how can I systematically improve it?
Answer: Low yields are a frequent hurdle in pyrimidine synthesis and can arise from a combination of factors, including suboptimal reaction conditions, reactant degradation, and competing side reactions.[3][4] A methodical approach to troubleshooting is crucial for identifying the root cause.
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, catalyst, and base is paramount.[3][5]
-
Solvent Effects: The polarity of the solvent can significantly influence reaction rates and equilibrium positions. While some classical syntheses like the Biginelli reaction can be performed under solvent-free conditions, polar solvents like ethanol, methanol, or acetonitrile often enhance solubility and improve yields.[6][7] A mixture of water and ethanol has also been shown to be effective in certain cases.[8] For moisture-sensitive reactions, ensure the use of anhydrous, deoxygenated solvents to prevent catalyst deactivation or reactant hydrolysis.[4][5]
-
Temperature and Reaction Time: Many pyrimidine syntheses require heating to proceed at an appreciable rate.[6] However, excessive heat or prolonged reaction times can lead to product degradation or the formation of unwanted by-products.[3] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3][6] Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields.[6]
-
Catalyst Choice and Loading: The catalyst plays a critical role. In Pinner-type syntheses, which involve the condensation of 1,3-dicarbonyl compounds with amidines, both acid and base catalysis can be employed.[9][10] For functionalization via cross-coupling, palladium catalysts are standard. The choice of ligand is crucial, especially for less reactive substrates like chloropyrimidines, where electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands) are effective.[5]
-
-
Purity and Stoichiometry of Reactants:
-
Reagent Quality: Impurities in starting materials can inhibit the reaction or lead to side products.[6] Ensure all reactants are of high purity, and consider purification before use if necessary.
-
Molar Ratios: While a 1:1:1 molar ratio is a common starting point for multi-component reactions like the Biginelli synthesis, a slight excess of one component, such as the urea or amidine (e.g., 1.2-1.5 equivalents), can sometimes drive the reaction to completion and improve yields.[3][6] However, a large excess can complicate purification.
-
-
Atmosphere Control: Some reactants, intermediates, or catalysts used in pyrimidine synthesis are sensitive to air and moisture.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and significantly enhance the yield.[4]
Experimental Protocol: Systematic Optimization of a Pinner-Type Pyrimidine Synthesis
-
Initial Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in an anhydrous solvent (e.g., ethanol).
-
Reagent Addition: Add the amidine hydrochloride (1.0 equivalent).
-
Base Addition: Cool the mixture to 0 °C and add the base (e.g., sodium ethoxide, 1.1 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature, then heat to reflux.
-
Monitoring: Monitor the reaction progress by TLC every hour to determine the point of maximum product formation.
-
Work-up: Once complete, cool the mixture to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3]
Problem 2: Significant Side Product Formation
Question: My reaction is producing a complex mixture with multiple side products, making purification difficult. How can I improve the selectivity?
Answer: Side product formation is often a consequence of the high reactivity of the intermediates or the presence of multiple reactive sites. Strategies to enhance selectivity focus on controlling the reaction conditions to favor the desired pathway.
Possible Causes & Solutions:
-
Reaction Temperature: Lowering the reaction temperature can often increase selectivity by favoring the kinetically controlled product over thermodynamically favored side products.
-
Order of Reagent Addition: In some cases, the order in which reactants are added can influence the reaction pathway. For instance, pre-forming an intermediate before adding the final reactant can sometimes minimize side reactions.
-
Catalyst/Ligand Selection: In palladium-catalyzed cross-coupling reactions, the choice of ligand can dramatically influence regioselectivity. For example, in the coupling of dihalogenated pyrimidines, different ligands can favor reaction at different positions.[11]
-
Protecting Groups: If your starting materials contain multiple reactive functional groups, consider using protecting groups to temporarily block unwanted reactivity.
-
Reaction Monitoring: Closely monitor the reaction by TLC. Stopping the reaction as soon as the starting material is consumed and the desired product is the major component can prevent subsequent degradation or the formation of further by-products.[6]
Problem 3: Difficulty in Purifying the Substituted Pyrimidine
Question: I am struggling to isolate my target pyrimidine in high purity. What are the best purification strategies?
Answer: The purification of substituted pyrimidines is a critical step to ensure the removal of unreacted starting materials, reagents, and by-products.[12] The choice of method depends on the physical properties of your compound and the nature of the impurities.
Common Purification Techniques:
-
Recrystallization: This is a cost-effective and powerful technique for purifying solid compounds.[12] The key is to select an appropriate solvent or solvent system where the target compound is highly soluble at elevated temperatures but sparingly soluble at cooler temperatures, while impurities remain soluble or insoluble at all temperatures.[12] Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and water, or mixtures thereof.[12]
-
Flash Column Chromatography: This is a widely used preparative technique for purifying compounds from complex mixtures based on their differential polarity.[12] A stationary phase (typically silica gel) and a mobile phase (solvent system) are used to separate the components.
-
Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations or when very high purity is required (e.g., in late-stage drug development), preparative HPLC is a suitable high-resolution technique.[12]
-
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup by partitioning the compound and impurities between a solid phase and a liquid phase.[12]
II. Frequently Asked Questions (FAQs)
Synthesis Strategy & Reaction Mechanisms
Q1: What is the most common method for synthesizing the pyrimidine core? The Pinner synthesis is a classical and widely used method. It involves the [3+3] cycloaddition reaction between a 1,3-dicarbonyl compound (or its equivalent) and an amidine.[9][10] This method is versatile and allows for the synthesis of a wide variety of substituted pyrimidines.[9][13]
Q2: I need to functionalize a pre-existing pyrimidine ring. What are the best strategies? Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of pyrimidine rings.[5][14][15] Key reactions include:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.[16][17]
-
Buchwald-Hartwig Amination: For forming C-N bonds with amines.[18]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.
-
Heck Coupling: For forming C-C bonds with alkenes.
The success of these reactions, particularly with less reactive chloropyrimidines, is highly dependent on the choice of palladium catalyst, ligand, base, and solvent.[5][19]
Q3: My Suzuki coupling with a 2-chloropyrimidine is failing. What could be the issue? 2-Chloropyrimidines can be challenging substrates for Suzuki coupling. The nitrogen atom adjacent to the chlorine can coordinate to the palladium catalyst, leading to inhibition or deactivation. This is similar to the "2-pyridyl problem".[16] To overcome this, consider using specialized ligands, such as bulky, electron-rich phosphines (e.g., Buchwald ligands), which can promote the desired catalytic cycle.[20] Additionally, a systematic screening of bases, solvents, and temperature is often necessary.[19][21]
Practical & Experimental Considerations
Q4: How critical is the choice of base in pyrimidine synthesis? The base is often crucial. In Pinner-type syntheses, a base is typically required to deprotonate the amidine hydrochloride salt. In palladium-catalyzed reactions, the base plays a key role in the transmetalation step and catalyst regeneration.[5] Common bases include inorganic salts like K₂CO₃, K₃PO₄, and alkoxides such as NaOt-Bu.[5] The choice of base can significantly impact reaction rates and selectivity, and is often determined empirically.[21]
Q5: Can I use microwave irradiation to speed up my pyrimidine synthesis? Yes, microwave-assisted synthesis is a powerful tool for accelerating many organic reactions, including the synthesis of pyrimidines. It often leads to dramatically shorter reaction times, improved yields, and can sometimes enable reactions that do not proceed under conventional heating.[6][16]
III. Data Presentation & Workflows
Table 1: Comparison of Reaction Conditions for Pyrimidine Synthesis
| Synthesis Method | Catalyst | Solvent | Temperature | Typical Yields | Reference |
| Classical Biginelli | HCl | Ethanol | Reflux | 40-70% | [22] |
| Solvent-Free Biginelli | CuCl₂·2H₂O / HCl | None | 100 °C | 80-95% | [22][23] |
| Pinner Synthesis | NaOEt | Ethanol | Reflux | 60-90% | [3] |
| Microwave-Assisted Suzuki | Pd(PPh₃)₄ / Ligand | Dioxane/Water | 100-150 °C | 75-98% | [16] |
Diagrams: Workflows and Mechanisms
A clear workflow is essential for systematic troubleshooting and optimization.
Caption: A systematic workflow for troubleshooting low-yield pyrimidine synthesis.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
IV. References
-
Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem. Available from:
-
Pinner pyrimidine synthesis. Slideshare. Available from:
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. 2023-01-12. Available from:
-
A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines a. Can. J. Chem. 64, 2087 (1986). Available from:
-
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Chloropyrimidines. Benchchem. Available from:
-
A deconstruction–reconstruction strategy for pyrimidine diversification. PMC - NIH. Available from:
-
Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. 2025-10-26. Available from:
-
Disorders of pyrimidine metabolism. WikiLectures. 2024-01-15. Available from:
-
Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. Journal of Al-Nahrain University. 2025-01-02. Available from:
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH. Available from:
-
Synthesis of Pyrimidine. ChemTube3D. Available from:
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Technical Support Center: Optimization of Pyrimidine Synthesis. Benchchem. Available from:
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Technical Support Center: Synthesis of Substituted Pyrimidines. Benchchem. Available from:
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Pyrimidine synthesis. Organic Chemistry Portal. Available from:
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Technical Support Center: Synthesis of Pyrimidine Derivatives. Benchchem. Available from:
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Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. Universal Journal of Pharmaceutical Research. Available from:
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Optimization of the pyrimidine synthesis. ResearchGate. Available from:
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Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Synfacts. 2006-05-19. Available from:
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Effect of solvent for the synthesis of pyrimidine derivative 3 b. ResearchGate. Available from:
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Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem. Available from:
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Ensuring Quality: The Manufacturing Process of High-Purity Pyrimidine Derivatives. Benchchem. 2025-10-10. Available from:
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De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. 2023-10-18. Available from:
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Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents. PubMed. Available from:
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Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols. Benchchem. Available from:
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Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. Available from:
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Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics Blog. 2024-09-18. Available from:
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Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Omega - ACS Publications. 2025-07-22. Available from:
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A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem. Available from:
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Synthesis of 2,4,6-trisubsuituted pyrimidines. ResearchGate. Available from:
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Available from:
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How can I solve my problem with Suzuki coupling? ResearchGate. 2014-12-23. Available from:
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Direct Synthesis of 2,4,6‐Trisubstituted Pyrimidines via Base‐Mediated One‐Pot Multicomponent Reaction. ResearchGate. Available from:
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Pyrimidine Metabolism Disorders. MSD Manual Professional Edition. Available from:
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Diagnosing issues with a failed Suzuki coupling? Reddit. 2021-07-09. Available from:
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Synthesis of pyrimidine derivatives under solvent-free conditions. ResearchGate. Available from:
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Pyrimidine Synthesis Biochemistry. YouTube. 2022-11-26. Available from:
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SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. 2025-09-02. Available from:
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“Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. ACS Sustainable Chemistry & Engineering. Available from:
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General Procedure for the Synthesis of N-Substituted Pyrido[2,3-d]pyrimidines (5a–f). ACS Omega. 2025-12-29. Available from:
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Synthesis of Pyrimidine and Its Derivatives. YouTube. 2025-01-09. Available from:
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Pyrimidine metabolism. Wikipedia. Available from:
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Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. 2016-08-01. Available from:
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Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position. PMC - NIH. Available from:
Sources
- 1. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 10. mdpi.com [mdpi.com]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. benchchem.com [benchchem.com]
- 17. books.rsc.org [books.rsc.org]
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- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
identification of common impurities in pyrimidine synthesis
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify impurities encountered during the synthesis of pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it and how can I prevent its formation?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at elevated temperatures.[2] This reaction pathway competes with the desired Biginelli reaction.
Prevention Strategies:
-
Temperature Control: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1][2]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[1][2]
-
Order of Addition: Adding the urea last to the reaction mixture may help minimize its decomposition into ammonia.[1][2]
Q2: I am observing a low yield in my pyrimidine synthesis, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?
A2: Low conversion in pyrimidine synthesis can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[1][2]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm that the concentration is appropriate.[1][2]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]
-
Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[1][2]
-
Solvent Choice: The solvent can impact reactant solubility and reaction rate. While ethanol is common, other solvents or solvent-free conditions have been shown to improve yields for certain substrates.[1]
Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
A3: N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process.[2]
Identification and Prevention:
-
Spectroscopic Analysis: N-acylureas can often be identified by their characteristic signals in NMR and IR spectroscopy.
-
Chromatographic Separation: These byproducts may be separated from the desired product using column chromatography, though their polarity can sometimes be similar to the product.
-
Reaction Conditions: Their formation can be minimized by carefully controlling the reaction stoichiometry and temperature.
Q4: I am attempting an alkylation of a pyrimidinone and obtaining a mixture of N- and O-alkylated products. How can I control the regioselectivity?
A4: The direct alkylation of pyrimidin-2(1H)-ones with alkyl halides often furnishes a mixture of N- and O-alkylated products.[3][4] The ratio of these products depends on the substrate, alkylating agent, solvent, and base used.[5]
Strategies for Selective Alkylation:
-
N-Alkylation: Using a silylated pyrimidine intermediate can promote N-alkylation.[6]
-
O-Alkylation: The use of specific bases like potassium carbonate in a suitable solvent such as acetone can favor O-alkylation.[5][6]
-
Convergent Synthesis: An alternative strategy is a convergent approach where the alkylating agent itself contains a pyrimidine moiety, which can lead to selective O-alkylation.[3][4]
Q5: My pyrimidine product appears to be degrading during workup or storage. What could be the cause?
A5: Pyrimidine rings can be susceptible to hydrolysis under certain conditions. For example, aminopyrimidines can undergo hydrolysis, and the presence of activating groups can influence the rate of this degradation.[7][8] Some pyrimidine N-oxides are also unstable in acidic conditions and can undergo ring contraction to form isoxazole derivatives.
Prevention of Degradation:
-
pH Control: Avoid harsh acidic or basic conditions during workup and purification if your pyrimidine derivative is sensitive to hydrolysis.
-
Storage Conditions: Store purified pyrimidines in a cool, dry, and dark place to minimize degradation.
Troubleshooting Guides
Issue 1: Incomplete Cyclization in Pinner Synthesis
Symptoms: Low yield of the desired pyrimidine with the presence of acyclic intermediates in the crude reaction mixture.
Possible Causes:
-
Insufficient Activation: The carbonyl group of the 1,3-dicarbonyl compound may not be sufficiently activated for cyclization.
-
Steric Hindrance: Bulky substituents on the starting materials can hinder the cyclization step.[1]
-
Hydrolysis of Amidine: The amidine starting material can hydrolyze, especially if it is hygroscopic.[1]
Troubleshooting Workflow:
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Understanding Degradation Pathways of Pyrimidine-Based Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the study of pyrimidine-based compounds. This resource is designed to provide expert guidance, troubleshooting strategies, and detailed protocols to navigate the complexities of pyrimidine degradation pathways. Our goal is to empower you with the knowledge to conduct robust and reproducible experiments, interpret your data with confidence, and accelerate your research.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary enzymatic pathways for pyrimidine degradation?
-
What is the significance of dihydropyrimidine dehydrogenase (DPD) in pyrimidine metabolism?
-
What are the common end products of pyrimidine catabolism?
-
Besides enzymatic degradation, what other degradation pathways should I consider?
-
How can I analyze pyrimidine degradation products in my samples?
-
-
Troubleshooting Guides
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Issue 1: Inconsistent or No Degradation Observed in In Vitro Assays
-
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
-
Issue 3: Difficulty in Distinguishing Between Enzymatic and Abiotic Degradation
-
Issue 4: Poor Dose-Response Curves and Inconsistent IC50/EC50 Values
-
-
Experimental Protocols
-
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
-
Protocol 2: General Procedure for Assessing Photostability of a Pyrimidine Compound
-
Protocol 3: Basic Hydrolytic Stability Assessment
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic pathways for pyrimidine degradation?
A: The most well-characterized and widespread route for pyrimidine catabolism is the reductive pathway .[1][2] This three-step enzymatic process breaks down uracil and thymine.[3] In some bacteria, alternative pathways like the oxidative pathway and the Rut pathway exist, which utilize different enzymatic reactions to open the pyrimidine ring.[4]
Q2: What is the significance of dihydropyrimidine dehydrogenase (DPD) in pyrimidine metabolism?
A: Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the reductive pathway of pyrimidine degradation.[5] It catalyzes the reduction of uracil and thymine to dihydrouracil and dihydrothymine, respectively.[5] DPD activity is of significant clinical interest because it is also responsible for the breakdown of fluoropyrimidine-based chemotherapy drugs like 5-fluorouracil (5-FU).[5] Genetic variations in the DPYD gene can lead to DPD deficiency, causing severe toxicity in patients receiving these drugs.[5]
Q3: What are the common end products of pyrimidine catabolism?
A: The reductive degradation of uracil ultimately yields β-alanine, ammonia (NH₃), and carbon dioxide (CO₂).[5][6] Thymine degradation follows a parallel path to produce β-aminoisobutyrate, NH₃, and CO₂.[6] These end products are highly soluble and are typically excreted in the urine.[6] The measurement of β-aminoisobutyrate in urine can serve as an indicator of DNA turnover.
Q4: Besides enzymatic degradation, what other degradation pathways should I consider?
A: Pyrimidine-based compounds can also undergo abiotic (non-enzymatic) degradation. The two most common pathways are photodegradation and hydrolysis . Photodegradation occurs when the compound is exposed to light, particularly UV radiation, which can lead to the formation of photoproducts like cyclobutane pyrimidine dimers.[7][8] Hydrolysis is the cleavage of chemical bonds by water, and the rate is often dependent on pH and temperature. For instance, the glycosidic bond in pyrimidine nucleosides can be susceptible to hydrolytic cleavage.
Q5: How can I analyze pyrimidine degradation products in my samples?
A: The gold standard for the separation, identification, and quantification of pyrimidine bases and their metabolites is High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) .[9] This technique offers high sensitivity and specificity, allowing for the detection of a wide range of metabolites in complex biological matrices like urine or cell lysates.[10][11] ¹H-NMR spectroscopy is another powerful technique for quantifying purines and pyrimidines in urine with minimal sample preparation.[12]
Troubleshooting Guides
This section provides a structured approach to resolving common experimental challenges.
Issue 1: Inconsistent or No Degradation Observed in In Vitro Assays
Question: I'm performing an in vitro degradation assay with liver microsomes, but I'm seeing highly variable results or no degradation of my pyrimidine compound at all. What could be the problem?
Answer: This issue can stem from several factors related to the stability of your compound, the integrity of your assay components, or the experimental setup itself.
Causality and Troubleshooting Steps:
-
Compound Instability in Assay Medium:
-
Why: Your compound might be unstable in the assay buffer or may have precipitated out of solution, making it unavailable for enzymatic activity. Poor aqueous solubility is a common hurdle for many organic compounds.[13]
-
Solution:
-
Assess Solubility: Visually inspect your assay wells for any signs of precipitation. Perform a formal solubility test by preparing a dilution series of your compound in the assay buffer and measuring turbidity.[14]
-
Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is low (typically <1%) in the final incubation mixture to avoid enzyme inhibition and solubility issues.
-
-
-
Inactive Microsomes or Cofactors:
-
Why: The metabolic activity of liver microsomes is dependent on the presence of active enzymes and essential cofactors like NADPH.[15][16] Improper storage or handling can lead to their degradation.
-
Solution:
-
Proper Storage: Store microsomes at -80°C and avoid repeated freeze-thaw cycles.[15] Prepare fresh cofactor solutions for each experiment.
-
Run a Positive Control: Include a compound known to be metabolized by liver microsomes (e.g., testosterone) in your assay.[15] This will validate that your microsomes and cofactors are active.
-
Include a "-NADPH" Control: Run a control reaction without the NADPH cofactor. Any loss of the parent compound in this control points towards non-CYP mediated metabolism or abiotic degradation.[17]
-
-
-
Incorrect Assay Conditions:
-
Why: Enzymatic reactions are sensitive to parameters like pH, temperature, and incubation time.
-
Solution:
-
Verify pH and Temperature: Ensure your incubation buffer is at the correct physiological pH (typically 7.4) and the incubation is performed at 37°C.[15][18]
-
Optimize Incubation Time: If your compound is metabolized very rapidly, you may miss the degradation. Conversely, if it's a slow process, your incubation time might be too short. Perform a time-course experiment to determine the optimal incubation duration.
-
-
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Question: My chromatogram shows unexpected peaks that are not my parent compound or its expected metabolites. How do I identify the source of these peaks?
Answer: Extraneous peaks in a chromatogram can be frustrating and can originate from various sources including the sample itself, the mobile phase, the HPLC system, or as artifacts of the analytical process.[19][20][21]
Systematic Troubleshooting Workflow:
-
Identify the Source of Contamination:
-
Mobile Phase Blank: Inject only the mobile phase. If the peak appears, your solvents or additives are contaminated.
-
Placebo/Vehicle Injection: Inject the sample vehicle (e.g., buffer with DMSO) without the pyrimidine compound.[22] This will identify peaks originating from your formulation.
-
System Carryover: If the peak appears in a blank injection immediately following a high-concentration sample, it's likely due to carryover from the injector.[19][23]
-
-
Investigate Artifact Formation:
-
UV Detector-Induced Degradation: Modern UV detectors can have a high light flux, which may cause photodegradation of sensitive compounds as they pass through the detector cell, leading to artifact peaks in the subsequent MS analysis.[24] To test this, bypass the UV detector and analyze the sample directly by MS.
-
Sample Solvent Instability: The compound may be degrading in the sample solvent while waiting in the autosampler. Re-injecting the same vial after several hours can help determine if the impurity peaks are growing over time.
-
Issue 3: Difficulty in Distinguishing Between Enzymatic and Abiotic Degradation
Question: I'm observing the disappearance of my parent compound, but I'm not sure if it's due to enzymatic metabolism or non-enzymatic degradation. How can I differentiate between the two?
Answer: This is a critical question for correctly interpreting your results. A well-designed experiment with proper controls is essential to distinguish between these two pathways.
Experimental Design for Differentiation:
| Control Experiment | Purpose | Expected Outcome if Abiotic Degradation is Occurring |
| -NADPH Control | To assess non-CYP mediated enzymatic degradation and abiotic degradation. | Parent compound will still degrade. |
| Heat-Inactivated Microsomes | To denature enzymes and isolate abiotic degradation.[15] | Degradation rate will be similar to the active microsome incubation. |
| Buffer-Only Control (No Microsomes) | To assess compound stability in the assay buffer alone. | Parent compound will degrade. |
Workflow to Differentiate Degradation Pathways:
Issue 4: Poor Dose-Response Curves and Inconsistent IC50/EC50 Values
Question: My pyrimidine compounds are producing shallow or inconsistent dose-response curves, making it difficult to determine accurate potency values. What are the likely causes?
Answer: Poor dose-response curves often point to issues with compound solubility, stability, or non-specific interactions within the assay.
Troubleshooting Steps:
-
Assess Compound Solubility:
-
Why: If a compound precipitates at higher concentrations, the actual concentration in solution is lower than the nominal concentration, leading to a flattening of the dose-response curve.[14]
-
Solution: Conduct a solubility test in your final assay buffer. If solubility is an issue, consider using a lower concentration range or adding a solubilizing agent (while ensuring it doesn't affect the assay).
-
-
Evaluate Compound Stability Over Assay Duration:
-
Why: If your compound degrades during the course of the assay, its effective concentration decreases over time, which can lead to variable and inaccurate potency measurements.
-
Solution: Pre-incubate your compound in the assay buffer for the duration of the experiment and then analyze its integrity by HPLC or LC-MS. If significant degradation is observed, you may need to shorten the assay time or find conditions to stabilize the compound.
-
-
Check for Non-Specific Assay Interference:
-
Why: Some compounds can interfere with the assay readout technology itself. For example, fluorescent compounds can cause high background and mask the true signal in fluorescence-based assays.[14]
-
Solution:
-
Run a Compound-Only Control: To check for intrinsic fluorescence or other interference, run a control with the compound in the assay buffer without the biological target.[14]
-
Consider an Orthogonal Assay: If interference is a persistent issue, switching to a different detection method (e.g., from fluorescence to luminescence or absorbance) can be a valuable strategy.[14]
-
-
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of a pyrimidine-based compound using human or animal liver microsomes.
Materials:
-
Test pyrimidine compound (e.g., 10 mM stock in DMSO)
-
Liver microsomes (e.g., human, rat, mouse)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., Solution A: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase; Solution B: 3.3 mM MgCl₂)
-
Positive control compound (e.g., testosterone)
-
Ice-cold acetonitrile with an internal standard for reaction termination
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Reagents: Thaw liver microsomes on ice. Prepare fresh NADPH regenerating solution.
-
Pre-incubation: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Liver microsomes (final concentration typically 0.5-1.0 mg/mL)[17]
-
Test compound (final concentration typically 1 µM)
-
-
Initiate Reaction: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution. For "-NADPH" controls, add buffer instead.
-
Time Points: Incubate the plate at 37°C with gentle shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point is typically prepared by adding the stop solution before the NADPH solution.[17]
-
Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 3000 rpm for 10 minutes) to pellet the precipitated protein.[15]
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.[16]
Protocol 2: General Procedure for Assessing Photostability of a Pyrimidine Compound
This protocol outlines a basic method to determine if a pyrimidine compound is susceptible to photodegradation.
Materials:
-
Test pyrimidine compound
-
Appropriate solvent (e.g., methanol, acetonitrile, water)
-
Clear and amber glass vials
-
A controlled light source that emits UV and visible light (e.g., a photostability chamber)
-
HPLC-UV system
Procedure:
-
Sample Preparation: Prepare a solution of the test compound at a known concentration in the chosen solvent.
-
Aliquot Samples:
-
Transfer an aliquot of the solution into a clear glass vial (this will be the light-exposed sample).
-
Transfer another aliquot into an amber glass vial or a clear vial wrapped completely in aluminum foil (this will be the dark control).
-
-
Exposure: Place both vials in the photostability chamber for a defined period. The duration will depend on the light intensity and the suspected sensitivity of the compound.
-
Analysis: At the end of the exposure period, analyze both the light-exposed sample and the dark control by HPLC-UV.
-
Data Interpretation: Compare the chromatograms of the two samples.
-
A significant decrease in the peak area of the parent compound in the light-exposed sample compared to the dark control indicates photodegradation.
-
The appearance of new peaks in the light-exposed sample suggests the formation of photoproducts.
-
Protocol 3: Basic Hydrolytic Stability Assessment
This protocol provides a simple method to evaluate the stability of a pyrimidine compound to hydrolysis at different pH values.
Materials:
-
Test pyrimidine compound
-
Buffers at different pH values (e.g., pH 2, pH 7.4, pH 9)
-
Incubator or water bath set to a specific temperature (e.g., 37°C or 50°C)
-
HPLC-UV system
Procedure:
-
Sample Preparation: Prepare stock solutions of your compound.
-
Incubation: Add a small aliquot of the stock solution to each of the different pH buffers to achieve the desired final concentration.
-
Time Points: Incubate the solutions at a constant temperature. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each pH solution.
-
Analysis: Immediately analyze each aliquot by HPLC-UV to quantify the amount of the parent compound remaining.
-
Data Interpretation: For each pH, plot the percentage of the parent compound remaining against time. This will reveal the rate of degradation at different pH values and help identify if the compound is more susceptible to acid or base-catalyzed hydrolysis.
References
-
eGyanKosh. DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. [Link]
-
Kumar, S., et al. (2010). Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB. PubMed. [Link]
- Reddy, G. N., et al. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.
-
ResearchGate. (n.d.). The reductive pathway for the degradation of pyrimidine nucleotides in.... [Link]
-
MDPI. (n.d.). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules. [Link]
-
Kim, K. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. [Link]
-
Pharmacy 180. (n.d.). Pyrimidine Synthesis and Degradation. [Link]
-
ResearchGate. (2022). (PDF) Degradation of Pyrimidine Nucleotides. [Link]
-
Burton, K. (1967). Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent. Biochemical Journal. [Link]
- Rattner, D., et al. (2018). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Journal of visualized experiments : JoVE.
- Peters, F. T., et al. (2019).
-
van Gennip, A. H., et al. (1997). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease. [Link]
-
UW Pressbooks. (n.d.). Purine, Pyrimidine Metabolism, Disorders – biochemistry. [Link]
-
Dolan, J. W. (2009). Extra Chromatographic Peaks—A Case Study. LCGC North America. [Link]
-
Rymen, D., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Orphanet Journal of Rare Diseases. [Link]
-
ResearchGate. (n.d.). Optimized MS/MS settings of pyrimidines and related metabolites. [Link]
-
JOVE. (n.d.). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. [Link]
-
PubMed. (1967). Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent. [Link]
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics. [Link]
-
Pejic, N., et al. (2010). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Analytical Letters. [Link]
-
YouTube. (2025). Understanding Extraneous Peaks in Chromatography. [Link]
-
Stoll, D. R., et al. (2019). HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Analytical Chemistry. [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. [Link]
-
Star Protocols. (n.d.). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. [Link]
-
Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. [Link]
-
ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
-
PubMed. (2002). Investigations of artifact peaks in sensitive high-performance liquid chromatography methods. [Link]
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MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]
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MDPI. (2023). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. [Link]
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Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. [Link]
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Campbell, L. L., Jr. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. Journal of Bacteriology. [Link]
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ResearchGate. (n.d.). Deamination of Cytosine-containing Pyrimidine Photodimers in UV-irradiated DNA. [Link]
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Technical Support Center: Scale-Up Synthesis of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid
Welcome to the technical support center for the scale-up synthesis of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Our focus is on providing practical, experience-driven insights to ensure a robust and reproducible process.
Introduction to the Synthesis and Scale-Up Considerations
The synthesis of this compound typically proceeds via a Pinner-type condensation reaction. This involves the cyclization of a β-dicarbonyl compound (or a synthetic equivalent) with an amidine. Specifically, the reaction likely involves the condensation of acetamidine with a suitably substituted β-keto ester, such as a dialkyl acetylsuccinate.
While this approach is effective at the lab scale, scaling up introduces significant challenges related to reaction control, impurity profiles, and product isolation. This guide will address these challenges in a structured, problem-solving format.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the scale-up synthesis.
Q1: My reaction yield has dropped significantly after increasing the batch size. What are the likely causes?
A significant drop in yield upon scale-up is a common issue and can be attributed to several factors that are often masked at the bench scale.[1] The primary culprits are typically related to mass and heat transfer. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[1] Heat removal is also less efficient in larger vessels due to a lower surface-area-to-volume ratio, which can lead to thermal decomposition of reactants or products.
Q2: I am observing a new, significant impurity in my crude product that was minor in the lab-scale synthesis. How can I identify and mitigate it?
The amplification of minor impurities is a hallmark of process scale-up. A common side reaction in the Pinner synthesis is the self-condensation of the β-dicarbonyl starting material.[1] Additionally, hydrolysis of the amidine starting material or incomplete cyclization can lead to various byproducts. To identify the impurity, techniques such as LC-MS and NMR are essential. Mitigation strategies include ensuring anhydrous reaction conditions to prevent hydrolysis and optimizing the reaction temperature and time to favor the desired cyclization.[1]
Q3: The final product is difficult to crystallize and purify at a larger scale. What are some effective purification strategies?
This compound is a polar molecule with both acidic and basic functionalities, which can complicate purification. For difficult-to-crystallize compounds, techniques like diffusion crystallization can be effective.[2] One approach is to dissolve the compound in a high-boiling polar solvent like DMF or DMSO and then introduce a miscible anti-solvent to induce crystallization.[2] For purification, reversed-phase chromatography is a viable option for polar carboxylic acids.[3]
Q4: How critical is the quality of my starting materials for a successful scale-up?
The purity of starting materials is paramount in any chemical synthesis, and its importance is magnified during scale-up.[4][5] Impurities in the acetamidine hydrochloride or the β-keto ester can act as catalysts for side reactions or inhibit the desired transformation, leading to lower yields and complex purification profiles.[1] It is crucial to use freshly prepared or purified amidine, as it can be hygroscopic and prone to hydrolysis.[1]
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting workflows for specific problems encountered during the scale-up synthesis.
Troubleshooting Guide 1: Low Reaction Conversion and Yield
Low conversion is a frequent hurdle in scaling up pyrimidine synthesis. The following guide provides a systematic approach to diagnosing and resolving this issue.
Symptoms:
-
In-process control (e.g., HPLC, TLC) shows a significant amount of unreacted starting materials.
-
The final isolated yield is substantially lower than in lab-scale experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Steps and Explanations:
-
Verify Purity of Starting Materials: As a first step, re-analyze the purity of your acetamidine and β-keto ester. Amidines can degrade over time, and impurities in the β-keto ester can lead to unwanted side products.[1]
-
Review Reaction Conditions: Ensure that the reaction conditions (temperature, pressure, catalyst loading) are accurately replicated from the lab scale. Small deviations can have a large impact on larger batches.
-
Evaluate Mixing Efficiency: Inadequate mixing can lead to poor reaction kinetics.[1] Consider increasing the agitation speed or using a different type of impeller to ensure homogeneity.
-
Assess Temperature Control: Monitor the internal reaction temperature closely. Exothermic reactions can lead to temperature spikes that promote side reactions.[1]
-
Optimize Reactant Stoichiometry: The optimal stoichiometry at a larger scale may differ from the lab scale. A design of experiments (DoE) approach can help in systematically finding the best reactant ratios.
Troubleshooting Guide 2: Product Purification and Crystallization Issues
The polar nature of this compound can make its isolation and purification challenging.
Symptoms:
-
The product "oils out" during crystallization.
-
The isolated solid has a low melting point or a broad melting range.
-
The final product purity does not meet specifications.
Troubleshooting Workflow:
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Target of Novel Pyrimidine Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising novel pyrimidine derivative to a viable therapeutic candidate is paved with rigorous validation. A critical and often challenging step in this process is the unambiguous identification of its biological target. The pyrimidine scaffold is a well-established pharmacophore, known to interact with a wide range of biological targets, particularly kinases, due to its ability to mimic the adenine base of ATP.[1] This guide provides an in-depth, objective comparison of modern experimental and computational approaches for validating the biological target of these novel compounds, complete with supporting data and detailed protocols.
The Imperative of Target Validation: Beyond the Initial Hit
Phenotypic screens, which assess the effect of a compound on cellular or organismal behavior, are a powerful engine for drug discovery. However, a positive "hit" from such a screen is merely the starting pistol. The true challenge lies in "target deconvolution"—the process of identifying the specific molecular target(s) through which the compound exerts its effect.[2][3] Understanding the direct biological target is paramount for several reasons:
-
Mechanism of Action (MoA): Elucidating the MoA is fundamental to rational drug development, enabling the optimization of on-target activity while minimizing off-target effects.
-
Safety and Toxicology: Identifying off-target interactions early can prevent unforeseen toxicity and attrition in later stages of development.
-
Intellectual Property: A well-defined target and MoA are crucial for securing robust intellectual property protection.
-
Patient Stratification: Knowledge of the target can inform the selection of patient populations most likely to respond to the therapy.
This guide will navigate the multifaceted landscape of target validation, emphasizing the power of orthogonal approaches—the use of multiple, independent methods to build a cohesive and confident picture of a compound's biological interactions.[4][5][6][7]
A Multi-Pronged Approach to Target Validation
A robust target validation strategy rarely relies on a single technique. Instead, it integrates computational predictions with a suite of biophysical, biochemical, and cell-based experimental methods.
Diagram 1: A Holistic Workflow for Target Validation
This diagram illustrates a logical progression for validating the biological target of a novel pyrimidine derivative, starting from initial computational predictions and moving through increasingly complex and physiologically relevant experimental systems.
Caption: A comprehensive workflow for target validation.
Part 1: Computational Approaches for Hypothesis Generation
Before embarking on resource-intensive wet lab experiments, computational methods can provide valuable initial hypotheses about the potential targets of a novel pyrimidine derivative.[8][9][10][11]
-
Reverse Docking (Virtual Target Screening): This approach "docks" the small molecule of interest against a large library of protein structures to predict potential binding partners.[10][12][13][14] The output is a ranked list of proteins based on their predicted binding affinity for the compound.
-
Pharmacophore and Similarity Searching: If the pyrimidine derivative shares structural similarities with known drugs, these methods can identify targets of those known drugs as potential candidates.
Causality Behind the Choice: Starting with computational methods is a cost-effective and rapid way to narrow down the vast landscape of potential protein targets. This hypothesis-driven approach focuses subsequent experimental efforts on the most probable candidates.
Part 2: Biochemical and Biophysical Methods for Direct Binding Confirmation
Once a list of putative targets is generated, the next step is to confirm direct physical interaction between the compound and the protein(s) of interest.
Affinity Chromatography-Mass Spectrometry
This powerful technique is a cornerstone of unbiased target identification.[2][15] A common application for kinase inhibitors is the use of "kinobeads," which are broad-spectrum kinase inhibitors immobilized on a solid support.[16][17][18][19][20]
Experimental Workflow:
-
Lysate Preparation: Prepare a lysate from cells or tissues of interest.
-
Competitive Binding: Incubate the lysate with the novel pyrimidine derivative.
-
Kinobead Pulldown: Add kinobeads to the lysate. Kinases that are bound to the free pyrimidine derivative will not bind to the kinobeads.
-
Elution and Digestion: Elute the proteins bound to the kinobeads and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify and quantify the bound kinases.
Data Interpretation: A decrease in the amount of a specific kinase pulled down by the kinobeads in the presence of the novel compound indicates that the compound is directly competing for the ATP-binding site of that kinase.
Biophysical Assays for Characterizing Binding Affinity and Kinetics
Several biophysical techniques can provide quantitative data on the binding affinity and kinetics of the compound-target interaction.[21][22][23]
| Technique | Principle | Key Outputs | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[24] | KD (dissociation constant), kon, koff | Real-time, label-free, provides kinetic information. | Requires immobilization of one binding partner, which may affect its activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution.[7][24] | KD, stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Label-free, solution-based, provides thermodynamic data. | Requires relatively large amounts of pure protein and compound. |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay | Measures the change in the melting temperature (Tm) of a protein upon ligand binding.[21][23] | ΔTm | High-throughput, low sample consumption. | Indirect measure of binding, may not be suitable for all proteins. |
Causality Behind the Choice: These biophysical methods provide orthogonal validation of the hits from affinity chromatography. They offer quantitative measures of binding affinity and can help to rank the potency of the compound against different targets.
Photoaffinity Labeling
Photoaffinity labeling (PAL) is a powerful technique for covalently capturing the direct binding partners of a compound.[25][26][27][28][29]
Experimental Workflow:
-
Probe Synthesis: Synthesize a derivative of the pyrimidine compound that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin).
-
Incubation and UV Crosslinking: Incubate the photoaffinity probe with a cell lysate or intact cells, followed by irradiation with UV light to induce covalent crosslinking to the target protein(s).
-
Enrichment and Identification: Lyse the cells, enrich the biotin-tagged protein-probe complexes using streptavidin beads, and identify the proteins by mass spectrometry.
Causality Behind the Choice: PAL provides a "snapshot" of the direct binding interactions in a complex biological milieu. The covalent nature of the interaction allows for the identification of even transient or low-affinity binders that might be missed by other methods.
Part 3: Cell-Based Assays for In-Cell Target Engagement and Functional Validation
Confirming that a compound binds to its target in a test tube is a crucial step, but it is equally important to demonstrate that this interaction occurs within the complex environment of a living cell.
Cellular Thermal Shift Assay (CETSA)
CETSA is a revolutionary technique that allows for the direct assessment of target engagement in intact cells and even tissues.[23][30][31][32][33][34] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Diagram 2: The Cellular Thermal Shift Assay (CETSA) Workflow
This diagram outlines the key steps involved in performing a CETSA experiment to validate target engagement in a cellular context.
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A Comparative Guide to the Efficacy of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic Acid Analogs in Cancer and Inflammation
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutic agents. Its inherent versatility allows for structural modifications that can significantly modulate biological activity, leading to compounds with a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide provides a comprehensive comparative analysis of the efficacy of analogs of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid, a key pyrimidine derivative. By synthesizing data from multiple studies, we will explore the structure-activity relationships (SAR) that govern the potency of these analogs, with a particular focus on their potential as anticancer and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of designing and evaluating novel pyrimidine-based therapeutics.
The Pyrimidine Core: A Privileged Scaffold in Drug Discovery
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is therefore deeply integrated into cellular biology.[3] This inherent biocompatibility, coupled with its amenability to chemical modification, has made it a "privileged scaffold" in drug design.[4] The strategic placement of various substituents on the pyrimidine ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, enabling the fine-tuning of its interaction with biological targets.[5]
The parent compound, this compound, features a hydroxyl group at the 4-position, two methyl groups at the 2- and 6-positions, and an acetic acid moiety at the 5-position. Each of these positions presents an opportunity for modification to create analogs with enhanced efficacy and selectivity. The exploration of these analogs is driven by the need for more potent and targeted therapies for complex diseases such as cancer and chronic inflammatory conditions.
Comparative Efficacy of Pyrimidine Analogs in Oncology
The antiproliferative activity of pyrimidine derivatives is a major area of investigation. Here, we present a comparative analysis of the efficacy of pyrimidine analogs against various cancer cell lines, drawing upon data from studies that, while not exclusively focused on direct analogs of this compound, provide valuable insights into the SAR of structurally related compounds.
In Vitro Cytotoxicity Against Pancreatic and Leukemia Cell Lines
A study on novel pyrimidine derivatives demonstrated significant cytotoxic activity against pancreatic adenocarcinoma cell lines MIA PaCa-2 and PanC-1.[1] Another study reported the growth inhibitory effects of pyrimidine nucleoside analogs on HL-60 human leukemia cells.[6] The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below to facilitate a comparative assessment of their potency.
| Compound ID | Modification from Parent Scaffold | Cancer Cell Line | IC50 (µg/mL) | Reference |
| R2 Derivative | Chalcone-derived pyrimidine | PanC-1 | 52.68 | [1] |
| MIA PaCa-2 | 141.387 | [1] | ||
| Compound 6a | 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl pyrimidine | HL-60 | Significant Inhibition (Qualitative) | [6] |
| Compound 6c | 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl pyrimidine | HL-60 | Significant Inhibition (Qualitative) | [6] |
| Compound 7b | 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purine (for comparison) | HL-60 | Significant Inhibition (Qualitative) | [6] |
Analysis of Efficacy: The R2 derivative, a chalcone-derived pyrimidine, exhibited potent cytotoxicity against the PanC-1 pancreatic cancer cell line with an IC50 value of 52.68 µg/mL.[1] This highlights the potential of incorporating chalcone-like moieties to enhance the anticancer activity of the pyrimidine core. While the data for the tetrahydrofuranyl pyrimidine analogs (6a and 6c) against HL-60 leukemia cells is qualitative, it indicates a significant growth inhibitory effect, suggesting that modifications at the glycosidic bond equivalent position can also lead to potent anticancer agents.[6]
Potential Mechanisms of Action and Signaling Pathways
The anticancer activity of pyrimidine derivatives often involves the inhibition of key enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. One such pathway is the EGFR (Epidermal Growth Factor Receptor) signaling cascade, which is frequently dysregulated in various cancers.[2] Inhibition of EGFR tyrosine kinase can block downstream signaling and induce apoptosis in cancer cells.
Below is a diagram illustrating a simplified EGFR signaling pathway and a hypothetical point of inhibition by a pyrimidine analog.
Caption: Simplified EGFR signaling pathway and a potential point of inhibition by a pyrimidine analog.
Comparative Efficacy of Pyrimidine Analogs in Inflammation
Chronic inflammation is a key driver of many diseases, and the development of effective anti-inflammatory agents is a major therapeutic goal. Pyrimidine derivatives have shown considerable promise as anti-inflammatory agents, primarily through their ability to inhibit key inflammatory mediators and enzymes.[7]
Inhibition of Cyclooxygenase (COX) Enzymes
The cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of inflammation. A study on thiazolo[4,5-d]pyrimidine analogs demonstrated their potential as COX inhibitors.[7] The in vitro COX inhibitory data for these compounds is presented below, providing a basis for comparing their efficacy and selectivity.
| Compound ID | Modification from Parent Scaffold | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 48g | Thiazolo[4,5-d]pyrimidine analog | - | - | - | [7] |
Note: While the specific IC50 values for compound 48g were not provided in the abstract, it was identified as the most efficient COX inhibitor among the tested series, highlighting the potential of this particular pyrimidine scaffold in developing anti-inflammatory agents.[7]
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of efficacy studies, it is crucial to follow standardized and well-documented experimental protocols. Below are detailed methodologies for key in vitro assays used to evaluate the anticancer and anti-inflammatory potential of pyrimidine analogs.
Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the procedure for determining the cytotoxic effects of pyrimidine analogs on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.
Materials:
-
Cancer cell lines (e.g., MIA PaCa-2, PanC-1, HL-60)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (pyrimidine analogs) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine analogs in the culture medium. After the 24-hour incubation, replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
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A Senior Application Scientist's Guide to Cross-Validation of Experimental Results for Pyrimidine-Based Compounds
Introduction: The Imperative of Rigorous Cross-Validation in Pyrimidine Drug Discovery
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory disorders.[1][2][3][4][5] The synthetic tractability and versatile biological activity of pyrimidine derivatives have made them a "privileged scaffold" in drug discovery.[1][3] However, the journey from a promising hit compound to a clinically viable drug is fraught with challenges, with a high attrition rate often attributed to a lack of robust and reproducible preclinical data.[6][7] This guide provides a comprehensive framework for the cross-validation of experimental results for pyrimidine-based compounds, a critical process for ensuring the scientific integrity and translational potential of preclinical research.
Effective cross-validation is not merely about repeating an experiment; it is a multi-faceted strategy to confirm the biological activity of a compound through orthogonal approaches, ensuring that the observed effects are not an artifact of a specific assay or experimental condition. This guide will detail methodologies for cross-validating results from in vitro and in vivo studies, provide detailed experimental protocols, and offer insights into the interpretation of comparative data.
The Cross-Validation Workflow: A Multi-Pillar Approach
A robust cross-validation strategy for pyrimidine-based compounds should be built on three pillars: Orthogonal In Vitro Validation , In Vitro to In Vivo Correlation , and Mechanism of Action Deconvolution . This workflow ensures a comprehensive assessment of a compound's activity, from initial cell-based assays to more complex biological systems.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based compound.
Cross-Validating Target Engagement and Downstream Effects
Demonstrating that a pyrimidine compound binds to its intended target and elicits the expected downstream cellular response is crucial for MoA validation.
| Assay | Principle | Result for Pyr-A | Interpretation |
| Kinase Inhibition Assay | Measures the ability of the compound to inhibit the enzymatic activity of the target kinase in a cell-free system. | IC50 = 100 nM for Target Kinase X | Pyr-A is a potent inhibitor of its intended target. |
| Cellular Thermal Shift Assay (CETSA) | Assesses target engagement in intact cells by measuring the thermal stabilization of the target protein upon compound binding. | Increased thermal stability of Target Kinase X in Pyr-A treated cells. | Confirms that Pyr-A binds to its target in a cellular context. |
| Western Blot Analysis | Measures the phosphorylation status of downstream signaling proteins to assess the functional consequence of target inhibition. | Decreased phosphorylation of downstream substrate of Target Kinase X. | Demonstrates that target engagement by Pyr-A leads to the expected modulation of the signaling pathway. |
| Kinome-wide Profiling | Screens the compound against a large panel of kinases to assess its selectivity. [8] | High selectivity for Target Kinase X with minimal off-target activity. | Indicates a favorable selectivity profile, which can translate to a better safety profile in vivo. |
Conclusion: A Pathway to Robust and Translatable Findings
The cross-validation of experimental results is a non-negotiable component of preclinical drug discovery for pyrimidine-based compounds. By employing a multi-pillar approach that encompasses orthogonal in vitro assays, in vitro to in vivo correlation, and rigorous mechanism of action studies, researchers can build a robust data package that supports the continued development of promising therapeutic candidates. This commitment to scientific integrity is paramount for increasing the likelihood of clinical success and ultimately delivering novel and effective treatments to patients.
References
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Recent Advances in Pyrimidine-Based Drugs. (URL: [Link])
-
Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (URL: [Link])
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Recent Advances in Pyrimidine-Based Drugs. (URL: [Link])
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Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (URL: [Link])
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The Pyrimidine Scaffold: A Privileged Framework in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the pyrimidine ring represents a cornerstone of medicinal chemistry. Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with its versatile chemical reactivity, has established the pyrimidine scaffold as a "privileged structure" in the design of novel therapeutics.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrimidine derivatives across several key therapeutic areas, supported by experimental data and detailed protocols to empower your drug discovery endeavors.
The Versatility of the Pyrimidine Core: A Tale of Substituents
The biological activity of a pyrimidine derivative is profoundly dictated by the nature and position of its substituents.[2][4] By strategically modifying the pyrimidine ring at its various positions (typically C2, C4, C5, and C6), medicinal chemists can fine-tune a compound's pharmacological profile, influencing its target affinity, selectivity, and pharmacokinetic properties. This guide will explore these nuances through the lens of distinct therapeutic applications.
Pyrimidine Derivatives as Kinase Inhibitors in Oncology
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Pyrimidine-based compounds have emerged as a highly successful class of kinase inhibitors.[5][6]
Comparative Analysis of Pyrimidine-Based Kinase Inhibitors
The inhibitory potency of pyrimidine derivatives against various kinases is highly dependent on the substitution pattern, which dictates the binding interactions within the ATP-binding pocket of the kinase.
| Compound Class | Target Kinase | Key Substituents & their Influence on Activity (IC50) | Reference Compound |
| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | Compound 4: 2-(2,4-dichlorophenyl) substitution at C2 leads to potent inhibition (IC50 = 11.4 nM). The dichloro substitution likely enhances binding through halogen bonding.[7] | Staurosporine (IC50 = 16.7 nM)[7] |
| PIM-1 Kinase | Compound 10: A 2-thienyl group at C2 also confers strong activity (IC50 = 17.2 nM), suggesting that various aromatic systems can be accommodated in the binding pocket.[7] | Staurosporine (IC50 = 16.7 nM)[7] | |
| 2,4-Disubstituted Pyrimidines | CDK9 | Compound 8d: Demonstrates high selectivity for CDK9 over other kinases (84-fold vs. CDK2), with a potent IC50 of 0.08 µM against PANC-1 cells.[8] | - |
| Pyrazolo[3,4-d]pyrimidines | DHFR | Compound 7f: Incorporation of an amino acid conjugate results in marked DHFR inhibition.[9] | Methotrexate[9] |
| Various Kinases | Compound VIIa: Exhibits broad-spectrum antitumor activity with IC50 values ranging from 0.326 to 4.31 μM across 57 different cell lines.[10] | - |
Causality of Kinase Inhibition: A Look into the Active Site
Molecular docking studies have provided invaluable insights into the binding modes of pyrimidine-based kinase inhibitors, elucidating the structural basis for their activity.[5][6][11]
The pyrimidine core often forms critical hydrogen bonds with the hinge region of the kinase, mimicking the adenine portion of ATP. Substituents at the C2 and C4 positions can be directed towards hydrophobic pockets to enhance potency and selectivity, while modifications at other positions can interact with the solvent-exposed region to improve solubility and pharmacokinetic properties. For instance, in pyrido[2,3-d]pyrimidine inhibitors of PIM-1 kinase, the pyridone oxygen and the N1 of the pyrimidine ring act as hydrogen bond acceptors, while the amino group at C2 acts as a hydrogen bond donor, anchoring the molecule in the active site.[7][12]
Antimicrobial Pyrimidine Derivatives: Combating Resistance
The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Pyrimidine derivatives have shown considerable promise in this area, with their activity often stemming from the inhibition of essential microbial enzymes.[13][14]
Comparative Antimicrobial Activity
The antimicrobial efficacy of pyrimidine compounds is highly dependent on the specific substitutions, which influence their ability to penetrate microbial cell walls and interact with their targets.
| Compound Class | Target Organism(s) | Key Substituents & their Influence on Activity (MIC) | Reference Compound |
| Pyrrolo[2,3-d]pyrimidines | Staphylococcus aureus | Bromo & Iodo derivatives: Halogen substitution at the 4-benzylamine group, coupled with a hydroxyl group on the 6-aryl unit, results in potent activity (MIC = 8 mg/L).[15] | - |
| 1,2,4-Triazolo[1,5-a]pyrimidines | Gram-positive & Gram-negative bacteria | Compounds 9n & 9o: Exhibit excellent bactericidal activity with MIC values ranging from 16 to 102 μM, comparable to ciprofloxacin. These compounds act as dual inhibitors of bacterial DNA gyrase and DHFR.[16] | Ciprofloxacin (MIC = 10-90 μM)[16] |
| Thiadiazole-substituted Pyrimidines | P. aeruginosa, S. aureus, E. coli | Generally show moderate inhibition. | Ciprofloxacin[14] |
| Triazole-substituted Pyrimidines | P. aeruginosa, S. aureus, E. coli | Exhibit higher antibacterial inhibition compared to thiadiazole derivatives. | Ciprofloxacin[14] |
Pyrimidines in the Modulation of Inflammatory Responses
Chronic inflammation is implicated in a wide range of diseases, and targeting inflammatory pathways is a key therapeutic strategy. Pyrimidine derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[17][18][19]
Comparative Anti-inflammatory Activity
| Compound Class | Target | Key Substituents & their Influence on Activity (IC50/ED50) | Reference Compound |
| Pyrazolo[3,4-d]pyrimidines | COX-2 | Compounds 5 & 6: Show potent and selective COX-2 inhibition with IC50 values of 0.04 μM, comparable to celecoxib.[18] | Celecoxib (IC50 = 0.04 μM)[18] |
| Pyrazolo[3,4-d]pyrimidines | COX-1/COX-2 | Compounds 7-9: Demonstrate stronger in vitro inhibition of COX-2 over COX-1, with ED50 values (9.47-11.60 μM) similar to indomethacin (ED50 = 9.17 μM).[18] | Indomethacin (ED50 = 9.17 μM)[18] |
Antiviral Pyrimidine Nucleosides and Their Analogues
Pyrimidine nucleoside analogues have a long history as antiviral drugs, primarily by interfering with viral DNA or RNA synthesis.[20][21]
Comparative Antiviral Activity
| Compound Class | Target Virus | Key Structural Features & their Influence on Activity (EC50) |
| Pyrimidine Nucleoside Analogues | HIV-1 | The 3'-azido group on the sugar ring is crucial for potent antiviral activity. Small alkyl substitutions (H, CH3, C2H5) at the C5 position of the pyrimidine ring enhance potency.[2] |
| Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E | Compounds with a cyclopropylamino group and an aminoindane moiety show remarkable efficacy.[21] |
| Dihydroorotate Dehydrogenase (DHODH) Inhibitors | Cytomegaloviruses, Adenoviruses | Selective inhibition of human DHODH by compounds like "Compound 1" leads to potent, broad-spectrum antiviral activity with IC50 values in the nanomolar to low micromolar range.[22] |
Experimental Protocols
Synthesis of Pyrimidine Derivatives
A variety of synthetic methods are employed to construct the pyrimidine scaffold, with the choice of method depending on the desired substitution pattern.
This one-pot, three-component reaction is a classic and efficient method for synthesizing dihydropyrimidines.[23]
-
Combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol) in a round-bottom flask.
-
Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) or a protic acid (e.g., HCl).
-
The reaction can be performed under solvent-free conditions or in a suitable solvent like ethanol.
-
Heat the mixture to the appropriate temperature (e.g., reflux) and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
This method allows for the introduction of diverse substituents at the 2, 4, and 6 positions of the pyrimidine ring.[5]
-
Prepare the appropriate amidine derivative.
-
Condense the amidine with a β-dicarbonyl compound in a suitable solvent.
-
The reaction may require a catalyst and heating.
-
Monitor the reaction progress by TLC.
-
Isolate and purify the product using standard techniques.
Biological Evaluation Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrimidine compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Prepare a serial two-fold dilution of the pyrimidine compounds in a suitable broth medium in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension.
-
Include appropriate controls (growth control without compound and sterility control without inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible growth.
Conclusion
The pyrimidine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. A thorough understanding of the structure-activity relationships, driven by systematic structural modifications and guided by computational and experimental data, is paramount for the successful development of potent and selective pyrimidine-based drugs. This guide has provided a comparative overview of the SAR of pyrimidine derivatives in key therapeutic areas, along with foundational experimental protocols. It is our hope that this information will serve as a valuable resource for researchers and scientists in their quest to unlock the full therapeutic potential of this privileged heterocyclic framework.
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Comparative Benchmarking of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid Against Known Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors
A Senior Application Scientist's Guide for Researchers in Drug Development
Introduction: The Scientific Rationale for Investigation
The therapeutic landscape for anemia associated with chronic kidney disease (CKD) has been revolutionized by the advent of orally bioavailable small molecules that inhibit hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2] These enzymes are key regulators of the HIF pathway, which orchestrates the body's response to low oxygen levels, including the production of erythropoietin (EPO), the primary hormone stimulating red blood cell production.[2][3][4] This guide focuses on a novel compound, (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid, and provides a framework for its comprehensive benchmarking against established therapeutic agents in the HIF-PHI class.
While direct biological data for this compound is not yet extensively published, its chemical structure warrants investigation as a potential inhibitor of 2-oxoglutarate-dependent dioxygenases, a superfamily of enzymes to which PHDs belong.[5][6][7] The presence of a pyrimidine core coupled with an acetic acid side chain suggests a structural resemblance to 2-oxoglutarate, the co-substrate for these enzymes. This structural motif raises the compelling hypothesis that this compound may act as a competitive inhibitor of PHD enzymes, thereby stabilizing HIF-α and activating the downstream erythropoietic signaling cascade.
This guide provides a detailed roadmap for researchers and drug development professionals to systematically evaluate the therapeutic potential of this compound by comparing its performance against well-characterized, clinically approved HIF-PHI drugs: Roxadustat, Daprodustat, and Vadadustat.[1] The experimental protocols and comparative data frameworks outlined herein are designed to ensure scientific integrity and provide a robust assessment of the compound's efficacy, selectivity, and potential as a novel therapeutic agent.
The HIF Prolyl Hydroxylase Pathway: A Prime Therapeutic Target
Under normoxic conditions, the α-subunit of HIF is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and proteasomal degradation.[3][8] In hypoxic states, the lack of oxygen as a co-substrate inhibits PHD activity, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in erythropoiesis and iron metabolism.[4][9]
HIF-PHI drugs mimic a state of hypoxia by inhibiting PHD enzymes, leading to the stabilization of HIF-α even in the presence of normal oxygen levels.[1][10] This results in a more physiological and sustained increase in endogenous EPO production compared to the supraphysiological peaks observed with injectable erythropoiesis-stimulating agents (ESAs).[3][11]
Diagram of the HIF Signaling Pathway and Point of Inhibition
Caption: HIF pathway under normoxia and hypoxia, with the point of therapeutic intervention by HIF-PHI.
Comparator Therapeutic Agents: A Profile
A robust benchmarking study requires well-characterized comparator compounds. The following clinically approved HIF-PHI drugs will serve as the reference standards in the proposed experimental workflows.
| Therapeutic Agent | Developer(s) | Mechanism of Action | Key Characteristics |
| Roxadustat (FG-4592) | FibroGen, Astellas, AstraZeneca | Reversible inhibitor of HIF-PH enzymes.[12][13] | First-in-class oral HIF-PHI approved in several regions for anemia in CKD.[8][14] Also shown to regulate iron metabolism by reducing hepcidin levels.[3][12] |
| Daprodustat (GSK1278863) | GSK | Reversible inhibitor of HIF-PH enzymes 1, 2, and 3.[15] | Orally administered, approved for anemia in CKD patients on dialysis.[9][16] Mimics the natural physiological response to hypoxia.[10] |
| Vadadustat (AKB-6548) | Akebia Therapeutics | Reversible inhibitor of HIF-PH enzymes.[17][18] | Orally administered HIF-PHI developed for the treatment of anemia in both dialysis-dependent and non-dialysis-dependent CKD patients.[2] |
Experimental Protocols for Comparative Analysis
The following section details the step-by-step methodologies for a head-to-head comparison of this compound with the benchmark HIF-PHI agents.
In Vitro PHD2 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the primary HIF prolyl hydroxylase, PHD2, and compare its potency to the benchmark compounds.
Methodology:
-
Reagents and Materials: Recombinant human PHD2 enzyme, a synthetic peptide substrate corresponding to the HIF-1α oxygen-dependent degradation domain, 2-oxoglutarate, Fe(II), ascorbate, and a suitable assay buffer. Test compounds will be dissolved in DMSO.
-
Assay Procedure:
-
A fluorescence-based or mass spectrometry-based assay will be utilized to measure the hydroxylation of the HIF-1α peptide substrate.
-
The enzymatic reaction will be initiated by the addition of 2-oxoglutarate.
-
Test compounds will be serially diluted and pre-incubated with the enzyme and other reaction components prior to the addition of 2-oxoglutarate.
-
The reaction will be allowed to proceed for a defined period at a controlled temperature and then terminated.
-
The extent of substrate hydroxylation will be quantified.
-
-
Data Analysis: The percentage of inhibition will be calculated for each compound concentration. The IC50 values will be determined by fitting the data to a four-parameter logistic equation.
Expected Data Presentation:
| Compound | PHD2 IC50 (nM) |
| This compound | TBD |
| Roxadustat | Reference Value |
| Daprodustat | Reference Value |
| Vadadustat | Reference Value |
Cell-Based HIF-1α Stabilization Assay
Objective: To assess the ability of this compound to stabilize HIF-1α in a cellular context and determine its cellular potency (EC50).
Methodology:
-
Cell Line: A human cell line that endogenously expresses HIF-1α, such as a renal cell carcinoma line (e.g., 786-O) or a hepatoma cell line (e.g., Hep3B), will be used.
-
Treatment: Cells will be treated with a dose-response range of the test compound and benchmark agents for a specified duration (e.g., 4-6 hours).
-
HIF-1α Detection:
-
Western Blotting: Cell lysates will be prepared, and HIF-1α protein levels will be detected by Western blotting using a specific antibody. A loading control (e.g., β-actin) will be used for normalization.
-
ELISA: A quantitative sandwich enzyme immunoassay can also be employed to measure HIF-1α levels in nuclear extracts.
-
-
Data Analysis: The relative HIF-1α levels will be quantified and plotted against the compound concentration to determine the EC50 value.
Expected Data Presentation:
| Compound | HIF-1α Stabilization EC50 (µM) |
| This compound | TBD |
| Roxadustat | Reference Value |
| Daprodustat | Reference Value |
| Vadadustat | Reference Value |
Target Gene Expression Analysis (qPCR)
Objective: To confirm that HIF-1α stabilization by this compound leads to the transcriptional activation of downstream target genes involved in erythropoiesis.
Methodology:
-
Cell Culture and Treatment: Similar to the HIF-1α stabilization assay, cells will be treated with the test and benchmark compounds at their respective EC50 concentrations for an appropriate time to allow for gene transcription (e.g., 8-24 hours).
-
RNA Extraction and cDNA Synthesis: Total RNA will be extracted from the treated cells, and its quality and quantity will be assessed. First-strand cDNA will be synthesized using reverse transcriptase.
-
Quantitative PCR (qPCR): The expression levels of key HIF target genes, such as EPO and genes involved in iron metabolism (e.g., TFRC, SLC11A2), will be measured by qPCR using gene-specific primers. A housekeeping gene (e.g., GAPDH) will be used for normalization.
-
Data Analysis: The relative fold change in gene expression compared to vehicle-treated cells will be calculated using the ΔΔCt method.
Expected Data Presentation:
| Compound (at EC50) | EPO mRNA Fold Induction | TFRC mRNA Fold Induction |
| This compound | TBD | TBD |
| Roxadustat | Reference Value | Reference Value |
| Daprodustat | Reference Value | Reference Value |
| Vadadustat | Reference Value | Reference Value |
Diagram of the Experimental Workflow
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Confirming the Mechanism of Action of Substituted Pyrimidines: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its inherent versatility has led to the development of numerous clinically successful drugs, particularly in the realms of oncology and virology. However, rigorously confirming the mechanism of action (MoA) of novel substituted pyrimidines is a critical step in the drug discovery pipeline, demanding a multi-faceted and evidence-based approach. This guide provides an in-depth, objective comparison of methodologies to elucidate the MoA of pyrimidine derivatives, supported by experimental data and protocols, to empower researchers in making informed decisions.
This document deviates from a rigid template, instead offering a logical and scientifically-grounded narrative that delves into the causality behind experimental choices. We will explore the primary MoAs of substituted pyrimidines as kinase inhibitors and antiviral agents, providing a comparative analysis of their performance against established alternatives.
Part 1: Substituted Pyrimidines as Kinase Inhibitors: Targeting Oncogenic Signaling
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Substituted pyrimidines have emerged as a privileged scaffold for designing potent and selective kinase inhibitors. Their ability to mimic the adenine ring of ATP allows them to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity.
Comparative Efficacy of Pyrimidine-Based Kinase Inhibitors
To illustrate the therapeutic potential of the pyrimidine scaffold, we present a head-to-head comparison of pyrimidine-based inhibitors against other established kinase inhibitors targeting key oncogenic drivers.
| Target | Pyrimidine-Based Inhibitor | Alternative Inhibitor (Scaffold) | Biochemical IC50 | Cellular IC50 | Key Advantages of Pyrimidine Scaffold |
| EGFR (T790M mutant) | Osimertinib | Erlotinib (Quinazoline) | ~1 nM | ~15 nM (H1975 cells) | Overcomes resistance to first-generation inhibitors by targeting the T790M mutation.[1] |
| HER2 | Tucatinib | Lapatinib (Quinazoline/Furan) | 8 nM | 37.5 ± 18.4 nM (SKBR3 cells)[2] | High selectivity for HER2 over EGFR, leading to a more favorable side-effect profile.[2] |
| VEGFR-2 | Pazopanib | Sorafenib (Aryl urea) | 30 nM[1] | Not specified | Potent inhibition of a key mediator of angiogenesis.[1] |
IC50 values are indicative and can vary based on specific assay conditions.
The data clearly demonstrates the competitive and often superior efficacy of pyrimidine-based inhibitors. For instance, Osimertinib's ability to potently inhibit the EGFR T790M resistance mutation, a major challenge in non-small cell lung cancer (NSCLC) therapy, highlights the chemical tractability of the pyrimidine core in overcoming clinical resistance.[1][3][4]
Experimental Workflow for Confirming Kinase Inhibition
A robust and self-validating experimental workflow is crucial to definitively confirm the MoA of a novel substituted pyrimidine as a kinase inhibitor. This involves a tiered approach, from initial biochemical validation to cellular target engagement and downstream pathway analysis.
Caption: A tiered workflow for validating pyrimidine-based kinase inhibitors.
1. In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of the substituted pyrimidine on the catalytic activity of the target kinase.
-
Principle: This assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylated substrate or the amount of ADP produced is quantified.
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase buffer, recombinant kinase enzyme, substrate (peptide or protein), and ATP solution.
-
Compound Dilution: Create a serial dilution of the test pyrimidine compound.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound at various concentrations.
-
Initiation: Start the reaction by adding a specific concentration of ATP.
-
Incubation: Incubate the plate at a controlled temperature for a defined period.
-
Detection: Stop the reaction and quantify the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection, fluorescence polarization, or radioactivity).[5][6][7][8]
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
-
Principle: Ligand binding increases the thermal stability of a protein. CETSA measures the amount of soluble protein remaining after heat treatment.
-
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with the substituted pyrimidine or vehicle control.
-
Heat Shock: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Fractionation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of the target protein in the soluble fraction using techniques like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
3. Cell Proliferation/Cytotoxicity Assay (MTT)
-
Objective: To assess the effect of the substituted pyrimidine on cell viability and proliferation.
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[9][10][11]
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cell lines in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the substituted pyrimidine.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[9][10]
-
Part 2: Substituted Pyrimidines as Antiviral Agents: Disrupting Viral Replication
The pyrimidine core is also a critical pharmacophore in the development of antiviral drugs. These compounds primarily act as nucleoside analogs, which, after intracellular phosphorylation to their triphosphate form, interfere with viral nucleic acid synthesis.
Mechanism of Action of Pyrimidine Nucleoside Analogs
Substituted pyrimidine nucleoside analogs exert their antiviral effects through several mechanisms:
-
Chain Termination: Once incorporated into the growing viral DNA or RNA chain by the viral polymerase, they can act as chain terminators if they lack the 3'-hydroxyl group necessary for the addition of the next nucleotide.[12][13]
-
Lethal Mutagenesis: Some analogs can be incorporated into the viral genome and cause mutations during subsequent rounds of replication, leading to a non-viable viral progeny.
-
Competitive Inhibition: The triphosphate form of the pyrimidine analog can compete with the natural nucleoside triphosphates for the active site of the viral polymerase, thereby inhibiting its function.[12][13]
Caption: General mechanism of action for pyrimidine nucleoside antiviral agents.
Comparative Analysis: Pyrimidine Biosynthesis Inhibitors and Nucleoside Analogs
A promising strategy in antiviral therapy is the combination of direct-acting antivirals, such as nucleoside analogs, with host-directed therapies. Pyrimidine biosynthesis inhibitors, which deplete the intracellular pool of pyrimidines, have been shown to synergize with nucleoside analogs to block viral replication.
For instance, in studies related to SARS-CoV-2, combining pyrimidine biosynthesis inhibitors with nucleoside analogs like Remdesivir has demonstrated synergistic antiviral effects.[14][15][16] This highlights a powerful approach where substituted pyrimidines can play a dual role, both as direct antiviral agents and as enhancers of other antiviral therapies. While direct head-to-head IC50 comparisons in the public domain are limited, the synergistic effect strongly supports the investigation of pyrimidine-based compounds in antiviral research.
Experimental Workflow for Confirming Antiviral Mechanism
Validating the antiviral MoA of a substituted pyrimidine requires a combination of virological and biochemical assays.
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A Comparative Guide to (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid: Unveiling Potential Advantages in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of heterocyclic chemistry, the pyrimidine scaffold stands out as a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] This guide delves into a specific, yet under-explored derivative, (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid , and explores its potential advantages over other established heterocyclic compounds in the realms of anti-inflammatory and anticancer research. While direct experimental data on this particular molecule is limited, this guide will leverage structure-activity relationships (SAR) of close analogs and comparative data from well-established drugs to provide a forward-looking perspective on its potential.
The Promise of the Pyrimidine Core
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a privileged structure in drug discovery. Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[3] This inherent biocompatibility, coupled with versatile synthetic accessibility, has led to a plethora of pyrimidine-based drugs with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[4][5]
Introducing this compound: A Molecule of Interest
This compound (CAS 5536-40-3) is a unique molecule that combines the established pyrimidine core with key functional groups that suggest significant therapeutic potential.
Molecular Structure:
-
Formula: C₈H₁₀N₂O₃
-
Molecular Weight: 182.18 g/mol
The key structural features that may contribute to its biological activity are:
-
4-Hydroxy Group: This group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. Tautomerization to the pyrimidone form is also possible and can influence its binding properties.
-
2,6-Dimethyl Groups: These alkyl groups can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. They can also provide steric hindrance that may contribute to selectivity for a particular target.
-
5-Acetic Acid Moiety: The carboxylic acid group is a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs) and can be crucial for binding to the active site of enzymes like cyclooxygenases (COX).[6]
Comparative Analysis: Benchmarking Against Established Heterocycles
To contextualize the potential advantages of this compound, we will compare its inferred properties with two well-established heterocyclic drugs: Celecoxib , a selective COX-2 inhibitor for inflammation, and Gefitinib , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor for cancer therapy.
In the Realm of Anti-Inflammatory Activity: A Potential COX-2 Inhibitor?
The presence of the acetic acid moiety at the 5-position of the pyrimidine ring is reminiscent of the acidic side chains found in many NSAIDs. This suggests a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Comparative Data: this compound (inferred) vs. Celecoxib
| Feature | This compound (Inferred) | Celecoxib (Pyrazole derivative) |
| Target | Potentially COX-1/COX-2 | Selective COX-2 |
| Potency (IC50) | To be determined. Structurally similar pyrimidine derivatives have shown COX-2 inhibitory activity.[5] | ~40 nM for COX-2[7][8] |
| Key Structural Feature for Activity | Acetic acid side chain for potential binding to COX active site. | Sulfonamide group crucial for selective binding to COX-2. |
| Potential Advantages | The pyrimidine core is a common biological motif, potentially leading to a favorable toxicity profile. The smaller size compared to Celecoxib might offer different binding kinetics and access to different sub-pockets of the target enzyme. | High selectivity for COX-2 reduces gastrointestinal side effects associated with COX-1 inhibition.[9] |
Inferred Advantages:
Based on the structure-activity relationships of known pyrimidine-based anti-inflammatory agents, this compound may offer a novel scaffold for the development of new anti-inflammatory drugs. The dimethyl substitution could influence selectivity towards COX-2, a desirable trait for reducing gastrointestinal toxicity.
In the Arena of Anticancer Therapy: A Potential Kinase Inhibitor?
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, with numerous approved drugs targeting various kinases involved in cancer progression.
Comparative Data: this compound (inferred) vs. Gefitinib
| Feature | This compound (Inferred) | Gefitinib (Quinazoline derivative) |
| Target | To be determined. Pyrimidine derivatives are known to inhibit various kinases. | EGFR Tyrosine Kinase |
| Potency (IC50) | To be determined. | ~37 nM for wild-type EGFR[10] |
| Key Structural Feature for Activity | The substituted pyrimidine ring can act as a hinge-binding motif in kinase active sites. | The anilinoquinazoline core is a classic ATP-mimetic scaffold. |
| Potential Advantages | The smaller and potentially more water-soluble nature of the molecule could lead to a different pharmacokinetic profile, potentially with better tumor penetration or reduced off-target effects. The hydroxy and acetic acid groups offer opportunities for further chemical modification to optimize potency and selectivity. | Proven efficacy in EGFR-mutated non-small cell lung cancer.[6] |
Inferred Advantages:
The structural simplicity and the presence of multiple functional groups for potential modification make this compound an attractive starting point for the discovery of novel kinase inhibitors. Its distinct substitution pattern compared to existing pyrimidine-based kinase inhibitors could lead to a different kinase selectivity profile, potentially targeting novel pathways or overcoming resistance mechanisms.
Experimental Protocols: A Roadmap for Evaluation
To validate the inferred advantages of this compound, a series of well-defined experimental protocols are essential.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay will determine the inhibitory potency and selectivity of the compound against COX-1 and COX-2 enzymes.
Step-by-Step Methodology:
-
Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Assay Reaction: In a 96-well plate, combine the enzyme, the test compound at various concentrations, and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Initiation: Initiate the reaction by adding arachidonic acid.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
-
Selectivity Index: Calculate the COX-1/COX-2 IC50 ratio to determine the selectivity.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., EGFR Kinase Assay)
This assay will assess the ability of the compound to inhibit the activity of a specific kinase, such as EGFR.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Obtain purified recombinant EGFR kinase and a suitable peptide substrate.
-
Compound Preparation: Prepare a stock solution and serial dilutions of this compound.
-
Assay Reaction: In a 96-well plate, combine the kinase, the test compound, the peptide substrate, and ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period.
-
Detection: Use a kinase assay kit (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the compound concentration and determine the IC50 value.
Visualizing the Potential: Pathways and Workflows
To better understand the potential mechanisms of action and the experimental approaches, the following diagrams are provided.
Caption: Potential anti-inflammatory mechanism of action.
Caption: A typical workflow for drug discovery.
Conclusion and Future Directions
While direct comparative data for This compound is not yet available in the public domain, a thorough analysis of its structural features and the broader landscape of pyrimidine-based therapeutics suggests a promising future. Its unique combination of a pyrimidine core, a hydroxyl group, dimethyl substitutions, and an acetic acid moiety positions it as a compelling candidate for investigation in both anti-inflammatory and anticancer research.
The potential advantages of this molecule lie in its novelty as a chemical scaffold, which could lead to improved selectivity, different pharmacokinetic profiles, and the ability to overcome existing drug resistance mechanisms. The experimental protocols outlined in this guide provide a clear path forward for researchers to unlock the full potential of this intriguing heterocyclic compound. Further synthesis of analogs and comprehensive biological evaluation are crucial next steps to validate these promising, yet inferred, advantages.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid (CAS No. 5536-40-3). As researchers and drug development professionals, ensuring the responsible management of chemical waste is not only a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This document is structured to provide clear, actionable steps and the scientific rationale behind them, empowering your laboratory to handle this compound with the highest degree of safety and integrity.
I. Core Principles of Chemical Waste Management
Before delving into the specific procedures for this compound, it is crucial to understand the foundational principles of laboratory waste management. These principles are designed to protect laboratory personnel, the public, and the environment.
-
Waste Minimization: The most effective way to manage waste is to minimize its generation in the first place. This can be achieved by carefully planning experiments to use the smallest necessary quantities of reagents, avoiding the over-purchase of chemicals, and ensuring proper inventory management to prevent chemicals from expiring.[3]
-
Segregation: Never mix different types of chemical waste unless explicitly instructed to do so by a qualified chemist or your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently, produce toxic gases, or create a more hazardous waste stream that is difficult and expensive to dispose of.[4][5]
-
Identification and Labeling: All waste containers must be clearly and accurately labeled with their contents.[3][5] This is a critical step for ensuring proper handling, storage, and disposal.
-
Containment: Waste must be stored in appropriate, compatible containers that are in good condition and have secure, leak-proof closures.[4][6]
II. Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific hazard data for this compound, a conservative approach to PPE is mandatory. Based on the data for similar pyrimidine compounds, the following PPE should be worn when handling this chemical in any form (solid, solution, or as waste):
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or contact with solid particles. Similar compounds are known to cause eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) of a suitable thickness. | Prevents skin contact. Similar compounds can cause skin irritation.[1][2] Always check the glove manufacturer's compatibility chart for the specific solvent being used. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use in a fume hood if creating dust or aerosols. | Minimizes the risk of inhaling the compound. |
III. Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedural steps for the collection and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound, and any grossly contaminated items (e.g., weigh boats, contaminated gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
The container should be a wide-mouth plastic or glass jar with a screw-top lid. Ensure the container material is compatible with the chemical.[3][4]
-
Label the container as "Hazardous Waste" and list the full chemical name: "this compound".
-
-
Liquid Waste (Aqueous Solutions):
-
Collect aqueous solutions containing this compound in a dedicated, leak-proof container (e.g., a high-density polyethylene (HDPE) carboy).
-
Label the container as "Hazardous Waste" and list the full chemical name and approximate concentration. Also, list the solvent (e.g., "Water").
-
Do not mix with organic solvent waste.
-
-
Liquid Waste (Organic Solvent Solutions):
-
Collect organic solvent solutions containing this compound in a separate, dedicated container.
-
Label the container as "Hazardous Waste" and list the full chemical name, the solvent(s), and the approximate concentration.
-
Segregate halogenated and non-halogenated solvent waste if required by your institution's EHS department.[5]
-
-
Sharps Waste:
-
Any sharps (e.g., needles, razor blades, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container.[5]
-
The sharps container should also be labeled with the chemical contaminant.
-
2. Container Management and Labeling:
-
All waste containers must be kept closed except when adding waste.[3][7]
-
Ensure all labels are legible and securely attached to the container.
-
Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[4]
3. Storage of Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[3]
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used for liquid waste containers to contain any potential leaks.[6]
-
Store incompatible waste streams separately to prevent accidental mixing.[4] For example, store acidic waste away from basic waste.
4. Arranging for Disposal:
-
Once a waste container is full, or if you are generating waste infrequently, arrange for a pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[3]
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve an online form or a phone call.
-
Do not dispose of this compound down the drain or in the regular trash.[6][7] This is a violation of regulations and can harm the environment.
5. Decontamination of Empty Containers:
-
An "empty" container that held this compound must be properly decontaminated before being disposed of as regular trash.
-
Triple rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent).[7]
-
The rinsate must be collected and disposed of as hazardous waste.[7]
-
After triple rinsing, deface or remove the original chemical label and the hazardous waste label.[7] The container can then be disposed of in the regular trash or recycled according to your facility's guidelines.
IV. Spill Management
In the event of a spill of this compound, follow these procedures:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or in a poorly ventilated space.
-
If you are trained and it is safe to do so, clean up the spill.
-
Don the appropriate PPE as outlined in Section II.
-
For solid spills, carefully sweep or scoop the material into a container for disposal as hazardous waste. Avoid creating dust.
-
For liquid spills, absorb the spill with a chemical absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad).
-
Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.
-
Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Report the spill to your supervisor and your institution's EHS department.
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. ResearchGate. [Link]
-
(4-Hydroxy-2, 6-dimethylpyrimidin-5-yl)acetic acid, min 95%, 1 gram. HDH Instruments. [Link]
-
Safety Data Sheet: Acetic acid. Carl ROTH. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]
-
(S)-(4,6-Dimethyl-pyrimidin-2-yloxy)-[(S)-1-(2-hydroxy-ethyl)-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][6][7]diazepin-5-yl]-acetic acid. PubChem. [Link]
-
Synthesis, toxicological and in silico evaluation of novel spiro pyrimidines against Culex pipiens L. referring to chitinase enzyme. National Institutes of Health. [Link]
-
(Pyrimidinyloxy)acetic acids and pyrimidineacetic acids as a novel class of aldose reductase inhibitors. PubMed. [Link]
-
Derivatives of Pyrimidine-4-acetic Acid. Journal of the American Chemical Society. [Link]
-
Annuaire du Département de la Manche. Internet Archive. [Link]
-
Safariland 6395 ALS Low Ride Level I Retention. OpticsPlanet. [Link]
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- 2. aksci.com [aksci.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
A Researcher's Guide to the Safe Handling of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid (CAS No. 5536-40-3)[1][2]. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes field-proven insights and data from structurally similar pyrimidine derivatives to establish a robust framework for safe laboratory practices. The procedural guidance herein is designed to empower you to handle this chemical with the utmost confidence and care, ensuring both personal safety and the integrity of your research.
Hazard Analysis: Understanding the Risks of Pyrimidine Derivatives
-
Skin Irritation: Direct contact may cause redness and irritation[3][4][5].
-
Serious Eye Irritation: The compound is likely to cause significant eye irritation upon contact[3][4][5].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort[4][5].
Given these potential risks, a proactive and cautious approach to personal protection is paramount. All handling of this compound should be conducted with the assumption that it is hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid Form) | Chemical-resistant gloves (e.g., Nitrile), splash-proof safety goggles, a face shield, a lab coat, and a NIOSH-approved respirator with a particulate filter if not handled in a fume hood[6]. |
| Solution Preparation and Transfers | Chemical-resistant gloves (e.g., Nitrile), splash-proof safety goggles, and a lab coat. Work should be conducted in a chemical fume hood[6][7]. |
| Reaction Monitoring and Work-up | Chemical-resistant gloves (e.g., Nitrile), splash-proof safety goggles, and a lab coat. |
| General Laboratory Handling | A lab coat and safety glasses with side shields are the minimum requirement. |
Causality of PPE Selection:
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact and subsequent irritation[3]. Nitrile gloves are a common and effective choice for handling many chemical compounds.
-
Eye Protection: Splash-proof safety goggles are necessary to protect against accidental splashes that could cause serious eye irritation[3]. A face shield provides an additional layer of protection, especially when handling larger quantities or when there is a higher risk of splashing[6].
-
Lab Coat: A lab coat protects your skin and personal clothing from contamination[3].
-
Respiratory Protection: When handling the solid compound outside of a fume hood, a respirator is crucial to prevent the inhalation of fine particles that could irritate the respiratory tract[5][6].
Experimental Workflow: A Step-by-Step Approach to Safety
Adherence to a structured workflow is a cornerstone of laboratory safety. The following diagram illustrates the recommended sequence of operations to minimize risk when working with this compound.
Caption: A generalized workflow for the safe handling of this compound.
Operational Protocol: From Set-up to Clean-up
I. Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for your specific experiment.
-
Gather Materials: Ensure all necessary chemicals, equipment, and PPE are readily available.
-
Fume Hood: All manipulations of this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure[7].
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
II. Handling and Experimentation:
-
Weighing: Carefully weigh the solid compound in the fume hood. Avoid generating dust.
-
Solution Preparation: Slowly add the solid to the solvent to avoid splashing.
-
Reaction: Conduct the experiment in a clean and appropriate reaction vessel.
-
Monitoring: Monitor the reaction from a safe distance, using the fume hood sash as a barrier.
III. Post-Experiment and Disposal:
-
Quenching and Work-up: Follow your established protocol for quenching the reaction and working up the product, keeping in mind the potential hazards of all materials used.
-
Waste Disposal: Treat all waste containing this compound as hazardous.
-
Solid Waste: Collect in a labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed container. Do not mix with incompatible waste streams[8].
-
Contaminated Materials: Any items such as gloves, paper towels, and pipette tips that come into contact with the chemical should be disposed of as hazardous waste[8].
-
-
Decontamination: Thoroughly clean the work area and any equipment used.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Always wash your hands thoroughly after removing gloves[9].
Emergency Procedures: Be Prepared
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[3].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[3].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[3].
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention[10].
-
Spills: For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department[11].
This guide is intended to supplement, not replace, your institution's safety protocols and the judgment of a trained chemical professional. Always prioritize safety in the laboratory.
References
-
Cole-Parmer. Material Safety Data Sheet. [Link]
-
HDH Chemicals. (4-Hydroxy-2, 6-dimethylpyrimidin-5-yl)acetic acid, min 95%, 1 gram. [Link]
-
Washington State University. Pyridine Standard Operating Procedure. [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
Sources
- 1. This compound | 5536-40-3 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. aksci.com [aksci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
